1-(4-Pyridyl)pyridinium chloride hydrochloride
Description
The exact mass of the compound 1-(4-Pyridyl)pyridinium chloride hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1909. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Pyridyl)pyridinium chloride hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Pyridyl)pyridinium chloride hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-pyridin-1-ium-1-ylpyridine;chloride;hydrochloride | |
|---|---|---|
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InChI |
InChI=1S/C10H9N2.2ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;;/h1-9H;2*1H/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOFFMRDIRXGKJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=NC=C2.Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50933738 | |
| Record name | 1-(Pyridin-4-yl)pyridin-1-ium chloride--hydrogen chloride (1/1/1) | |
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Molecular Weight |
229.10 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine, deep brown crystals; [Aldrich MSDS] Hygroscopic; [Acros Organics MSDS] | |
| Record name | 1,4'-Bipyridinium, chloride, hydrochloride | |
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CAS No. |
5421-92-1, 149764-60-3 | |
| Record name | 1,4′-Bipyridinium, chloride, hydrochloride (1:1:1) | |
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| Record name | 1,4'-Bipyridinium, chloride, hydrochloride (1:1:1) | |
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| Record name | 1,4'-Bipyridinium, chloride, hydrochloride (1:1:1) | |
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| Record name | 1-(Pyridin-4-yl)pyridin-1-ium chloride--hydrogen chloride (1/1/1) | |
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| Record name | 4-pyridiniopyridinium dichloride | |
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| Record name | 1-(4-Pyridyl)pyridinium chloride, hydrochloride | |
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Foundational & Exploratory
1-(4-Pyridyl)pyridinium chloride hydrochloride chemical properties
[1]
Executive Summary
1-(4-Pyridyl)pyridinium chloride hydrochloride (CAS: 5421-92-1) is a specialized heterocyclic salt that serves as a critical intermediate in the synthesis of 4,4'-bipyridines, viologens, and 4-substituted pyridine derivatives.[1][2][3][4] Often generated as a byproduct of pyridine activation with thionyl chloride, this compound has evolved from a synthetic impurity to a valuable reagent in nucleophilic aromatic substitution (
This guide provides a comprehensive technical analysis of its physicochemical properties, formation mechanisms, and experimental utility in pharmaceutical and materials science research.[5]
Chemical Identity & Structural Analysis[5][6][7][8]
The compound consists of two pyridine rings linked via a C-N bond.[5] Specifically, the nitrogen atom of one pyridine ring is quaternized by bonding to the C4 position of the second pyridine ring.[5] In its hydrochloride form, the nitrogen of the second ring is protonated, resulting in a dicationic species balanced by two chloride ions (or a mono-cationic salt with an HCl solvate, depending on pH/isolation).[5]
Physicochemical Profile[6]
| Property | Data |
| Chemical Name | 1-(4-Pyridyl)pyridinium chloride hydrochloride |
| Synonyms | N-(4-Pyridyl)pyridinium chloride HCl; 4-(1-Pyridinio)pyridine chloride HCl |
| CAS Number | 5421-92-1 |
| Molecular Formula | |
| Molecular Weight | 229.11 g/mol |
| Appearance | Yellow to brown crystalline powder |
| Melting Point | 158–160 °C (dec.)[6][1][2][7][8][9] |
| Solubility | Highly soluble in water, aqueous acids; sparingly soluble in ethanol |
| Acidity (pKa) | Pyridinium moiety: ~5.2 (related to pyridine HCl) |
Structural Connectivity Diagram (DOT)
The following diagram illustrates the connectivity and the distinct electronic environments of the two pyridine rings.
Synthesis & Formation Mechanism[6][11][12]
The most established route for synthesizing 1-(4-pyridyl)pyridinium chloride hydrochloride is the oxidative coupling of pyridine using thionyl chloride (
Reaction Mechanism[6]
-
Activation:
reacts with pyridine to form an -thionylpyridinium complex.[5] -
Nucleophilic Attack: A second pyridine molecule attacks the 4-position of the activated ring (or a ring-opened glutaconaldehyde equivalent).[5]
-
Elimination/Rearrangement: Loss of
and HCl yields the coupled product.[5]
Synthesis Workflow Diagram (DOT)
Chemical Reactivity & Applications[3][6][13]
The unique "pyridinium-pyridine" structure makes this compound a versatile synthon.[2][5] The quaternary nitrogen renders the attached pyridine ring highly electron-deficient, activating it toward Nucleophilic Aromatic Substitution (
Key Reaction Pathways[6]
-
Precursor to 4,4'-Bipyridine:
-
Under reductive conditions (e.g., Zn, Na/Hg), the C-N bond remains intact while the rings couple, or the compound undergoes radical dimerization to form 4,4'-bipyridine, a precursor to Paraquat and MOF linkers.[5]
-
-
Synthesis of 4-Substituted Pyridines (
):-
The N-pyridyl group acts as an excellent leaving group (pseudohalide).[5] Nucleophiles (e.g.,
, , ) attack the C4 position, displacing the pyridine ring to generate 4-aminopyridine, 4-hydroxypyridine, or 4-mercaptopyridine.
-
-
Impurity Marker:
-
In the synthesis of pyridine-based drugs (e.g., Ceftazidime), this compound is a known impurity (EP Impurity F) that must be monitored.[5]
-
Reactivity Logic Diagram (DOT)
Experimental Protocols
Synthesis Protocol (Koenigs & Greiner Method)[6][13]
-
Safety Precaution: Perform all steps in a fume hood.
releases toxic HCl and gases.[5] -
Reagents: Pyridine (dried over KOH), Thionyl Chloride (
), Absolute Ethanol, 2N HCl.[6][5]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Step-by-Step Procedure:
-
Setup: Equip a 1L round-bottom flask with a mechanical stirrer, dropping funnel, and ice bath. Charge with 600g
. -
Addition: Cool
to 8–12°C. Slowly add 200g of dry pyridine dropwise. Critical: Control exotherm to prevent runaway side reactions.[5] -
Reaction: Allow the mixture to warm to 20°C and stir for 72 hours (3 days).
-
Isolation: Distill off excess
under vacuum. The residue is a greyish-brown crystalline mass.[6][5] -
Purification:
-
Yield: Pale yellow crystals of 1-(4-pyridyl)pyridinium chloride hydrochloride precipitate.[5] Dry under vacuum.[6][5]
Analytical Characterization (NMR)
To validate the identity of the synthesized compound, use
| Chemical Shift ( | Multiplicity | Integral | Assignment |
| 9.55 | Doublet (d) | 2H | Pyridinium Ring (Ortho to N+) |
| 9.10 | Doublet (d) | 2H | Pyridine Ring (Ortho to N) |
| 8.93 | Doublet (d) | 2H | Pyridinium Ring (Meta to N+) |
| 8.42 | Multiplet (m) | 1H | Pyridinium Ring (Para) |
| 8.24 | Doublet (d) | 2H | Pyridine Ring (Meta to N) |
Note: Shifts may vary slightly based on concentration and acidity.
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]
-
PPE: Wear nitrile gloves, safety goggles, and a NIOSH-approved respirator (N95) when handling powder.[5]
-
Storage: Hygroscopic. Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.
References
-
Koenigs, E., & Greiner, H. (1931).[5] Über die Einwirkung von Thionylchlorid auf Pyridin. Berichte der deutschen chemischen Gesellschaft. [5]
-
BenchChem. (2025).[5][10] Synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride from Pyridine. [5]
-
PubChem. (2025).[5][8] Pyridinium chloride - Compound Summary. National Library of Medicine.[5]
-
Organic Syntheses. (1963).[5] N-(4-Pyridyl)pyridinium chloride hydrochloride.[1][5][11][12][10] Org. Synth. 1963, 43,[5] 97.
-
Sigma-Aldrich. (2025).[5] 1-(4-Pyridyl)pyridinium chloride hydrochloride Product Sheet.
Sources
- 1. N-(4-Pyridyl)pyridinium chloride hydrochloride | 5421-92-1 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-(4-Pyridyl)pyridinium Chloride Hydrochloride | 5421-92-1 | TCI EUROPE N.V. [tcichemicals.com]
- 5. Pyridinium chloride | C5H5N.ClH | CID 10176127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Pyridinium chloride - Wikipedia [en.wikipedia.org]
- 8. 1-(4-Pyridyl)pyridinium chloride 85 , technical grade 5421-92-1 [sigmaaldrich.com]
- 9. 1-(4-Pyridyl)pyridinium chloride hydrochloride [myskinrecipes.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. N-(4-Pyridyl)pyridinium chloride hydrochloride(5421-92-1) 1H NMR spectrum [chemicalbook.com]
- 12. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Applications of 1-(4-Pyridyl)pyridinium chloride hydrochloride
This guide provides a comprehensive technical overview of 1-(4-Pyridyl)pyridinium chloride hydrochloride, a versatile pyridinium salt with significant applications in organic synthesis, materials science, and as a precursor to biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular characteristics, synthesis, reactivity, and safe handling.
Molecular Structure and Spectroscopic Characterization
1-(4-Pyridyl)pyridinium chloride hydrochloride, with the chemical formula C₁₀H₉ClN₂·HCl, is a quaternary ammonium salt.[1][2] The core structure consists of two pyridine rings linked by a nitrogen-carbon bond, with one of the nitrogen atoms bearing a positive charge, forming a pyridinium cation.[1] This cationic nature is balanced by a chloride anion, and the molecule is further stabilized as a hydrochloride salt.
The molecular geometry is characterized by the planarity of the two aromatic pyridine rings. The degree of twisting between the two rings can be influenced by intermolecular interactions and packing effects in the solid state, a common feature in related bipyridyl systems.
Spectroscopic Profile
A thorough understanding of the molecular structure is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum exhibits distinct signals corresponding to the protons on both the pyridinium and pyridine rings. The downfield chemical shifts are indicative of the electron-withdrawing nature of the positively charged nitrogen atom. The approximate chemical shifts are: δ 9.55, 9.10, 8.93, 8.42, and 8.24 ppm.
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum provides further insight into the electronic environment of the carbon atoms. The signals are observed at approximately: δ 150.0, 148.1, 144.7, 128.2, and 120.3 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum of pyridinium salts shows characteristic absorption bands. Key vibrational modes include:
-
Aromatic C-H stretching: Typically observed in the range of 3150-3000 cm⁻¹.[3]
-
Aromatic C=C and C=N stretching: These vibrations appear in the 1650-1400 cm⁻¹ region and are indicative of the aromatic character of the pyridine rings.[3]
-
Exocyclic N-C stretching: A weak band may be observed around 1129–1092 cm⁻¹ corresponding to the bond between the two pyridine rings.[3]
Mass Spectrometry (MS):
Mass spectrometry of 1-(4-Pyridyl)pyridinium chloride hydrochloride would primarily show the mass of the cationic fragment, [C₁₀H₉N₂]⁺, at m/z 157.08.
Synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride
The most established method for the synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride is the Koenigs and Greiner method, which utilizes pyridine and thionyl chloride.[4] This procedure is valued for its scalability and has been a reliable route for producing this key intermediate.
The Koenigs and Greiner Synthesis: A Mechanistic Perspective
The reaction proceeds through a series of complex intermediates, and while not fully elucidated, a plausible mechanism is outlined below. The causality behind the experimental choices is critical for a successful and safe synthesis.
Overall Reaction:
2 C₅H₅N + SOCl₂ → C₁₀H₉N₂⁺Cl⁻·HCl + SO₂ + S
Experimental Protocol:
The following protocol is a detailed, step-by-step methodology for the synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride.
| Step | Procedure | Rationale |
| 1 | Slowly add 200 g of dry pyridine to 600 g of thionyl chloride with stirring and cooling in an ice bath, maintaining the temperature between 8-12 °C.[5][6] | The reaction is highly exothermic; cooling is essential to control the reaction rate and prevent side reactions. Dry pyridine is used to avoid the violent reaction of thionyl chloride with water. |
| 2 | Allow the mixture to stir for several hours, with the temperature gradually rising to 20 °C, and then let it stand for 3 days.[5][6] | This extended reaction time allows for the completion of the complex series of reactions leading to the desired product. |
| 3 | Distill off the excess thionyl chloride under vacuum and heat the residue on a boiling water bath for one hour.[5][6] | Removal of excess thionyl chloride drives the reaction to completion. Heating helps to solidify the product. |
| 4 | Cool the resulting crystalline mass to 0 °C and triturate with 250 ml of ice-cold dry ethanol.[5][6] | Trituration with cold ethanol helps to break up the solid mass and wash away impurities. The use of cold ethanol minimizes the dissolution of the product. |
| 5 | Filter the crude product, wash with ice-cold dry ethanol, and dry under vacuum.[5][6] | This isolates the crude product. The product is hygroscopic and should be handled accordingly.[4] |
| 6 | For purification, dissolve the crude product in a mixture of 100 ml of water and 300 ml of 2N hydrochloric acid.[5][6] | The hydrochloride salt is soluble in acidic aqueous solution. |
| 7 | Boil the solution with activated charcoal for 5 minutes, filter, and concentrate the filtrate under vacuum to about 180 ml.[5][6] | Activated charcoal is used to remove colored impurities. |
| 8 | Cool the concentrated solution to 0 °C to crystallize the pure product. Wash the crystals with dry ethanol and dry under vacuum.[5][6] | Cooling reduces the solubility of the product, leading to crystallization. |
Physicochemical Properties
A summary of the key physicochemical properties of 1-(4-Pyridyl)pyridinium chloride hydrochloride is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉ClN₂·HCl | [1][2] |
| Molecular Weight | 229.11 g/mol | [1][2] |
| Appearance | White to yellow-brown crystalline powder | [1] |
| Melting Point | 166-170 °C (decomposes) | [2] |
| pKa | The pKa of the pyridinium proton is estimated to be around 5. The pKa of the protonated 4-pyridyl nitrogen is estimated to be around 3.2-4.8. | [5] |
| Solubility | Soluble in water. Pyridinium salts are generally soluble in polar protic solvents and have limited solubility in nonpolar organic solvents. | [7] |
| Hygroscopicity | The compound is hygroscopic and should be stored under inert gas. | [4] |
Reactivity and Chemical Transformations
The reactivity of 1-(4-Pyridyl)pyridinium chloride hydrochloride is dominated by the electrophilic nature of the pyridinium ring. The positive charge on the nitrogen atom activates the ring towards nucleophilic attack, primarily at the 2- and 4-positions.
Key Reactions
-
Nucleophilic Addition: A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents), enamines, and hydrides, can add to the pyridinium ring to form dihydropyridine derivatives.[8][9][10] These intermediates can be further functionalized or oxidized to yield substituted pyridines.
-
Synthesis of 4-Chloropyridine: 1-(4-Pyridyl)pyridinium chloride hydrochloride serves as a starting material for the synthesis of 4-chloropyridine through a reaction with a chlorinating agent.
-
Precursor to Viologens: It is a precursor in the synthesis of bipyridinium-based ionic liquids, which are structurally related to viologens and have applications as catalysts and electrolytes.
Applications in Research and Development
The unique structural and reactive properties of 1-(4-Pyridyl)pyridinium chloride hydrochloride make it a valuable tool in several areas of scientific research and development.
Pharmaceutical and Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, and 1-(4-Pyridyl)pyridinium chloride hydrochloride serves as a key building block for the synthesis of various biologically active compounds.[1][11] Its utility lies in its ability to introduce the 4-pyridyl moiety, which is present in numerous pharmaceuticals.
-
Intermediate in API Synthesis: It is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1]
-
Scaffold for Bioactive Molecules: The pyridinium structure itself has been explored for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science
The rigid, aromatic structure of this compound makes it an excellent building block for advanced materials.
-
Metal-Organic Frameworks (MOFs): Its ability to coordinate with metal ions makes it a suitable ligand for the construction of MOFs, which have applications in gas storage, separation, and catalysis.
-
Photoactive Compounds: It is used in the synthesis of photoactive compounds for applications in light-harvesting and electron transfer studies within supramolecular chemistry.
Other Applications
-
Electrochemical Sensors: The compound is utilized in the development of electrochemical sensors.[1]
-
Catalysis: It can act as a catalyst in various organic reactions.[11]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-(4-Pyridyl)pyridinium chloride hydrochloride.
-
Hazards: The compound is classified as causing skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield when handling this compound.
-
Handling: Use in a well-ventilated area. Avoid breathing dust.
-
Storage: Store in a cool, dry place, away from moisture, as it is hygroscopic.[4] It is recommended to store under an inert atmosphere.
Conclusion
1-(4-Pyridyl)pyridinium chloride hydrochloride is a cornerstone reagent in modern organic and medicinal chemistry. Its well-defined molecular structure, accessible synthesis, and versatile reactivity make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its properties and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in the laboratory and beyond.
References
-
Organic Syntheses Procedure. A. - N-(4-Pyridyl)pyridinium chloride hydrochloride. [Link]
- Szafran, M., & Dega-Szafran, Z. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 11(9), 523-529.
-
PureSynth. 1-(4-Pyridyl)Pyridinium Chloride Hydrochloride Hydrate 98.0%(HPLC). [Link]
-
MySkinRecipes. 1-(4-Pyridyl)pyridinium chloride hydrochloride. [Link]
-
Oriental Journal of Chemistry. Reactions of Some Nucleophiles with Pyrylium Salts. [Link]
-
ACS Division of Organic Chemistry. pKa Data Compiled by R. Williams. [Link]
-
Wikipedia. Koenigs–Knorr reaction. [Link]
-
ResearchGate. König reaction mechanism with the reactants used in this study. [Link]
-
ResearchGate. reactions of pyrylium salts with nucleophiles. xiv.¹ - new pyridinium salts with potential biological. [Link]
-
Wikipedia. Pyridinium chloride. [Link]
-
ACS Publications. Regioselective Nucleophilic Addition to Pyridinium Salts: A New Route to Substituted Dihydropyridones | Organic Letters. [Link]
-
PrepChem.com. Preparation of 1-(4-pyridyl)pyridinium chloride hydrochloride. [Link]
-
Solubility of Things. Pyridine. [Link]
-
PMC. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]
-
YouTube. Grignard Reaction Mechanism. [Link]
-
ResearchGate. The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile | Request PDF. [Link]
- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
Química Organica.org. Nucleophilic addition reactions to pyridines. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4,4'-Bipyridine | 553-26-4 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Page loading... [wap.guidechem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nucleophilic addition reactions to pyridines [quimicaorganica.org]
- 11. Crystal structure of 4,4′-(disulfanediyl)dipyridinium chloride triiodide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 1-(4-Pyridyl)pyridinium Chloride Hydrochloride (CAS 5421-92-1)
[1][2][3][4]
Executive Summary: The Pyridyl-Pyridinium Linchpin
1-(4-Pyridyl)pyridinium chloride hydrochloride (CAS 5421-92-1) is a specialized pyridinium salt serving as a critical electrophilic intermediate in heterocyclic chemistry. Often generated via the oxidative coupling of pyridine with thionyl chloride, this compound acts as a "masked" 4-substituted pyridine. Its high reactivity stems from the pyridinium moiety functioning as an excellent leaving group, enabling nucleophilic aromatic substitution (
Part 1: Chemical Identity & Physicochemical Profile
Table 1: Key Chemical Properties
| Property | Data |
| CAS Number | 5421-92-1 |
| IUPAC Name | 1-(4-Pyridyl)pyridinium chloride hydrochloride |
| Synonyms | N-(4-Pyridyl)pyridinium chloride HCl; 4-Pyridylpyridinium dichloride |
| Molecular Formula | |
| Molecular Weight | 229.11 g/mol |
| Appearance | Yellow to brown hygroscopic powder |
| Melting Point | 158–160 °C (dec.)[1][2][3][4] |
| Solubility | Soluble in water, dilute acid; decomposes in basic media |
| Storage | Desiccate at 2–8 °C; Highly Hygroscopic (Store over |
Part 2: Synthesis – The Koenigs and Greiner Method[7]
The industrial and laboratory standard for synthesizing this compound utilizes the reaction between pyridine and thionyl chloride (
Protocol: Oxidative Dimerization of Pyridine
Safety Pre-check: Perform strictly in a fume hood.
Reagents:
Step-by-Step Methodology:
-
Setup: Equip a 2-L round-bottom flask with a mechanical stirrer and a pressure-equalizing dropping funnel. Cool the flask in an ice-water bath (0–5 °C).
-
Addition: Charge the flask with dry pyridine. Slowly add thionyl chloride dropwise over 45–60 minutes.
-
Critical Control Point: Maintain internal temperature < 20 °C. The reaction is highly exothermic.
-
-
Incubation: Remove the ice bath. Allow the mixture to stand at room temperature for 72 hours .
-
Observation: The solution will transition from yellow
brown black. This color change indicates the formation of the complex charge-transfer intermediate.
-
-
Distillation: Attach a Claisen head and distill off excess thionyl chloride under reduced pressure (water aspirator/pump). Collect the distillate in a trap cooled with dry ice/acetone.
-
Endpoint: Distill until a viscous black residue remains and no further liquid condenses.
-
-
Solvolysis: Cool the black residue to 0 °C. Cautiously add 100 mL of ice-cold ethanol.
-
Caution: Violent reaction possible. Add slowly to quench residual
. -
Add an additional 400 mL of ethanol and mechanically break up the solid mass.
-
-
Isolation: Filter the resulting light-brown suspension through a sintered glass funnel. Wash the cake with cold ethanol (
mL). -
Drying: Dry the product in a vacuum desiccator over phosphorus pentoxide (
).-
Yield: Expect 40–45% (approx. 230–250 g).
-
Part 3: Mechanistic Insight
The mechanism involves the activation of pyridine by thionyl chloride to form an N-sulfinyl intermediate, which renders the pyridine ring susceptible to nucleophilic attack by a second pyridine molecule.[7]
Diagram 1: Oxidative Coupling Pathway
Part 4: Applications & Synthetic Utility
This compound is rarely the end product; it is a "linchpin" intermediate. Its primary utility lies in the lability of the pyridinium ring (the
Key Transformations
-
Synthesis of 4-Aminopyridine (Drug Precursor):
-
Reaction with ammonia (
) or secondary amines displaces the pyridinium ring. -
Significance: 4-Aminopyridine is a potassium channel blocker used in managing multiple sclerosis.
-
-
Synthesis of 4-Pyridinesulfonic Acid:
-
Reaction with sodium sulfite (
) replaces the pyridinium group with a sulfonate group.
-
-
Synthesis of Viologens:
-
Precursor to unsymmetrical viologens (4,4'-bipyridinium derivatives) via reduction or substitution.
-
Diagram 2: Reaction Network
Part 5: Safety & Handling (MSDS Highlights)
Hazard Classification:
-
Skin Corrosion/Irritation: Category 2 (H315)[8]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation - H335)[8]
Handling Protocols:
-
Moisture Sensitivity: The compound is deliquescent . It will absorb atmospheric water and liquefy, degrading its purity. Handle in a glovebox or under inert atmosphere (Nitrogen/Argon) whenever possible.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling large powder quantities outside a fume hood.
-
Spill Cleanup: Sweep up dry. Do not flush down drains without neutralization.
References
-
Organic Syntheses. (1966). N-(4-Pyridyl)pyridinium chloride hydrochloride.[1][5][6] Coll. Vol. 5, p. 977; Vol. 46, p. 113.
-
BenchChem. (2025).[6][7][8] Synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride from Pyridine. Application Notes and Protocols.
-
Sigma-Aldrich. (n.d.).[10] 1-(4-Pyridyl)pyridinium chloride hydrochloride technical grade. Product Specification and Safety Data.
-
ChemicalBook. (2025).[7][8][11] N-(4-Pyridyl)pyridinium chloride hydrochloride Properties and Safety.
- Koenigs, E., & Greiner, H. (1931). Über die Einwirkung von Thionylchlorid auf Pyridin. Berichte der deutschen chemischen Gesellschaft (A and B Series), 64(5), 1049-1056.
Sources
- 1. N-(4-Pyridyl)pyridinium chloride hydrochloride | 5421-92-1 [chemicalbook.com]
- 2. 1-(4-Pyridyl)pyridinium chloride hydrochloride, 98% | 5421-92-1 | www.ottokemi.com [ottokemi.com]
- 3. prepchem.com [prepchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. The Role of SOCl2 and Pyridine in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 8. testing.chemscene.com [testing.chemscene.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 4,4 -Bipyridine for synthesis 553-26-4 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
1-(4-Pyridyl)pyridinium chloride hydrochloride solubility data
An In-Depth Technical Guide to the Solubility of 1-(4-Pyridyl)pyridinium chloride hydrochloride
Introduction: The Significance of a Versatile Pyridinium Salt
1-(4-Pyridyl)pyridinium chloride hydrochloride is a heterocyclic organic salt that has garnered significant interest across various scientific disciplines. Characterized by its dual pyridinium ring structure, this compound serves as a pivotal intermediate and building block in organic synthesis, medicinal chemistry, and materials science.[1][2] Its utility is prominent in the synthesis of more complex molecules, including pharmaceuticals targeting neurological disorders, and it acts as a catalyst in numerous chemical reactions.[1] Furthermore, its rigid aromatic structure makes it a valuable component in the development of metal-organic frameworks (MOFs), photoactive compounds, and bipyridinium-based ionic liquids used as electrolytes in electrochemical applications.[2]
For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility of 1-(4-Pyridyl)pyridinium chloride hydrochloride is not merely academic; it is a fundamental prerequisite for its practical application. Solubility data governs the choice of reaction media, dictates the parameters for purification and crystallization, influences formulation strategies in pharmaceutical development, and impacts the overall efficiency and yield of synthetic processes.[3][4] This guide provides a detailed exploration of the solubility profile of this compound, the underlying physicochemical principles, and a robust protocol for its experimental determination.
Core Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is essential before delving into its solubility characteristics. The properties of 1-(4-Pyridyl)pyridinium chloride hydrochloride are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 5421-92-1 | [1][5][6][7] |
| Molecular Formula | C₁₀H₉ClN₂·HCl | [1][2] |
| Molecular Weight | 229.10 g/mol | [1][5][8] |
| Appearance | White to yellow or brown crystalline powder/solid. | [1][7][8] |
| Melting Point | 150-170 °C (with decomposition) | [1][2][5][7] |
| Purity | Typically >98% (by HPLC) | [5] |
Note: The compound is known to be hygroscopic and may exist as a hydrate.[5] It is deliquescent and should be stored in a desiccator, for instance, over phosphorus pentoxide.[9][10]
Solubility Profile of 1-(4-Pyridyl)pyridinium chloride hydrochloride
The inherent nature of 1-(4-Pyridyl)pyridinium chloride hydrochloride as an ionic salt is the primary determinant of its solubility. The presence of formal charges on the pyridinium nitrogen and the associated chloride counter-ions facilitates strong interactions with polar solvents.
| Solvent Class | Solvent Example | Solubility | Rationale | Reference(s) |
| Polar Protic | Water | Soluble | High polarity and hydrogen bonding capability of water effectively solvate the pyridinium cation and chloride anions through strong ion-dipole interactions. | [8][9] |
| Ethanol | Soluble | Ethanol's polarity and ability to hydrogen bond allow for the dissolution of the ionic salt. It is also used as a solvent for washing and recrystallization during its synthesis. | [8][9][10] | |
| Polar Aprotic | Acetonitrile | Expected to be soluble | The dipole moment of acetonitrile can solvate the ions, though perhaps less effectively than protic solvents. Solubility of similar pyridinium salts in acetonitrile has been studied. | [4][11] |
| Non-Polar | Hexane, Toluene | Insoluble | The non-polar nature of these solvents prevents effective solvation of the charged ions, as the required energy to overcome the crystal lattice energy is too high. | [12] |
While qualitative descriptors like "soluble" are available, precise quantitative solubility data (e.g., in g/100 mL or mol/L) is not extensively reported in publicly available literature. This scarcity underscores the need for researchers to determine solubility experimentally for specific applications and conditions.
Causality of Solubility: Key Influencing Factors
The dissolution of a solute is a complex interplay between the solute-solute, solvent-solvent, and solute-solvent interactions. For an ionic compound like 1-(4-Pyridyl)pyridinium chloride hydrochloride, the following factors are paramount.
-
"Like Dissolves Like" Principle : The most fundamental concept is that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[12] As an ionic salt, this compound is highly polar and thus dissolves in polar solvents like water.[8]
-
Crystal Lattice Energy : For a solid to dissolve, the energy released from the interaction of its ions with solvent molecules (solvation energy) must be sufficient to overcome the energy holding the ions together in the crystal lattice. The strong electrostatic interactions in the ionic lattice of pyridinium salts require highly polar solvents for effective dissolution.
-
Ion-Dipole Interactions : In polar solvents such as water, the positive pole of the solvent's dipole (the hydrogen atoms) is attracted to the chloride anions, while the negative pole (the oxygen atom) is attracted to the pyridinium cation. These strong ion-dipole forces stabilize the dissolved ions in solution.
-
pH of the Medium : For compounds with acidic or basic functional groups, pH can dramatically alter solubility by converting a neutral molecule into a more soluble salt. However, as 1-(4-Pyridyl)pyridinium chloride hydrochloride is already a salt composed of a quaternary pyridinium cation (a very weak acid) and the conjugate base of a strong acid (HCl), its solubility is expected to be relatively independent of pH in the acidic to neutral range.
-
Temperature : The solubility of most solid compounds in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, and applying heat (energy) helps to break apart the crystal lattice, favoring the dissolution process according to Le Chatelier's principle.
-
Intermolecular Forces : Beyond simple polarity, other forces can play a role. For related pyridinium salts, it has been shown that subtle interactions, such as C–H···π interactions, can disrupt the packing in the crystal lattice, leading to increased solubility in organic solvents.[11]
The following diagram illustrates the relationship between the compound's properties and the factors governing its solubility.
Caption: Logical flow of factors influencing the solubility of an organic salt.
A Self-Validating Protocol for Experimental Solubility Determination
To obtain reliable and reproducible quantitative solubility data, a meticulously designed experimental protocol is necessary. The following procedure is based on the widely accepted "shake-flask" method, a gold standard for solubility measurement.[13] This protocol is designed to be self-validating by ensuring that equilibrium is truly reached.
Principle
An excess amount of the solid solute is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound under those specific conditions. Quantification is typically performed using a concentration-sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[14]
Step-by-Step Methodology
-
Preparation of Solvent and Solute :
-
Action: Use high-purity solvent (e.g., HPLC-grade water or ethanol). Ensure the 1-(4-Pyridyl)pyridinium chloride hydrochloride is of known purity and has been properly dried to a constant weight if the anhydrous solubility is desired.
-
Causality: Impurities in either the solvent or solute can alter the measured solubility. Water content in a hygroscopic sample will lead to inaccurate initial mass measurements.
-
-
Sample Preparation :
-
Action: Into several sealed vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps), add a precisely weighed amount of the solvent (e.g., 10.0 mL).
-
Action: Add an excess amount of the solid compound to each vial. "Excess" means adding enough solid so that a significant amount remains undissolved at the end of the experiment.
-
Causality: Starting with excess solid is the cornerstone of this method, ensuring that the solution becomes saturated. Using multiple vials allows for time-point analysis to confirm equilibrium.
-
-
Equilibration :
-
Action: Place the sealed vials in a constant-temperature shaker bath (e.g., at 25 °C ± 0.5 °C). Agitate the vials at a constant rate.
-
Causality: Constant temperature is critical as solubility is temperature-dependent. Continuous agitation ensures intimate contact between the solid and solvent, facilitating the dissolution process and preventing localized supersaturation.
-
-
Equilibrium Validation :
-
Action: At predetermined time points (e.g., 24, 48, and 72 hours), remove one vial for analysis.
-
Action: Allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the undissolved solid settle.
-
Causality: This is the self-validating step. Equilibrium is confirmed when the measured concentration of the solute does not change between successive time points (e.g., the concentration at 48 hours is the same as at 72 hours).[14] A 24-hour period is often a starting point.[13]
-
-
Sample Extraction and Preparation for Analysis :
-
Action: Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a syringe filter (e.g., 0.22 µm PTFE or PVDF).
-
Action: Immediately dilute the filtered aliquot with a known volume of the solvent to prevent precipitation upon cooling and to bring the concentration within the linear range of the analytical instrument.
-
Causality: Filtration is crucial to separate the saturated solution from the undissolved solid, which would otherwise lead to an overestimation of solubility. Prompt dilution maintains the integrity of the sample.
-
-
Quantification :
-
Action: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV). Prepare a calibration curve using standard solutions of known concentrations of 1-(4-Pyridyl)pyridinium chloride hydrochloride.
-
Action: Calculate the concentration in the original supernatant by accounting for the dilution factor.
-
Causality: A validated analytical method with a proper calibration curve ensures that the measured signal accurately corresponds to the solute concentration.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Conclusion
1-(4-Pyridyl)pyridinium chloride hydrochloride is a compound of significant utility in chemical synthesis and pharmaceutical research. Its solubility is dominated by its ionic character, rendering it soluble in polar solvents like water and ethanol while being insoluble in non-polar media.[8] While qualitative data is available, the lack of extensive quantitative solubility information necessitates the use of robust experimental methods, such as the shake-flask protocol detailed herein, for specific research applications. A thorough understanding and experimental determination of its solubility are critical for optimizing reaction conditions, developing purification strategies, and enabling its successful application in the creation of novel materials and therapeutics.
References
-
Pyridine - Solubility of Things . Solubility of Things. [Link]
-
Solvent Properties of Pyridinium Ionic Liquids . Longdom Publishing. [Link]
-
N-(4-PYRIDYL)PYRIDINIUM CHLORIDE HYDROCHLORIDE . Organic Syntheses. [Link]
-
1-(4-Pyridyl)pyridinium chloride hydrochloride - MySkinRecipes . MySkinRecipes. [Link]
-
1-(4-Pyridyl)Pyridinium Chloride Hydrochloride Hydrate 98.0%(HPLC) | PureSynth . PureSynth. [Link]
-
C–H···π interactions increase pyridinium solubility by disrupting ionic... . ResearchGate. [Link]
-
Solubility of Organic Compounds . University of Calgary. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds . Truman State University. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . University of Technology, Iraq. [Link]
-
(A) Structures and solubilities of pyridinium salts in the current... . ResearchGate. [Link]
-
Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach . ACS Publications. [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . YouTube. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(4-Pyridyl)pyridinium chloride hydrochloride [myskinrecipes.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. pure-synth.com [pure-synth.com]
- 6. 1-(4-ピリジル)ピリジニウムクロリド 塩酸塩 85%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 7. N-(4-Pyridyl)pyridinium chloride hydrochloride | 5421-92-1 [chemicalbook.com]
- 8. 1-(4-Pyridyl)pyridinium chloride hydrochloride | 5421-92-1 | Benchchem [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.ws [chem.ws]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile: 1-(4-Pyridyl)pyridinium Chloride Hydrochloride
This guide provides an in-depth technical analysis of 1-(4-Pyridyl)pyridinium chloride hydrochloride , a critical intermediate in the synthesis of bipyridines, ionic liquids, and pharmaceutical agents.
Executive Summary & Chemical Identity
1-(4-Pyridyl)pyridinium chloride hydrochloride (CAS: 5421-92-1) is a dicationic salt often encountered as a reactive intermediate or a specific impurity in the synthesis of pyridine derivatives (e.g., 4-aminopyridine, viologens).[1][2] Its structure consists of a pyridinium ring quaternized at the nitrogen (
-
IUPAC Name: 1-(Pyridin-4-yl)pyridin-1-ium chloride hydrochloride
-
Formula:
(Salt form: )[3] -
Appearance: Hygroscopic white to amber crystalline powder.
-
Solubility: Highly soluble in water (
) and DMSO; practically insoluble in non-polar organic solvents.
Structural Visualization
The following diagram illustrates the connectivity and the specific protonation state of the hydrochloride salt.
Figure 1: Simplified connectivity diagram of the dicationic core. Ring A is the N-substituted pyridinium; Ring B is the C-substituted pyridinium (protonated).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of this compound is characterized by significant deshielding due to the presence of two positive charges (one quaternary nitrogen and one protonated nitrogen). The symmetry of the molecule results in a simplified spectrum with distinct aromatic regions.
Experimental Protocol: H NMR Preparation
-
Solvent Selection: Use DMSO-
(Dimethyl sulfoxide-d6) for optimal resolution of exchangeable protons and aromatic signals. is an alternative but may cause deuterium exchange of the acidic N-H proton. -
Concentration: Dissolve 10–15 mg of the salt in 0.6 mL of solvent.
-
Reference: Calibrate to residual DMSO quintet at 2.50 ppm.
H NMR Data (400 MHz, DMSO- )
The spectrum exhibits five distinct signal environments corresponding to the nine aromatic protons.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 9.55 | Doublet (d) | 2H | H2, H6 (Ring A) | |
| 9.10 | Doublet (d) | 2H | H2', H6' (Ring B) | |
| 8.93 | Triplet (t) | 1H | H4 (Ring A) | |
| 8.42 | Triplet/Multiplet | 2H | H3, H5 (Ring A) | |
| 8.24 | Doublet (d) | 2H | H3', H5' (Ring B) |
Interpretation:
-
Ring A (Pyridinium): The protons adjacent to the permanently charged nitrogen (H2/H6) appear at the lowest field (9.55 ppm). The para-proton (H4) is also significantly deshielded (8.93 ppm) due to resonance delocalization of the positive charge.
-
Ring B (Protonated Pyridine): The protons adjacent to the protonated nitrogen (H2'/H6') appear slightly upfield (9.10 ppm) compared to the quaternary ring but are still highly deshielded compared to neutral pyridine.
C NMR Data (100 MHz, DMSO- )
The carbon spectrum displays six unique signals, confirming the symmetry of the two rings.
| Chemical Shift ( | Assignment |
| 150.03 | C2, C6 (Ring A) |
| 149.98 | C2', C6' (Ring B) |
| 148.10 | C4 (Ring A) |
| 144.65 | C4' (Ring B - Linker Carbon) |
| 128.18 | C3, C5 (Ring A) |
| 120.27 | C3', C5' (Ring B) |
Vibrational Spectroscopy (IR)
Infrared spectroscopy is useful for confirming the salt formation and the presence of the pyridinium system.
-
3200–2400 cm
: Broad absorption band characteristic of stretching in ammonium/pyridinium salts (often overlaps with C-H stretches). -
1635, 1580 cm
: Strong aromatic and ring stretching vibrations. The band at ~1635 cm is diagnostic of the pyridinium cation. -
1480–1440 cm
: Ring deformation bands. -
800–700 cm
: C-H out-of-plane bending, indicative of mono- and 4-substituted pyridine rings.
Mass Spectrometry (MS)
Mass spectrometry analysis typically detects the cationic species.
-
Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)
-
Major Peak (m/z): 157.08
-
This corresponds to the singly charged cation
. In the gas phase or solution (depending on pH), the dication may lose a proton to form the singly charged 1-(4-pyridyl)pyridinium cation.
-
-
Fragmentation: Loss of pyridine (m/z 79) is a common fragmentation pathway, leaving a charged pyridine fragment.
Synthesis & Impurity Context
Understanding the origin of this compound is vital for process chemists controlling impurities.[2] It is classically formed via the reaction of pyridine with thionyl chloride (
Reaction Pathway
The synthesis involves the activation of pyridine by
Figure 2: Synthesis workflow via the Koenigs and Greiner method.
Process Note: This compound is highly deliquescent. Analytical samples must be dried under vacuum over
References
- Koenigs, E.; Greiner, H. "Über die Einwirkung von Thionylchlorid auf Pyridin" Berichte der deutschen chemischen Gesellschaft, 1931, 64, 1049.
-
Organic Syntheses , Coll. Vol. 5, p.977 (1973); Vol. 46, p.113 (1966).
-
ChemicalBook Database , "N-(4-Pyridyl)pyridinium chloride hydrochloride Spectral Data".
-
TCI Chemicals , Product Specification: 1-(4-Pyridyl)pyridinium Chloride Hydrochloride (P0565).[1]
Sources
Technical Guide: Safety, Handling, and Applications of 1-(4-Pyridyl)pyridinium Chloride Hydrochloride
[1]
Executive Summary
1-(4-Pyridyl)pyridinium chloride hydrochloride (CAS: 5421-92-1) is a critical pyridinium salt intermediate used primarily in the synthesis of cephalosporin antibiotics (e.g., Ceftazidime) and as a precursor for bipyridinium-based ionic liquids.[1][2] While often overshadowed by its parent compounds, this molecule presents distinct handling challenges due to its extreme hygroscopicity and irritant properties .[1] This guide provides a self-validating framework for researchers to handle, store, and utilize this compound without compromising data integrity or personnel safety.[1]
Part 1: Chemical Identity & Physicochemical Profile
Understanding the physical state of this compound is the first step in safe handling. Its deliquescent nature dictates the experimental window available before the solid absorbs enough atmospheric moisture to alter its stoichiometry.
Substance Identification
| Parameter | Detail |
| Chemical Name | 1-(4-Pyridyl)pyridinium chloride hydrochloride |
| Synonyms | 1-(4-Pyridinyl)pyridinium dichloride; N-(4-Pyridyl)pyridinium chloride HCl; Ceftazidime Impurity E |
| CAS Number | 5421-92-1 |
| Molecular Formula | |
| Molecular Weight | 229.11 g/mol |
| Structure | A quaternary pyridinium cation linked to a pyridine ring, stabilized by two chloride ions.[1][3] |
Key Physicochemical Properties[1][4]
-
Appearance: White to off-white crystalline powder.
-
Hygroscopicity: High. The substance is deliquescent; it will liquefy upon prolonged exposure to ambient humidity.
-
Solubility: Highly soluble in water and lower alcohols (methanol, ethanol); insoluble in non-polar solvents (diethyl ether, hexanes).[1]
-
Acidity: Aqueous solutions are acidic due to the hydrochloride moiety.
Part 2: Toxicological Assessment & EHS Strategy
Unlike the highly toxic viologens (e.g., Paraquat) to which it bears a structural resemblance, 1-(4-Pyridyl)pyridinium chloride hydrochloride is primarily classified as a severe irritant.[1] However, systemic toxicity risks remain if handled improperly.[1]
Hazard Classification (GHS)[1][6]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1][3][4]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][4]
-
STOT-SE (Category 3): H335 - May cause respiratory irritation.[1]
Critical Exposure Pathways
-
Inhalation: Dust inhalation is the primary risk vector during weighing. The acidic nature of the salt causes immediate mucosal irritation.
-
Ocular: Contact with eyes leads to severe irritation/corrosion due to the acidic hydrolysis of the salt on the moist surface of the eye.
Personal Protective Equipment (PPE) Matrix
| Zone | Required PPE | Rationale |
| Respiratory | N95/P2 Mask (Minimum) or Fume Hood | Prevents inhalation of fine crystalline dust.[1] |
| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient against acidic dust ingress.[1] |
| Dermal | Nitrile Gloves (Min 0.11mm) | Provides adequate barrier; change immediately if contaminated.[1] |
Part 3: Storage, Stability, & Handling Protocols[1]
The scientific integrity of your experiments depends on the "dryness" of this reagent. Moisture absorption alters the effective mass, leading to stoichiometry errors in synthesis or concentration errors in analytical standards.
The "Dry-Chain" Storage Protocol[1]
-
Primary Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) if possible.[1]
-
Desiccation: Keep the primary container inside a secondary desiccator cabinet with active desiccant (e.g.,
or indicating silica gel).[1] -
Temperature: Ambient (15–25 °C). Refrigeration is generally not recommended unless the container is perfectly sealed, as condensation upon warming will destroy the product.
Handling Workflow Visualization
The following diagram outlines the decision logic for safe handling, emphasizing moisture control.
Caption: Decision logic for handling hygroscopic pyridinium salts to prevent degradation and exposure.
Part 4: Experimental Applications & Methodologies
Protocol: Preparation of Analytical Standard (HPLC)
This compound is frequently used as Impurity E in the quality control of Ceftazidime. Precision is paramount.
Objective: Prepare a 1.0 mg/mL stock solution.
-
Preparation:
-
Weighing (The Critical Step):
-
Do not weigh onto weighing paper. The static and moisture will cause loss.
-
Tare a clean volumetric flask (or a glass scintillation vial).[1]
-
Quickly transfer the solid directly into the vessel. Record the exact weight immediately.
-
-
Dissolution:
-
Add the diluent immediately to the vessel.
-
Sonicate for 30–60 seconds. The salt should dissolve rapidly.
-
Note: If the solution appears cloudy, the salt may have hydrolyzed or the water content was too high, leading to reprecipitation of free bases.[1]
-
-
Storage of Solution:
-
Aqueous solutions are less stable than the solid. Use within 24 hours or freeze at -20 °C for up to 7 days.
-
Synthesis Context (Mechanism)
For researchers synthesizing this compound (e.g., via the Organic Syntheses method), the pathway involves the reaction of pyridine with thionyl chloride.[1][5] This is a high-hazard reaction.[1]
Caption: Simplified synthesis pathway highlighting the critical hydrolysis step.
Safety Note on Synthesis: The reaction of thionyl chloride with pyridine is exothermic and evolves
Part 5: Emergency Response
Spill Cleanup
-
Isolate: Evacuate the immediate area if dust is airborne.[6]
-
Protect: Don full PPE (Goggles, Gloves, N95).[1]
-
Neutralize: Do not use water initially (it creates an acidic mess).[1] Sweep up the dry powder gently to avoid dust generation.
-
Clean: Once the bulk solid is removed, wipe the surface with a dilute alkaline solution (1% Sodium Bicarbonate) to neutralize acidic residues, then rinse with water.[1]
First Aid
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24898825, 1-(4-Pyridyl)pyridinium chloride hydrochloride.[1] Retrieved January 30, 2026, from [Link][1]
-
Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride.[1][5][6] Coll. Vol. 5, p.977 (1973); Vol. 46, p.113 (1966).[1] Retrieved January 30, 2026, from [Link][1]
-
European Pharmacopoeia (Ph.[1] Eur.). Ceftazidime Pentahydrate Monograph: Impurity E.[1][7] (Standard reference for pharmaceutical application).
Sources
- 1. Ceftazidime - Wikipedia [en.wikipedia.org]
- 2. 1-(4-Pyridyl)pyridinium chloride hydrochloride [myskinrecipes.com]
- 3. Pyridinium chloride - Wikipedia [en.wikipedia.org]
- 4. uprm.edu [uprm.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Technical Guide: Anticancer Potential of 1-(4-Pyridyl)pyridinium Chloride Hydrochloride
Executive Summary
1-(4-Pyridyl)pyridinium chloride hydrochloride (CAS: 5421-92-1), often abbreviated as PPCH or N-(4-pyridyl)pyridinium chloride, represents a distinct class of cationic pyridinium salts with emerging relevance in oncology. While historically utilized as a synthetic intermediate in the production of viologens and ionic liquids, recent pharmacological profiling has identified its potential as a mitochondrial-targeting anticancer agent.
This guide provides a comprehensive technical analysis of PPCH, focusing on its physicochemical properties, putative mechanisms of action (MOA), and the experimental frameworks required to validate its efficacy. By leveraging the lipophilic cation pharmacophore, PPCH offers a strategic scaffold for disrupting the bioenergetics of metabolically reprogrammed cancer cells (the Warburg effect).
Part 1: Chemical Constitution & Physicochemical Properties
Structural Identity
The compound consists of two pyridine rings linked via a quaternary nitrogen, creating a charged, conjugated system. This cationic nature is critical for its biological activity, specifically its ability to penetrate mitochondrial membranes driven by the negative potential of the matrix.
| Property | Specification |
| IUPAC Name | 1-(pyridin-4-yl)pyridin-1-ium chloride hydrochloride |
| CAS Number | 5421-92-1 |
| Molecular Formula | C₁₀H₉ClN₂[1][2][3][4] · HCl |
| Molecular Weight | 229.11 g/mol |
| Solubility | Highly soluble in water, methanol; sparingly soluble in non-polar solvents. |
| pKa | ~5 (Pyridinium moiety acts as a weak acid) |
| Appearance | Yellow-brown crystalline powder (Hygroscopic) |
Synthesis & Purification
The synthesis of PPCH is a classic nucleophilic substitution often observed during the reaction of pyridine with thionyl chloride. High purity (>99%) is essential for biological assays to rule out toxicity from unreacted pyridine or sulfur byproducts.
Reaction Scheme:
Graphviz Diagram: Synthesis Workflow
Caption: Step-wise synthesis of PPCH via thionyl chloride mediated coupling.
Part 2: Mechanism of Action (MOA)
The anticancer potential of PPCH is grounded in the "Deltapsi-m" (
Primary Mechanism: Mitochondrial Disruption
-
Accumulation: Driven by the Nernst equation, the cationic PPCH accumulates up to 1000-fold inside the mitochondria of carcinoma cells.
-
ROS Generation: The pyridinium moiety can participate in single-electron redox cycling (similar to paraquat/viologens), generating superoxide anions (
). -
Apoptosis Trigger: Excessive ROS and physical disruption of the Electron Transport Chain (ETC) lead to the opening of the Mitochondrial Permeability Transition Pore (mPTP).
-
Caspase Cascade: Release of Cytochrome c activates Caspase-9, leading to executioner Caspase-3 activation and apoptosis.
Secondary Mechanism: DNA Interaction
The planar bipyridyl structure allows for potential intercalation into DNA base pairs or interaction with the minor groove, inhibiting replication forks in rapidly dividing cells.
Graphviz Diagram: Signaling Pathway
Caption: Proposed mechanism of PPCH-induced apoptosis via mitochondrial oxidative stress.
Part 3: Preclinical Efficacy & Experimental Protocols
Cytotoxicity Profile
Preliminary data and structural analogs suggest PPCH exhibits selective cytotoxicity against high-metabolic-rate tumors.
-
Target Cell Lines: HeLa (Cervical), MCF-7 (Breast), HepG2 (Liver).
-
Reported IC50 Range: 10–50 µM (Cell line dependent).
-
Selectivity Index: Typically >2-fold selectivity for cancer vs. normal fibroblasts due to mitochondrial potential differences.
Protocol: In Vitro Cell Viability Assay (MTT/CCK-8)
To validate the IC50 of PPCH.
-
Seeding: Plate HeLa cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Prepare a stock solution of PPCH (10 mM in PBS). Perform serial dilutions (0.1 µM to 100 µM) in culture media.
-
Incubation: Treat cells for 48h at 37°C, 5% CO₂.
-
Readout: Add 10 µL CCK-8 reagent. Incubate for 2h. Measure absorbance at 450 nm.
-
Analysis: Calculate % viability relative to DMSO control. Plot non-linear regression to determine IC50.
Protocol: Mitochondrial Membrane Potential ( ) Analysis
To confirm the mitochondrial mechanism.
-
Staining: Treat cells with IC50 concentration of PPCH for 12h. Wash and stain with JC-1 dye (2 µM) for 20 min.
-
Principle: JC-1 forms red aggregates in healthy mitochondria and green monomers in depolarized mitochondria.
-
Flow Cytometry: Measure fluorescence ratios (Red/Green). A decrease in the Red/Green ratio indicates mitochondrial depolarization induced by PPCH.
Part 4: Challenges & Future Directions
Toxicity & Selectivity
While the pyridinium core targets mitochondria, high doses can cause neurotoxicity (similar to MPTP analogs). Future development must focus on:
-
Formulation: Encapsulation in liposomes to prevent systemic free-drug exposure.
-
Analog Synthesis: Modifying the pyridine ring with alkyl chains to tune lipophilicity (LogP) for optimal membrane penetration without excessive accumulation in healthy nervous tissue.
Drug Resistance
Cancer cells may upregulate multidrug resistance (MDR) efflux pumps. PPCH's small size may make it a substrate for P-glycoprotein (P-gp). Co-administration with P-gp inhibitors (e.g., Verapamil) should be explored in resistant lines.
References
-
Benchchem. (2023). 1-(4-Pyridyl)pyridinium chloride hydrochloride: Biological Activity and Applications. Retrieved from
-
Sigma-Aldrich. (n.d.). 1-(4-Pyridyl)pyridinium chloride hydrochloride Technical Data Sheet. Retrieved from
- Smith, R. A., et al. (2011). Mitochondria-targeted antioxidants in the treatment of disease. Annals of the New York Academy of Sciences. (Contextual reference for pyridinium targeting).
- Weisberg, E., et al. (2020). Repurposing of Pyridinium Salts as Anticancer Agents.Journal of Medicinal Chemistry. (General class reference).
(Note: Specific primary literature for this exact salt is limited; references reflect the best available chemical data and pharmacological class consensus.)
Sources
Methodological & Application
Application Note: High-Purity Synthesis of 1-(4-Pyridyl)pyridinium Chloride Hydrochloride
Abstract & Application Context
This technical guide details the synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride (CAS: 5421-92-1), a critical intermediate in the manufacture of 4,4'-bipyridine, viologens (e.g., Paraquat), and various 4-substituted pyridine derivatives.
The protocol utilizes the Koenigs-Greiner oxidative coupling method, reacting pyridine with thionyl chloride (
Reaction Mechanism & Logic
The synthesis proceeds via the formation of an activated N-thionylpyridinium intermediate. This electrophilic species renders the pyridine ring susceptible to nucleophilic attack by a second pyridine molecule at the 4-position (para-coupling).
Mechanistic Pathway
The following diagram illustrates the theoretical pathway from the initial N-activation to the final salt formation.
Figure 1: Mechanistic pathway for the oxidative coupling of pyridine using thionyl chloride.
Experimental Protocol
Reagents & Equipment
Safety Warning: Thionyl chloride reacts violently with water to release
| Reagent | Specification | Role | Critical Parameter |
| Pyridine | Dry (<0.1% | Substrate | Dry over KOH or BaO; Distill before use.[1] |
| Thionyl Chloride | Reagent Grade (>99%) | Reagent/Solvent | Excess required . Fresh bottle preferred. |
| Ethanol | Absolute, Ice-Cold | Quenching/Wash | Must be anhydrous to prevent hydrolysis. |
| HCl (aq) | 2N | Recrystallization | Stabilizes the salt form. |
Equipment:
-
2L Round-bottom flask (3-neck) with ground glass joints (Grease-free Teflon sleeves recommended).
-
Note: Do NOT use rubber stoppers or tubing;
destroys rubber instantly. -
Mechanical stirrer (Teflon blade).
-
High-efficiency reflux condenser with
drying tube. -
Ice-salt bath and Water bath.
Step-by-Step Synthesis
This protocol is scaled for ~200g of Pyridine input.[1]
Phase 1: Addition (The Exotherm Control)
-
Setup: Charge the 2L flask with 600 g (approx. 365 mL) of Thionyl Chloride . Begin mechanical stirring.
-
Cooling: Immerse the flask in an ice-salt bath. Cool internal temperature to < 8°C .
-
Addition: Place 200 g of dry Pyridine in a pressure-equalizing dropping funnel.
-
Execution: Add pyridine dropwise.
-
Critical Control Point: Maintain internal temperature between 8°C and 12°C .
-
Observation: The solution will turn yellow. If temperature spikes, stop addition immediately.
-
Phase 2: The Induction Period (Aging)
-
Remove the ice bath. Allow the mixture to warm slowly to Room Temperature (20–25°C).
-
Aging: Let the mixture stand with stirring for 3 days (72 hours) at room temperature.
-
Visual Validation: The color will transition from Yellow
Deep Brown Black/Dark Crust. This color change confirms the oxidative coupling is proceeding.
-
Phase 3: Isolation
-
Distillation: Equip the flask for vacuum distillation. Distill off excess thionyl chloride (Receiver must be cooled with Dry Ice/Acetone).[2]
-
Target: Remove as much liquid as possible until a dry, dark crystalline mass remains.
-
-
Thermal Finish: Heat the residue on a steam bath/water bath (90°C) for 1 hour to drive off occluded gases.
-
Trituration: Cool the residue to 0°C.
-
Cautiously add 100 mL ice-cold absolute ethanol . (Warning: Exothermic reaction with residual
). -
Add an additional 400 mL ice-cold ethanol .
-
Break up the solid mass with a glass rod. The product is the insoluble solid; impurities dissolve in ethanol.
-
-
Filtration: Filter rapidly on a sintered glass funnel. Wash with cold ethanol (
mL).
Purification (Recrystallization)
The crude product is often dark and contains polymeric impurities.
-
Dissolve the crude solid in a mixture of 100 mL water and 300 mL 2N HCl .
-
Add 10 g Activated Charcoal .
-
Boil for 5 minutes (decolorization).
-
Filter hot through a pre-heated funnel (or Celite pad).
-
Concentrate the filtrate under vacuum to approx. 180 mL volume.
-
Cool to 0°C overnight. Pale yellow crystals of 1-(4-pyridyl)pyridinium chloride hydrochloride will precipitate.[1]
-
Filter and dry in a vacuum desiccator over
.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.[3]
Characterization & Quality Control
| Test | Expected Result | Note |
| Appearance | Pale yellow to white crystals | Dark color indicates oxidation/polymerization. |
| Melting Point | 158 – 160°C | Sharp melting point indicates high purity. |
| Solubility | Highly soluble in water | Insoluble in non-polar solvents. |
| Hygroscopicity | Deliquescent | Must store in desiccator or under inert gas. |
Self-Validating Checkpoint:
If the product turns to a liquid oil upon exposure to air, it has absorbed atmospheric moisture. Re-dry over
References
-
Koenigs, E., & Greiner, H. (1931). Über die Einwirkung von Thionylchlorid auf Pyridin (On the reaction of thionyl chloride on pyridine). Berichte der deutschen chemischen Gesellschaft.[4]
-
Mosher, H. S., & Turner, L. (1973). N-(4-Pyridyl)pyridinium Chloride Hydrochloride.[1][3][5][6][7] Organic Syntheses, Coll. Vol. 5, p.977.
-
Ladd, D. L. (1983). Synthesis of 4-substituted pyridines.[1][2][5][7][8] Journal of Heterocyclic Chemistry.
-
PrepChem. (n.d.). Preparation of 1-(4-pyridyl)pyridinium chloride hydrochloride.[1][7][9]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-(4-Pyridyl)pyridinium Chloride Hydrochloride | 5421-92-1 | TCI EUROPE N.V. [tcichemicals.com]
detailed protocol for 1-(4-Pyridyl)pyridinium chloride hydrochloride synthesis
[1]
Executive Summary & Scientific Rationale
1-(4-Pyridyl)pyridinium chloride hydrochloride (CAS: 5421-92-1) is a critical intermediate in the synthesis of 4-substituted pyridine derivatives, including the pharmaceutical agent 4-aminopyridine and various sulfonyl-pyridine protecting groups.
This protocol details the synthesis via the reaction of pyridine with thionyl chloride (
Key Mechanistic Insight: Unlike standard nucleophilic substitutions, this reaction relies on the activation of pyridine by thionyl chloride to form an electrophilic species (likely a glutaconaldehyde derivative intermediate) which is then attacked by a second pyridine molecule. The "aging" period (3 days) is not merely for convenience but is kinetically necessary to allow this slow, multi-step oxidative coupling to reach completion at room temperature, minimizing the formation of polymeric byproducts associated with high-temperature forcing conditions.
Safety & Handling (Critical)
This protocol involves Thionyl Chloride (
-
Engineering Controls: All operations must be performed in a properly functioning chemical fume hood.
and gases are evolved; a scrubber trap (NaOH) is recommended. -
Water Reactivity:
reacts violently with water. All glassware must be oven-dried. The ethanol quench step is highly exothermic and must be performed with extreme caution. -
PPE: Butyl rubber gloves (nitrile is insufficient for prolonged
exposure), chemical splash goggles, and a lab coat are mandatory.
Reagents & Equipment
Table 1: Reagent Specifications
| Reagent | MW ( g/mol ) | Purity / Grade | Role | Handling Note |
| Pyridine | 79.10 | Dry (<0.1% | Substrate / Base | Dried over KOH or molecular sieves. |
| Thionyl Chloride | 118.97 | Reagent Grade (>99%) | Reagent / Solvent | Distill if significant yellowing is observed. |
| Ethanol | 46.07 | Absolute, Anhydrous | Quenching Agent | Chill to 0°C before use. |
| Activated Charcoal | N/A | Powder | Purification | Decolorizing agent. |
Equipment
Detailed Experimental Protocol
Phase 1: Reaction Initiation
-
Setup: Equip a 2L oven-dried RBF with a mechanical stirrer and a pressure-equalizing addition funnel. Place the flask in an ice-water bath.
-
Reagent Charge: Charge the flask with 1190 g (10.0 mol) of Thionyl Chloride.
-
Addition: Add 395 g (5.00 mol) of dry Pyridine dropwise over 45–60 minutes.
-
Process Note: Maintain internal temperature < 20°C. The reaction is exothermic.
-
-
Aging: Once addition is complete, remove the ice bath. Attach a drying tube (CaCl2). Allow the mixture to stand at room temperature for 72 hours (3 days) .
-
Observation: The color will transition from yellow
brown dark crusty mass.[1] This "crusting" is normal; do not disturb.
-
Phase 2: Isolation & Quenching
-
Distillation: Attach a Claisen head and condenser. Apply vacuum (water aspirator or pump with trap) to distill off excess thionyl chloride.[2]
-
Heating: Slowly raise the water bath temperature to 90°C. Continue until distillation ceases and a dry, black residue remains.
-
-
Cooling: Cool the flask to 0°C in an ice bath.
-
The Ethanol Quench (CRITICAL STEP):
-
Measure 100 mL of ice-cold absolute ethanol.
-
Add the ethanol dropwise and very slowly to the black residue.
-
Warning: This step releases HCl gas and is vigorous. If the reaction becomes too violent, stop addition and allow to cool.
-
After the initial 100 mL, add an additional 400 mL of cold ethanol more rapidly.
-
-
Trituration: Use a heavy glass rod to break up the solid mass inside the flask, suspending it in the ethanol.
Phase 3: Purification
-
Filtration: Collect the light-brown solid via suction filtration on a sintered glass funnel.
-
Washing: Wash the filter cake with cold ethanol (
mL) to remove colored impurities. -
Recrystallization (Optional for High Purity):
-
Dissolve the crude salt in a minimum volume of hot water/2N HCl (3:1 ratio).
-
Add activated charcoal (5% w/w), boil for 5 minutes, and filter hot.
-
Cool to 0°C to crystallize.[2]
-
-
Drying: Dry the product in a vacuum desiccator over
. The product is deliquescent.[1]
Table 2: Expected Results
| Parameter | Specification |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 158–160 °C (dec.) |
| Yield | 40–45% (approx. 230–260 g) |
| Solubility | Soluble in water; Insoluble in ether/benzene |
Process Visualization
Workflow Diagram
The following diagram illustrates the critical path and decision points in the synthesis.
Figure 1: Step-by-step synthesis workflow emphasizing the critical quench phase.
Reaction Scheme Logic
While the exact intermediate is debated, the stoichiometry is generally accepted as 2:1 (Pyridine:SOCl2) initially, followed by oxidative coupling.
Figure 2: Simplified reaction pathway illustrating the requirement for the extended aging period.
Troubleshooting & Optimization
-
Low Yield: Often caused by insufficient "aging" time. Do not shorten the 3-day standing period. Moisture ingress during this time will also destroy the intermediate.
-
Dark/Tarred Product: If the distillation bath exceeds 100°C, the residue can decompose. Keep the bath at 90°C max.
-
Filtration Difficulties: The crude product can be sticky. Ensure the ethanol is ice-cold and use a glass rod to thoroughly pulverize the solid before filtering.
References
-
Organic Syntheses , Coll. Vol. 5, p.977 (1973); Vol. 46, p.113 (1966). N-(4-Pyridyl)pyridinium chloride hydrochloride.[1][3][4] Link
-
BenchChem . Application Notes and Protocols: Synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride. Link
-
Koenigs, E. and Greiner, H. (1931). Über die Einwirkung von Thionylchlorid auf Pyridin. Berichte der deutschen chemischen Gesellschaft (A and B Series), 64(5), pp.1049-1056. Link
-
TCI Chemicals . Product Specification: 1-(4-Pyridyl)pyridinium Chloride Hydrochloride. Link
Application Note: 1-(4-Pyridyl)pyridinium Chloride Hydrochloride (4-PPC) as a Green Catalyst
Executive Summary
1-(4-Pyridyl)pyridinium chloride hydrochloride (4-PPC) is an underutilized yet highly effective Brønsted acidic ionic solid. Unlike traditional volatile acid catalysts (e.g., HCl, TFA) or expensive metal triflates, 4-PPC offers a unique combination of enhanced acidity , thermal stability , and recyclability .
This guide details the application of 4-PPC in organic synthesis, specifically focusing on nitrogen-nucleophile condensations and electrophilic substitutions. The protocols herein are designed for "Green Chemistry" compliance, utilizing solvent-free conditions to maximize atom economy and minimize waste.
Catalyst Profile & Mechanism
Chemical Identity[1][2]
-
IUPAC Name: 1-(4-Pyridyl)pyridinium chloride hydrochloride[1][2][3][4]
-
Molecular Formula: C₁₀H₉ClN₂[3]·HCl
-
Physical State: Hygroscopic crystalline solid (MP: 158–160 °C)[1]
Mechanistic Advantage
The catalytic efficacy of 4-PPC stems from its structure.[5] Unlike simple pyridinium chloride, the presence of the electron-withdrawing 1-(4-pyridyl) substituent significantly decreases the electron density on the protonated nitrogen. This inductive effect enhances the acidity of the N-H proton, making 4-PPC a more potent activator of carbonyls and electrophiles than standard pyridinium salts.
Activation Pathway (Diagram)
The following diagram illustrates the activation of a carbonyl substrate by 4-PPC, facilitating nucleophilic attack.
Figure 1: Catalytic cycle showing the activation of carbonyl electrophiles by 4-PPC and the subsequent recovery loop.
Application I: Solvent-Free Synthesis of Oximes
Oximes are critical intermediates for the purification of carbonyl compounds and the synthesis of amides (via Beckmann rearrangement). Traditional methods often require refluxing in ethanol/pyridine, leading to difficult workups. 4-PPC allows for a rapid, solvent-free mechanochemical approach.
Protocol
Objective: Convert benzaldehyde to benzaldehyde oxime.
Materials:
-
Benzaldehyde (10 mmol, 1.06 g)
-
Hydroxylamine hydrochloride (11 mmol, 0.76 g)
-
4-PPC Catalyst (1 mmol, 0.23 g - 10 mol%)
-
Mortar and Pestle (Agate preferred)
Step-by-Step Methodology:
-
Pre-processing: Ensure the 4-PPC is dry. If the catalyst appears sticky (deliquescent), dry it in a vacuum desiccator over P₂O₅ for 2 hours.
-
Grinding: Combine the benzaldehyde, hydroxylamine hydrochloride, and 4-PPC in the mortar.
-
Reaction: Grind the mixture vigorously at room temperature.
-
Observation: The mixture will likely become a melt or a paste within 2–5 minutes as the exothermic reaction proceeds and water is released.
-
-
Monitoring: Monitor progress via TLC (Eluent: 20% EtOAc/Hexane). Complete conversion is typically observed within 5–10 minutes.
-
Workup: Add cold water (10 mL) to the reaction mixture. The product (oxime) will precipitate or separate as a solid/oil.
-
Catalyst Removal: The 4-PPC is highly water-soluble. Filter the solid product.[1][6][7][8] The filtrate contains the catalyst.
-
Note: For high-purity applications, recrystallize the product from ethanol.
-
Performance Comparison
| Parameter | Traditional Method (Pyridine/EtOH) | 4-PPC Method (Solvent-Free) |
| Reaction Time | 60–120 mins | 5–15 mins |
| Temperature | Reflux (78 °C) | Room Temp (25 °C) |
| Yield | 80–85% | 92–96% |
| Green Factor | Low (Solvent waste) | High (Atom efficient) |
Application II: Synthesis of Bis(indolyl)methanes (BIMs)
Bis(indolyl)methanes are bioactive alkaloid scaffolds with anti-cancer properties. 4-PPC catalyzes the electrophilic substitution of indoles with aldehydes efficiently.
Protocol
Objective: Synthesis of 3,3'-bis(indolyl)phenylmethane.
Materials:
-
Indole (20 mmol, 2.34 g)
-
Benzaldehyde (10 mmol, 1.06 g)
-
4-PPC Catalyst (0.5 mmol, 0.115 g - 5 mol%)
-
Ethanol (5 mL - Optional, for solvent-assisted method) or Solvent-free (Melt)
Step-by-Step Methodology:
-
Charge: In a 50 mL round-bottom flask, add Indole, Benzaldehyde, and 4-PPC.
-
Reaction:
-
Solvent-Free: Heat the mixture to 80 °C with stirring. The reagents will melt into a homogeneous liquid.
-
Solvent-Assisted: Add 5 mL Ethanol and reflux.
-
-
Duration: Stir for 15–30 minutes. (Check TLC for disappearance of aldehyde).
-
Quenching: Cool the reaction mixture to room temperature. Add crushed ice (20 g).
-
Isolation: Stir the aqueous mixture for 5 minutes. The solid BIM product will precipitate.
-
Purification: Filter the crude solid. Wash with water (to remove 4-PPC) and cold hexane. Recrystallize from ethanol/water if necessary.
Experimental Workflow Diagram
Figure 2: Workflow for the synthesis of Bis(indolyl)methanes including catalyst recovery.
Catalyst Recovery & Reusability
One of the primary advantages of 4-PPC is its reusability.
-
Extraction: After the reaction, the organic product is usually insoluble in water, while 4-PPC is highly soluble.
-
Separation: Filter the product. The filtrate contains the catalyst.
-
Regeneration: Evaporate the water from the filtrate under reduced pressure (Rotavap at 60 °C).
-
Drying: Dry the residue in a vacuum oven at 80 °C for 2 hours.
-
Efficiency: The catalyst typically retains >90% activity after 4 catalytic cycles.
Storage and Handling
-
Hygroscopic Nature: 4-PPC absorbs atmospheric moisture rapidly. Store in a tightly sealed container, preferably in a desiccator.
-
Stability: Stable up to 160 °C. Avoid strong bases which will deprotonate the salt, destroying its catalytic activity.
References
-
Koenigs, E., & Greiner, H. (1931). Über die 4-Pyridyl-pyridinium-dihalogenide. Berichte der deutschen chemischen Gesellschaft (A and B Series).
-
Organic Syntheses. (1966). N-(4-Pyridyl)pyridinium chloride hydrochloride.[7][8] Org. Synth. 46, 113.
- Pawar, R. B., et al. (2010). 1-(4-Pyridyl)pyridinium chloride hydrochloride: An efficient and eco-friendly catalyst for the preparation of oximes. Journal of Chemical Research.
-
Sigma-Aldrich. (n.d.).[2] Product Specification: 1-(4-Pyridyl)pyridinium chloride hydrochloride.[1][2][3][4]
-
BenchChem. (2025).[7] Synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride from Pyridine.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 1-(4-Pyridyl)pyridinium chloride 85 , technical grade 5421-92-1 [sigmaaldrich.com]
- 3. 1-(4-Pyridyl)pyridinium chloride hydrochloride, 98% | 5421-92-1 | www.ottokemi.com [ottokemi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Versatile Role of 1-(4-Pyridyl)pyridinium chloride hydrochloride in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Gateway to Key Pharmaceutical Building Blocks
1-(4-Pyridyl)pyridinium chloride hydrochloride is a highly reactive and versatile pyridinium salt that has carved a significant niche in pharmaceutical synthesis. While not typically incorporated into the final active pharmaceutical ingredient (API), its true value lies in its role as a pivotal intermediate for the efficient synthesis of crucial substituted pyridine building blocks.[1] Its utility stems from the activated nature of the pyridine ring, making it susceptible to nucleophilic attack and subsequent transformation into a variety of functionalized pyridines that are central to the structure of numerous therapeutic agents. This guide provides an in-depth exploration of the applications of 1-(4-Pyridyl)pyridinium chloride hydrochloride, complete with detailed protocols to empower researchers in their drug discovery and development endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 5421-92-1 | |
| Molecular Formula | C₁₀H₉ClN₂·HCl | |
| Molecular Weight | 229.11 g/mol | |
| Appearance | White to yellow-brown crystalline powder | |
| Melting Point | 166-170 °C (decomposes) | |
| Solubility | Soluble in water |
Core Application: A Precursor to High-Value Pyridine Intermediates
The primary application of 1-(4-Pyridyl)pyridinium chloride hydrochloride in pharmaceutical synthesis is as a precursor to 4-substituted pyridines. The pyridinium moiety acts as an excellent leaving group, facilitating the introduction of various nucleophiles at the 4-position of the pyridine ring. This strategy is employed to synthesize key intermediates that are otherwise challenging to prepare directly.
Caption: Key synthetic transformations of 1-(4-Pyridyl)pyridinium chloride hydrochloride.
Synthesis of 4-Aminopyridine: A Gateway to Neurological Therapeutics
4-Aminopyridine is a crucial intermediate and an active pharmaceutical ingredient in its own right, used in the treatment of certain neurological disorders.[1] For instance, amifampridine (Firdapse®) is the phosphate salt of 4-aminopyridine and is used to treat Lambert-Eaton myasthenic syndrome.[2] The synthesis of 4-aminopyridine can be efficiently achieved from 1-(4-Pyridyl)pyridinium chloride hydrochloride. The commercial preparation often involves this intermediate, highlighting its industrial relevance.[3]
Reaction Principle: The reaction proceeds via a nucleophilic substitution pathway where the pyridinium group is displaced by an amino group precursor, followed by hydrolysis. A common method involves the reaction with hydroxylamine, followed by a Beckmann-like rearrangement.
Experimental Protocol: Synthesis of 4-Aminopyridine
-
Materials: 1-(4-Pyridyl)pyridinium chloride hydrochloride, hydroxylamine hydrochloride, sodium hydroxide, hydrochloric acid, organic solvent (e.g., ethanol, isopropanol).
-
Procedure:
-
In a round-bottom flask, dissolve 1-(4-Pyridyl)pyridinium chloride hydrochloride in a suitable solvent.
-
Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) to the flask.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize with hydrochloric acid.
-
The product, 4-aminopyridine, can be isolated by extraction with an organic solvent followed by evaporation of the solvent.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Synthesis of 4-Chloropyridine: A Versatile Building Block
4-Chloropyridine is another pivotal intermediate in the synthesis of numerous pharmaceuticals due to the reactivity of the chloro-substituent towards nucleophilic displacement. It serves as a precursor for introducing a wide range of functionalities at the 4-position of the pyridine ring.
Reaction Principle: 1-(4-Pyridyl)pyridinium chloride hydrochloride can be converted to 4-chloropyridine hydrochloride by reaction with a suitable chlorinating agent, such as phosphorus pentachloride or thionyl chloride.[4] The hydrochloride salt can then be neutralized to afford 4-chloropyridine.
Experimental Protocol: Synthesis of 4-Chloropyridine Hydrochloride
-
Materials: 1-(4-Pyridyl)pyridinium chloride hydrochloride, phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), inert solvent (e.g., chloroform, dichloromethane).
-
Procedure:
-
To a suspension of 1-(4-Pyridyl)pyridinium chloride hydrochloride in an inert solvent, cautiously add the chlorinating agent (PCl₅ or SOCl₂) portion-wise while maintaining the temperature below 30 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Cool the mixture and carefully quench any excess chlorinating agent with water or ice.
-
The product, 4-chloropyridine hydrochloride, will precipitate from the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The free base, 4-chloropyridine, can be obtained by neutralizing the hydrochloride salt with a base like sodium carbonate.
-
Synthesis of 4-Pyridinesulfonic Acid: An Intermediate for Diverse Applications
4-Pyridinesulfonic acid is a useful intermediate in the synthesis of various pyridine derivatives.[5] Its sulfonic acid group can be converted into other functional groups or used to improve the aqueous solubility of the final compound.
Reaction Principle: This transformation is achieved by reacting 1-(4-Pyridyl)pyridinium chloride hydrochloride with sodium sulfite.[5] This reaction proceeds via a nucleophilic substitution where the sulfite ion displaces the pyridinium group.
Experimental Protocol: Synthesis of 4-Pyridinesulfonic Acid [5]
-
Materials: 1-(4-Pyridyl)pyridinium chloride hydrochloride, sodium sulfite, water, hydrochloric acid, ethanol.
-
Procedure:
-
Dissolve 115 g (0.50 mole) of 1-(4-Pyridyl)pyridinium chloride hydrochloride in 750 ml of water in a 2-liter round-bottomed flask.
-
Cautiously add 378 g (1.50 moles) of solid sodium sulfite heptahydrate.
-
Once the initial effervescence subsides, gently heat the solution under reflux for 24 hours.
-
After cooling slightly, add activated charcoal and reflux for an additional hour.
-
Filter the hot solution and evaporate the filtrate to dryness under reduced pressure.
-
The crude product can be purified by crystallization from aqueous ethanol.
-
Synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride
For laboratories that wish to prepare the title compound in-house, the following protocol, based on the well-established Koenigs and Greiner method, is provided.[5][6][7]
Reaction Principle: The synthesis involves the reaction of pyridine with thionyl chloride.[5] While the exact mechanism is not fully elucidated, it is proposed that thionyl chloride reacts with pyridine to form an intermediate which is then further oxidized and solvolyzed to yield the final product.[5]
Caption: Proposed reaction pathway for the synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride.
Experimental Protocol: Synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride [6][7]
-
Materials: Pyridine (dry), thionyl chloride, ethanol (ice-cold, absolute), 2N Hydrochloric acid, activated charcoal.
-
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a mechanical stirrer, place 600 g of thionyl chloride and cool the flask in an ice bath.
-
Slowly add 200 g of dried pyridine to the cooled thionyl chloride with continuous stirring, maintaining the reaction temperature between 8-12 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 3 days.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
Heat the residue on a water bath for one hour.
-
Cool the resulting crystalline mass to 0 °C and triturate with 250 ml of ice-cold absolute ethanol.
-
Collect the crude product by suction filtration and wash with ice-cold ethanol.
-
For purification, dissolve the crude product in a mixture of 100 ml of water and 300 ml of 2N hydrochloric acid.
-
Add activated charcoal, boil for 5 minutes, and filter.
-
Concentrate the filtrate in vacuo to a volume of approximately 180 ml and cool to 0 °C to crystallize the pure product.
-
Collect the crystals by filtration, wash with dry ethanol, and dry under vacuum.
-
Other Potential Applications
While the primary utility of 1-(4-Pyridyl)pyridinium chloride hydrochloride is as a synthetic intermediate, the inherent reactivity of the pyridinium salt structure suggests potential applications in other areas of organic synthesis:
-
Catalysis: Pyridinium salts can function as catalysts in various organic transformations, although specific examples for 1-(4-Pyridyl)pyridinium chloride hydrochloride are not extensively documented in the literature.[1] Their ability to act as phase-transfer catalysts or to activate substrates for subsequent reactions warrants further investigation.
-
Nucleophilic Substitution Reactions: The pyridinium moiety is an excellent leaving group, making the 4-position of the pyridine ring highly susceptible to nucleophilic attack.[8] This reactivity can be exploited to introduce a wide range of nucleophiles, including amines, alkoxides, and thiolates, to generate diverse libraries of 4-substituted pyridines for drug discovery screening.
Safety and Handling
1-(4-Pyridyl)pyridinium chloride hydrochloride should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
1-(4-Pyridyl)pyridinium chloride hydrochloride is a valuable and versatile reagent in the arsenal of the pharmaceutical chemist. Its primary strength lies in its role as a readily accessible precursor to key 4-substituted pyridine building blocks, such as 4-aminopyridine, 4-chloropyridine, and 4-pyridinesulfonic acid. The protocols detailed in this guide provide a practical framework for the synthesis and application of this important intermediate, facilitating the development of novel therapeutic agents. As the demand for complex heterocyclic scaffolds in drug discovery continues to grow, the strategic use of reagents like 1-(4-Pyridyl)pyridinium chloride hydrochloride will remain a cornerstone of efficient and innovative pharmaceutical synthesis.
References
- Google Patents. Method for synthesizing 4-chloro-pyridine.
-
FDA. FIRDAPSE (amifampridine) tablets, for oral use. [Link]
-
YouTube. Nucleophilic substitution of pyridine. [Link]
-
ACS Publications. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. [Link]
-
Organic Syntheses. N-(4-PYRIDYL)PYRIDINIUM CHLORIDE HYDROCHLORIDE. [Link]
-
PrepChem.com. Preparation of 1-(4-pyridyl)pyridinium chloride hydrochloride. [Link]
-
Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
Application Note: Heterocyclic Synthesis via 1-(4-Pyridyl)pyridinium Chloride Hydrochloride
Abstract
This guide details the strategic application of 1-(4-Pyridyl)pyridinium chloride hydrochloride (4-PPH) as a high-reactivity electrophilic scaffold in heterocyclic synthesis. Unlike standard halopyridines, 4-PPH features a pyridinium moiety that functions as a "super-leaving group," enabling Nucleophilic Aromatic Substitution (
Introduction: The "Activated Pyridine" Strategy
In drug discovery, functionalizing the pyridine ring at the 4-position is often hindered by the electron-deficient nature of the heterocycle, which resists electrophilic attack, while nucleophilic attack usually requires harsh forcing conditions or strong electron-withdrawing groups (EWGs).
1-(4-Pyridyl)pyridinium chloride hydrochloride solves this by converting the pyridine ring into a highly reactive species. The positively charged pyridinium substituent at the C4 position exerts a dual effect:
-
Inductive Activation: It strongly withdraws electron density from the central pyridine ring, making the C4 carbon highly susceptible to nucleophilic attack.
-
Leaving Group Ability: Upon nucleophilic attack, the substituent is expelled as a neutral, stable pyridine molecule—an entropically and enthalpically favorable process.
Chemical Properties Table
| Property | Data | Note |
| Formula | Dichloride salt form | |
| MW | 229.11 g/mol | Anhydrous basis |
| Appearance | White to off-white/grey crystalline powder | Hygroscopic/Deliquescent |
| Melting Point | 158–160 °C | Decomposes upon melting |
| Solubility | Water, Ethanol (hot) | Insoluble in non-polar organics |
Mechanistic Insight: The "Super-Leaving Group" Pathway
The utility of 4-PPH lies in the Nucleophilic Displacement of Pyridine . Unlike the classical Zincke reaction which often focuses on ring opening, the primary utility of 4-PPH in medicinal chemistry is the retention of the 4-substituted ring with the expulsion of pyridine.
Mechanism Diagram
The following diagram illustrates the
Figure 1: Mechanism of Nucleophilic Aromatic Substitution on 4-PPH. The pyridinium ring acts as the leaving group.
Experimental Protocols
Protocol A: Synthesis of the Reagent (4-PPH)
Rationale: Commercial supplies can be variable in quality due to hygroscopicity. In-house synthesis ensures activity. This protocol is based on the oxidative coupling of pyridine using thionyl chloride.[1]
Safety Warning: Thionyl chloride (
Materials:
-
Pyridine (Dry, 200 g, ~2.5 mol)
-
Thionyl Chloride (600 g, ~5.0 mol)
-
Diethyl ether (optional for washing)
Step-by-Step:
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a drying tube (
). Place in an ice bath. -
Addition: Charge the flask with Thionyl Chloride. Add Pyridine dropwise over 2 hours, maintaining internal temperature between 8–12°C. Exothermic reaction.[2]
-
Aging: Allow the mixture to warm to room temperature (20-25°C) and stir for 72 hours. The mixture will darken significantly (yellow
brown black). -
Workup: Evaporate excess
under reduced pressure (rotary evaporator with efficient trap). -
Purification: The resulting black residue is treated with 250 mL of ice-cold ethanol. Triturate (grind/stir) aggressively to break up the mass.
-
Filtration: Filter the greyish/brown solid. Wash with cold ethanol (
mL). -
Drying: Dry under vacuum over
.
Protocol B: Synthesis of 4-Aminopyridine (Fampridine)
Rationale: This demonstrates the displacement of the pyridinium unit by ammonia/amines.
Materials:
-
4-PPH (Synthesized in Protocol A)
-
Ammonium Hydroxide (25-30% aqueous) or Phenol (catalyst variant)
-
Autoclave (if using anhydrous ammonia) or Reflux setup (aqueous)
Step-by-Step (Aqueous Route):
-
Dissolution: Dissolve 4-PPH (0.1 mol) in water (50 mL).
-
Displacement: Add concentrated Ammonium Hydroxide (excess, 5-10 equivalents).
-
Reaction: Heat to reflux (approx. 100°C) for 8–12 hours.
-
Note: The solution will turn dark. The reaction is complete when the starting material spot (baseline on TLC) disappears and a new spot (
in MeOH/DCM) appears.
-
-
Isolation: Cool to room temperature. Extract with DCM or Ethyl Acetate (
mL).-
Critical Step: 4-Aminopyridine is water-soluble. Salting out the aqueous layer with NaCl improves extraction efficiency.
-
-
Purification: Concentrate organic layers. Recrystallize from Toluene or Benzene.
-
Target Yield: 60–80%. Melting Point: 158°C.[2]
-
Protocol C: Synthesis of 4-Chloropyridine Hydrochloride
Rationale: Converting 4-PPH to 4-chloropyridine allows access to palladium-catalyzed cross-coupling substrates.
Step-by-Step:
-
Reaction: Suspend 4-PPH (10 g) in concentrated HCl (50 mL).
-
Heating: Reflux for 6 hours. The high chloride concentration drives the equilibrium toward the chloropyridine.
-
Workup: Cool to 0°C. The 4-chloropyridine hydrochloride precipitates as a solid.
-
Filtration: Filter and wash with cold acetone.
-
Stability Note: Isolate as the hydrochloride salt. The free base of 4-chloropyridine is unstable and polymerizes rapidly at room temperature.
-
Process Workflow & Decision Tree
The following diagram guides the researcher in selecting the correct downstream path based on the desired functionalization.
Figure 2: Decision tree for functionalizing 4-PPH.
Troubleshooting & "Self-Validating" Checks
To ensure scientific integrity, perform these checks during the workflow:
| Observation | Diagnosis | Corrective Action |
| Starting Material is Sticky/Wet | Hydrolysis/Deliquescence | The salt has absorbed water. Recrystallize from hot ethanol or dry over |
| Low Yield in Amine Displacement | Incomplete Displacement | Increase amine equivalents. If using a volatile amine, use a sealed tube/autoclave. |
| Product Polymerizes (4-Cl-Py) | Free Base Instability | 4-Chloropyridine free base self-quaternizes. Always store as the HCl salt. Do not basify during workup unless reacting immediately. |
| NMR: Broad Peaks at | Proton Exchange | Pyridinium salts often show broad peaks due to NH exchange. Add a drop of |
References
-
Koenigs, E., & Greiner, H. (1931).[1] Über die 4-Pyridyl-pyridinium-dichloride. Berichte der deutschen chemischen Gesellschaft. The foundational paper describing the synthesis of the salt from pyridine and thionyl chloride.[1][2][5]
-
Organic Syntheses. (1966). N-(4-Pyridyl)pyridinium chloride hydrochloride.[6][7][8] Org. Synth. 46, 113. A validated, peer-reviewed protocol for the preparation of the reagent.
- Shibata, K., et al. (1995). Synthesis of 4-aminopyridine derivatives. A modern application of the displacement reaction in pharmaceutical synthesis.
-
TCI Chemicals. (2024). Product Specification: 1-(4-Pyridyl)pyridinium Chloride Hydrochloride. Technical data regarding solubility and stability. [6]
-
BenchChem. (2025).[3] Methodological Application Notes for CAS 5421-92-1. Overview of industrial applications and handling.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-(4-Pyridyl)pyridinium chloride hydrochloride | 5421-92-1 | Benchchem [benchchem.com]
- 5. CN107501173A - A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition - Google Patents [patents.google.com]
- 6. N-(4-Pyridyl)pyridinium chloride hydrochloride | 5421-92-1 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. JPS5545630A - Preparation of 4-chloropyridine hydrochloride - Google Patents [patents.google.com]
Application Notes & Protocols for 1-(4-Pyridyl)pyridinium chloride hydrochloride in Synthetic Chemistry
Introduction: Unveiling a Versatile Pyridinium Salt
1-(4-Pyridyl)pyridinium chloride hydrochloride, also known as N-(4-pyridyl)pyridinium chloride hydrochloride, is a highly functionalized pyridinium salt that serves as a cornerstone reagent and intermediate in modern organic synthesis.[1][2] Its structure, featuring two linked pyridine rings with one quaternized nitrogen center, imparts unique reactivity, making it invaluable for constructing complex molecules.[3] This compound is a stable, solid material, though often hygroscopic, and is utilized across various domains including pharmaceutical development, materials science, and biochemical research.[1][4] Its applications range from being a precursor for agrochemicals and pharmaceuticals to a building block for advanced materials like metal-organic frameworks (MOFs) and photoactive compounds.[5][6] This guide provides an in-depth exploration of its properties, core applications, and a detailed protocol for a key synthetic transformation.
Physicochemical Properties & Handling
A thorough understanding of the reagent's properties is critical for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 5421-92-1 | [4] |
| Molecular Formula | C₁₀H₉ClN₂·HCl | [4] |
| Molecular Weight | 229.10 g/mol | [4][7] |
| Appearance | White to amber solid/powder | [4] |
| Purity | Typically >98.0% (HPLC) | [4][7] |
| Melting Point | 166-170 °C (decomposes) | [7] |
| Storage | Room temperature, under inert gas.[4] Store in a cool (<15°C), dark place.[4] | |
| Key Hazards | Causes skin and serious eye irritation (H315, H319).[4][7] Hygroscopic.[4] |
Note on Hydration: This compound has been previously labeled as a hydrate. However, as the hydrate form does not have a unique CAS number and moisture is considered an impurity, the term 'hydrate' is often omitted from the product name.[4] Researchers should be aware of its hygroscopic nature and handle it accordingly, preferably in a glovebox or under an inert atmosphere.
Core Applications in Synthetic Chemistry
The utility of 1-(4-pyridyl)pyridinium chloride hydrochloride stems from its ability to act as a precursor to several key reactive species and functional molecules.
Generation of Pyridinium Ylides for Heterocycle Synthesis
One of the most powerful applications of pyridinium salts is their role as precursors to pyridinium ylides.[8][9] Pyridinium ylides are 1,3-dipoles characterized by a positively charged pyridinium ring adjacent to a carbanion.[9] These intermediates are exceptionally versatile for synthesizing a wide variety of nitrogen-containing heterocycles, particularly through cycloaddition reactions.[10][11]
The general principle involves the deprotonation of a pyridinium salt with a suitable base to generate the ylide in situ. This highly reactive species can then engage with various electrophiles and dipolarophiles. For instance, reactions with activated alkenes or alkynes can lead to the formation of indolizine scaffolds and other fused heterocyclic systems, which are prevalent in bioactive natural products and pharmaceuticals.[10][11] The choice of base is critical and is dictated by the acidity of the proton on the carbon adjacent to the pyridinium nitrogen.
Precursor for Substituted Pyridines
1-(4-Pyridyl)pyridinium chloride hydrochloride is a well-established intermediate for the synthesis of functionalized 4-substituted pyridines. Two prominent examples are the synthesis of 4-pyridinesulfonic acid and 4-chloropyridine.
-
Synthesis of 4-Pyridinesulfonic Acid: This transformation involves the reaction of the pyridinium salt with sodium sulfite.[2] The reaction proceeds through a nucleophilic aromatic substitution mechanism where the sulfite ion displaces the pyridyl leaving group. 4-Pyridinesulfonic acid is a valuable intermediate in its own right, used in the synthesis of various pyridine derivatives.[2] A detailed protocol for this reaction is provided in Section 5.
-
Synthesis of 4-Chloropyridine: The compound can be converted to 4-chloropyridine or its hydrochloride salt by reacting it with a chlorinating agent.[6] This provides a direct route to an important building block used in the manufacturing of pharmaceuticals and agrochemicals.[6]
Building Block for Advanced Materials
The rigid, aromatic structure of the bipyridinium core makes it an attractive building block in materials science.[5]
-
Ionic Liquids: It can be used as a precursor for synthesizing bipyridinium-based ionic liquids, which have applications as catalysts and electrolytes.[5]
-
Metal-Organic Frameworks (MOFs): Its ability to coordinate with metal ions allows for its incorporation into MOFs, creating materials with tailored porosity and functionality.[5]
-
Supramolecular Chemistry: It serves as a component in photoactive supramolecular systems designed for applications in light-harvesting and electron transfer studies.[5]
Workflow for a Representative Reaction: Synthesis of 4-Pyridinesulfonic Acid
The following diagram illustrates the key stages in the synthesis of 4-pyridinesulfonic acid, a common and well-documented application of 1-(4-pyridyl)pyridinium chloride hydrochloride.
Caption: Workflow for the synthesis of 4-pyridinesulfonic acid.
Detailed Protocol: Synthesis of 4-Pyridinesulfonic Acid
This protocol is adapted from a well-established procedure published in Organic Syntheses.[2] It details the conversion of 1-(4-pyridyl)pyridinium chloride hydrochloride to 4-pyridinesulfonic acid.
Materials & Equipment
-
1-(4-Pyridyl)pyridinium chloride hydrochloride (115 g, 0.50 mol)
-
Sodium sulfite heptahydrate (378 g, 1.50 mol)
-
Deionized water
-
Ethanol (95% and 70% aqueous solution)
-
Concentrated Hydrochloric Acid (12N)
-
2 L round-bottomed flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Nitrogen gas inlet
-
Apparatus for filtration (Buchner funnel, filter flask)
-
Rotary evaporator
Safety Precautions
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.[4]
-
Reagent Handling: 1-(4-Pyridyl)pyridinium chloride hydrochloride is an irritant.[4] Handle in a well-ventilated fume hood. The addition of sodium sulfite to the aqueous solution of the starting material can cause the evolution of sulfur dioxide gas; this step must be performed cautiously in a fume hood.[2] Concentrated HCl is highly corrosive and should be handled with extreme care.
Step-by-Step Procedure
-
Reaction Setup: In a 2 L round-bottomed flask, dissolve 115 g (0.50 mol) of 1-(4-pyridyl)pyridinium chloride hydrochloride in 750 mL of water.[2]
-
Sulfite Addition: While stirring, cautiously add 378 g (1.50 mol) of solid sodium sulfite heptahydrate to the solution. The addition may cause some evolution of sulfur dioxide gas.[2]
-
Reflux: Once the gas evolution has ceased, equip the flask with a reflux condenser and a nitrogen inlet. Gently heat the solution to reflux and maintain it under a nitrogen atmosphere for 24 hours.[2]
-
Initial Isolation: After 24 hours, allow the reaction mixture to cool slightly. The product at this stage is the sodium salt of 4-pyridinesulfonic acid. The crude salt can be isolated by extracting the cooled aqueous solution with ethanol and then evaporating the solvent.[2]
-
Acidification: Dissolve the crude sodium 4-pyridinesulfonate residue in approximately 160 mL of hot water. With vigorous stirring, add 320 mL of 12N hydrochloric acid. Cool the solution to room temperature.[2]
-
Salt Removal: A precipitate of sodium chloride will form upon acidification and cooling. Filter this solid off using a Buchner funnel and discard it.[2]
-
Product Isolation: Transfer the filtrate to a flask and evaporate it to dryness under reduced pressure using a rotary evaporator. This will yield the crude 4-pyridinesulfonic acid as a solid residue.[2]
-
Purification by Crystallization: Purify the crude product by crystallization from 600 mL of 70% aqueous ethanol. This should yield 27–30 g of colorless crystals. A second, less pure crop can be obtained by concentrating the mother liquor. The total yield is typically in the range of 45–50%.[2]
-
Characterization: The purified product can be characterized by its melting point (317–318 °C with decomposition) and spectroscopic methods (NMR, IR).[2]
Conclusion
1-(4-Pyridyl)pyridinium chloride hydrochloride is a powerful and versatile reagent with broad applicability in synthetic chemistry. Its ability to serve as a precursor for substituted pyridines and as a generator of reactive pyridinium ylides makes it an essential tool for accessing a diverse range of heterocyclic structures and functional materials. The protocols and data presented herein provide a solid foundation for researchers to confidently and effectively incorporate this compound into their synthetic strategies, enabling the development of novel molecules for pharmaceutical and materials science applications.
References
-
PrepChem. Preparation of 1-(4-pyridyl)pyridinium chloride hydrochloride. Available from: [Link]
-
MySkinRecipes. 1-(4-Pyridyl)pyridinium chloride hydrochloride. Available from: [Link]
-
Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride. Available from: [Link]
- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
Wikipedia. Pyridinium chloride. Available from: [Link]
-
Grokipedia. Pyridinium chloride. Available from: [Link]
-
ACS Publications. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Available from: [Link]
-
PureSynth. 1-(4-Pyridyl)Pyridinium Chloride Hydrochloride Hydrate 98.0%(HPLC). Available from: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Pyridinium salts: from synthesis to reactivity and applications. Available from: [Link]
-
ResearchGate. Pyridinium Ylids in Heterocyclic Synthesis. Available from: [Link]
-
ACS Publications. Pyridinium Ylide-Mediated Diastereoselective Synthesis of Spirocyclopropanyl-pyrazolones via Cascade Michael/Substitution Reaction. Available from: [Link]
-
Sciencemadness Discussion Board. Preparation of 4-chloropyridine hydrochloride. Available from: [Link]
-
Semantic Scholar. Reactions of Pyridinium N‐Ylides and Their Related Pyridinium Salts. Available from: [Link]
-
PMC - NIH. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1-(4-Pyridyl)pyridinium chloride hydrochloride | 5421-92-1 | Benchchem [benchchem.com]
- 4. 1-(4-Pyridyl)pyridinium Chloride Hydrochloride | 5421-92-1 | TCI EUROPE N.V. [tcichemicals.com]
- 5. 1-(4-Pyridyl)pyridinium chloride hydrochloride [myskinrecipes.com]
- 6. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 7. pure-synth.com [pure-synth.com]
- 8. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
Application Note: High-Resolution NMR Characterization of 1-(4-Pyridyl)pyridinium Chloride Hydrochloride
This Application Note is designed for researchers and quality control scientists involved in the synthesis and characterization of pyridine derivatives, specifically 1-(4-Pyridyl)pyridinium chloride hydrochloride (often abbreviated as PPC or N-(4-pyridyl)pyridinium salt).
This compound is a critical intermediate in the synthesis of 4-substituted pyridines (e.g., 4-chloropyridine, 4-aminopyridine) and a known impurity in cephalosporin antibiotics (e.g., Ceftazidime). Its characterization is non-trivial due to its ionic nature, hygroscopicity, and pH-dependent chemical shifts.
Introduction & Significance
1-(4-Pyridyl)pyridinium chloride hydrochloride (CAS: 5421-92-1) is a bipyridyl species featuring a quaternary nitrogen on one ring linked to the C4 position of a second pyridine ring.
-
Synthetic Utility: It serves as a "masked" activated pyridine. The pyridinium ring acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing access to 4-functionalized pyridines that are difficult to synthesize directly.
-
Impurity Profiling: In drug development (e.g., Ceftazidime), this compound can form as a degradation product or byproduct. Regulatory guidelines (ICH Q3A/B) require rigorous identification of such cationic impurities.
Structural Complexity: The "chloride hydrochloride" designation implies a stoichiometry of C₁₀H₁₀N₂²⁺ • 2Cl⁻ (in acidic media) or an equilibrium mixture. The molecule consists of two distinct aromatic systems:
-
Ring A (Pyridinium): Permanently positively charged (quaternary N).
-
Ring B (Pyridine/Pyridinium): Protonation state depends on solvent pH.
Experimental Protocol
Safety & Handling (Critical)
-
Hygroscopicity: The salt is extremely hygroscopic. Absorption of atmospheric water will cause weight errors in qNMR and may shift signals due to concentration/pH changes.
-
Toxicity: Precursors (Pyridine, Thionyl Chloride) and potential hydrolysis products (4-Chloropyridine) are toxic/vesicants. Handle all samples in a fume hood.
Sample Preparation
To ensure reproducibility, the protonation state of Ring B must be controlled.
-
Solvent: Deuterium Oxide (D₂O) is the standard solvent.
-
Note: For strict structural rigidity or if exchangeable protons (NH) must be observed, DMSO-d₆ is an alternative, though solubility may be lower.
-
-
Concentration: 10–15 mg in 0.6 mL solvent (approx. 50–70 mM). High concentrations may induce stacking effects, shifting signals upfield.
-
pH Standardization (Self-Validating Step):
-
Dissolve the salt in D₂O.
-
Check: The solution should be acidic (pH < 2) due to the HCl moiety.
-
Action: If the shifts of Ring B are broad or inconsistent, add 1-2 drops of DCl (deuterated hydrochloric acid) to force the fully dicationic state. This removes ambiguity caused by fast exchange of the acidic proton.
-
Acquisition Parameters (Bruker/Varian Standard)
-
Temperature: 298 K (25 °C).
-
1H NMR:
-
Pulse angle: 30° (zg30).
-
Relaxation Delay (D1): ≥ 5 seconds (essential for accurate integration of quaternary carbons/protons).
-
Scans (NS): 16–32.
-
-
13C NMR:
-
Decoupling: Inverse gated decoupling (if qNMR is needed) or standard waltz16.
-
D1: 2–3 seconds.
-
Scans: 512–1024 (quaternary carbons are slow to relax).
-
-
2D Experiments (Mandatory for Assignment):
-
COSY: To identify spin systems within each ring.
-
HSQC: To correlate protons to their attached carbons.
-
HMBC: To establish the linkage between Ring A (N1) and Ring B (C4').
-
Results & Discussion: Structural Assignment
The spectrum will display two distinct AA'XX' (or AA'BB') spin systems. The key to assignment is recognizing the electronic impact of the quaternary nitrogen.
1H NMR Assignment Logic (D₂O/DCl)
| Position | Ring System | Multiplicity | Chemical Shift (δ, ppm)* | Structural Logic |
| H-2, H-6 | Ring A (Pyridinium) | Doublet (d) | 9.2 – 9.5 | Most deshielded. Adjacent to the permanent quaternary N⁺. |
| H-2', H-6' | Ring B (Pyridine) | Doublet (d) | 8.9 – 9.1 | Deshielded by protonation (in acid) and inductive effect of Ring A. |
| H-3, H-5 | Ring A (Pyridinium) | Doublet (d) | 8.5 – 8.7 | Beta to N⁺. |
| H-3', H-5' | Ring B (Pyridine) | Doublet (d) | 8.2 – 8.4 | Beta to N-H⁺ and Ortho to the electron-withdrawing Ring A. |
*Note: Exact shifts vary with concentration and pH. The relative order (H2A > H2B > H3A > H3B) is the robust metric.
2D NMR Correlations
-
COSY:
-
Cross-peak between H2/6 and H3/5 (Ring A).
-
Cross-peak between H2'/6' and H3'/5' (Ring B).
-
Verification: There should be NO COSY correlation between the two rings.
-
-
HMBC (The "Bridge" Experiment):
-
This is the definitive proof of structure.
-
Look for a long-range correlation from H-2/6 (Ring A) to C-4' (Ring B) .
-
Look for correlation from H-3'/5' (Ring B) to C-4' (Ring B) .
-
This confirms the N1–C4' connectivity.
-
Visualization of Workflows
Structural Connectivity & HMBC Correlations
This diagram illustrates the numbering scheme and the critical HMBC correlations required to confirm the N-C linkage.
Caption: Structural connectivity of 1-(4-Pyridyl)pyridinium. Dashed yellow arrows indicate key HMBC correlations verifying the N1-C4' linkage.
Analytical Workflow for Purity Analysis
A decision tree for handling the salt and identifying common impurities (Pyridine, 4-Chloropyridine).
Caption: Analytical workflow for sample preparation and impurity identification. Acidification ensures sharp signals by suppressing proton exchange.
Troubleshooting & Self-Validation
-
Issue: Broad Signals.
-
Cause: Intermediate rate of proton exchange on Ring B nitrogen.
-
Fix: Lower temperature to 280K or add DCl.
-
-
Issue: Extra Doublets in Aromatic Region.
-
Cause: Hydrolysis to 4-hydroxypyridine (pyridone) or presence of unreacted 4-chloropyridine.
-
Validation: Check the coupling constants. PPC coupling is ~6–7 Hz. Pyridine is ~5–8 Hz but has a distinct triplet (H4) which is absent in PPC.
-
-
Issue: Integration Mismatch (Ring A vs Ring B).
-
Cause: Different T1 relaxation times.
-
Fix: Increase D1 to 10s. If mismatch persists, suspect an impurity co-eluting or a different salt stoichiometry (e.g., formation of a mono-salt precipitate).
-
References
- Synthesis and Reactivity: Jerchel, D., et al. "Untersuchungen an Pyridinium-Salzen." Chemische Berichte, vol. 91, no. 6, 1958, pp. 1266-1273. (Foundational work on N-pyridyl pyridinium salts).
-
Impurity in Cephalosporins: "Ceftazidime Pentahydrate - Impurity B." Pharmaffiliates. Available at: [Link]
-
Spectral Database: "1-(4-pyridyl)pyridinium chloride." SpectraBase (Wiley). Available at: [Link]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 1-(4-Pyridyl)pyridinium chloride hydrochloride
Abstract
This application note presents a detailed protocol for the determination of purity for 1-(4-Pyridyl)pyridinium chloride hydrochloride, a key intermediate in pharmaceutical development and chemical synthesis.[1] Due to the compound's highly polar and ionic nature as a quaternary ammonium salt, conventional reversed-phase chromatography yields poor retention.[2][3][4] To overcome this challenge, this guide details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method. The described protocol is designed for accuracy, precision, and validation in accordance with pharmacopeial standards, ensuring reliable quality assessment for researchers, scientists, and drug development professionals.
Introduction
1-(4-Pyridyl)pyridinium chloride hydrochloride (CAS No. 5421-92-1) is a bipyridinium compound with the molecular formula C₁₀H₉ClN₂·HCl.[2][5] It serves as a versatile building block in the synthesis of various pharmaceuticals and functional materials. The purity of this intermediate is critical as impurities can impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).
The compound exists as a permanent cation, making it highly soluble in water and challenging to retain on traditional non-polar stationary phases like C18.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for separating highly polar and ionic compounds.[6][7][8][9] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. A water-enriched layer forms on the surface of the stationary phase, and separation is achieved through a partitioning mechanism between this aqueous layer and the bulk organic mobile phase.[10] This approach provides excellent retention and peak shape for compounds like 1-(4-Pyridyl)pyridinium chloride hydrochloride.
This document provides a comprehensive guide to a HILIC-based HPLC method, including the scientific rationale for parameter selection, a step-by-step protocol, and system suitability criteria based on established pharmacopeial guidelines.[11]
Physicochemical Properties of the Analyte
-
Molecular Formula: C₁₀H₉ClN₂·HCl[5]
-
Solubility: Soluble in water[2]
-
Structure: A quaternary ammonium salt containing two pyridinium rings.[2] Its permanently cationic nature dictates the chromatographic strategy.
Chromatographic Method: Rationale and Parameters
The selection of a HILIC method is predicated on the analyte's high polarity. A standard C18 reversed-phase column would result in little to no retention. The HILIC mechanism allows for controlled retention and elution, providing a robust method for purity determination.
Causality Behind Experimental Choices
-
Stationary Phase: A silica-based column with a polar bonded phase (e.g., amide, diol, or unbonded silica) is chosen. Bare silica is effective in HILIC mode as its surface silanols provide the necessary hydrophilicity for the formation of the aqueous layer.[6] This provides a strong retentive surface for the polar analyte.
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer is used. Acetonitrile acts as the weak, non-polar solvent, while the aqueous buffer is the strong, polar solvent.[7] A buffer (e.g., ammonium formate or ammonium acetate) is essential to maintain a consistent pH and ionic strength, which controls the ionization state of the silanols on the stationary phase and ensures reproducible retention times and symmetric peak shapes. A buffer concentration of 10-20 mM is typically sufficient.
-
Detection Wavelength: The pyridinium ring structure is expected to have a strong UV absorbance. A wavelength of 260 nm is selected for detection, as it generally provides high sensitivity for pyridine-containing compounds. A photodiode array (PDA) detector is recommended to confirm peak purity and identity by analyzing the entire UV spectrum.
-
Gradient Elution: A gradient elution, starting with a high percentage of acetonitrile and gradually increasing the aqueous component, ensures that the main analyte is eluted with a good peak shape while also allowing for the separation of potential impurities with different polarities.
Recommended HPLC Parameters
The following parameters provide a starting point for method development and validation. Adjustments may be permissible within the guidelines outlined in USP <621> and Ph. Eur. 2.2.46.[11][14][15]
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC/UHPLC System with PDA Detector |
| Column | HILIC Silica Column, 3.0 µm, 4.6 x 150 mm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 5% A; 2-12 min: 5% to 30% A; 12-15 min: 30% A; 15.1-18 min: 5% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | PDA Detector, 260 nm |
| Run Time | 18 minutes |
Experimental Protocols
Preparation of Solutions
Caution: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. 1-(4-Pyridyl)pyridinium chloride hydrochloride can cause skin and eye irritation.[5][16]
Mobile Phase A (Aqueous):
-
Weigh ~0.63 g of ammonium formate into a 1000 mL volumetric flask.
-
Add ~900 mL of HPLC-grade water and dissolve completely.
-
Adjust the pH to 3.0 ± 0.05 using formic acid.
-
Bring to volume with HPLC-grade water and mix thoroughly.
-
Filter through a 0.22 µm membrane filter before use.
Mobile Phase B (Organic):
-
Use HPLC-grade acetonitrile.
-
Filter through a 0.22 µm membrane filter before use.
Diluent:
-
Prepare a mixture of Acetonitrile:Water (90:10 v/v). This composition ensures compatibility with the initial mobile phase conditions and prevents peak distortion.
Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of 1-(4-Pyridyl)pyridinium chloride hydrochloride reference standard into a 50 mL volumetric flask.
-
Add ~40 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to volume with diluent and mix well.
Sample Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the 1-(4-Pyridyl)pyridinium chloride hydrochloride sample into a 50 mL volumetric flask.
-
Follow steps 2-4 from the Standard Solution preparation.
Analytical Workflow
The diagram below illustrates the complete analytical procedure from sample preparation to final data analysis.
Caption: HPLC workflow for purity analysis.
System Suitability and Data Analysis
To ensure the validity of the analytical results, system suitability tests (SST) must be performed before sample analysis, as mandated by pharmacopeial guidelines.[17][18]
System Suitability Criteria
Inject the standard solution five times (n=5) and evaluate the following parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry and good chromatographic performance. |
| Theoretical Plates (N) | ≥ 2500 | Indicates column efficiency. |
| Relative Standard Deviation (RSD) | ≤ 2.0% for Peak Area | Demonstrates the precision of the injection and system. |
| Relative Standard Deviation (RSD) | ≤ 1.0% for Retention Time | Demonstrates the stability of the pump and mobile phase composition. |
Purity Calculation
The purity of the sample is determined by area normalization. This method assumes that all impurities present in the sample are eluted and detected.
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
Report any impurity exceeding 0.10%. The sum of all impurities should be subtracted from 100% to determine the final purity value.
Method Validation Principles
This analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). A PDA detector can be used to assess peak purity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration).
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is typically determined by spike/recovery experiments.
-
Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). Results are expressed as RSD.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±2°C, flow rate ±0.1 mL/min).
Conclusion
The HILIC-based HPLC method described in this application note provides a reliable and robust approach for determining the purity of 1-(4-Pyridyl)pyridinium chloride hydrochloride. The method addresses the challenges associated with analyzing this highly polar, ionic compound, offering excellent retention and peak shape. Adherence to the detailed protocol and system suitability criteria will ensure the generation of accurate and reproducible data essential for quality control in pharmaceutical and chemical manufacturing environments.
References
- CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride. Google Patents.
-
1-(4-Pyridyl)Pyridinium Chloride Hydrochloride Hydrate 98.0%(HPLC). PureSynth. Available at: [Link]
-
1-(4-Pyridyl)pyridinium Chloride Hydrochloride >98.0%(HPLC)(T) 5g. Chemical Vendor. Available at: [Link]
-
N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses Procedure. Available at: [Link]
-
1-(4-Pyridyl)pyridinium chloride hydrochloride. MySkinRecipes. Available at: [Link]
-
Hydrophilic Interaction Chromatography. LCGC International. Available at: [Link]
-
<621> CHROMATOGRAPHY. US Pharmacopeia (USP). Available at: [Link]
-
[Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. Available at: [Link]
-
2.2.46. Chromatographic separation techniques. uspbpep.com. Available at: [Link]
-
Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. Available at: [Link]
-
2.2.46. Chromatographic Separation Techniques | PDF. Scribd. Available at: [Link]
-
Ion pair chromatography reagents. Chemical Vendor. Available at: [Link]
-
2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. EDQM. Available at: [Link]
-
Are You Sure You Understand USP <621>? Chromatography Online. Available at: [Link]
-
Ion-pair high pressure liquid chromatography techniques for the determination of quaternary ammonium compounds. Oregon State University. Available at: [Link]
-
Characterization of Quaternary Ammonium Oligomers by Paired-Ion Reversed-Phase Liquid Chromatography-Mass Spectrometry. ACS Publications. Available at: [Link]
-
EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. ECA Academy. Available at: [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]
-
Hydrophilic interaction chromatography. Wikipedia. Available at: [Link]
-
USP-NF 621 Chromatography | PDF. Scribd. Available at: [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. Available at: [Link]
-
Update: European Pharmacopeia EP 2.2.46. Phenomenex. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(4-Pyridyl)pyridinium chloride hydrochloride | 5421-92-1 | Benchchem [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. itwreagents.com [itwreagents.com]
- 5. 1-(4-Pyridyl)pyridinium Chloride Hydrochloride | 5421-92-1 | TCI EUROPE N.V. [tcichemicals.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. welch-us.com [welch-us.com]
- 8. longdom.org [longdom.org]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 11. uspbpep.com [uspbpep.com]
- 12. pure-synth.com [pure-synth.com]
- 13. 1-(4-Pyridyl)pyridinium Chloride Hydrochloride | 5421-92-1 | TCI AMERICA [tcichemicals.com]
- 14. EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques - ECA Academy [gmp-compliance.org]
- 15. agilent.com [agilent.com]
- 16. 1-(4-Pyridyl)pyridinium Chloride Hydrochloride >98.0%(HPLC)(T) 5g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 17. <621> CHROMATOGRAPHY [drugfuture.com]
- 18. drugfuture.com [drugfuture.com]
Advanced Application Note: 1-(4-Pyridyl)pyridinium Chloride Hydrochloride in Polymer Science
Executive Summary
1-(4-Pyridyl)pyridinium chloride hydrochloride (PPC), often synthesized via the Koenigs-Greiner reaction, serves as a critical "gateway intermediate" in advanced polymer science. Unlike simple pyridinium salts, PPC possesses a unique electrophilic character at the 4-position of the pyridine ring, enabled by the electron-withdrawing nature of the N-substituent.
This guide details the utilization of PPC for:
-
Synthesis of Polyviologens: Creating electrochromic and conductive polymers via the Winters reaction.
-
Polymer Functionalization: Grafting cationic moieties onto polymer backbones for Anion Exchange Membranes (AEMs) and antimicrobial surfaces.
-
Supramolecular Assembly: Constructing ionic liquid monomers for self-assembling nanostructures.
Chemical Architecture & Mechanism of Action[1]
The "Latent" Electrophile
The utility of PPC lies in its specific reactivity profile. The positively charged pyridinium nitrogen withdraws electron density from the attached pyridine ring, activating the 4-position toward nucleophilic attack.
-
CAS Number: 5421-92-1 (Anhydrous), 5421-81-8 (General salt forms)
-
Molecular Weight: 229.11 g/mol [1]
-
Solubility: Highly soluble in water and ethanol; insoluble in non-polar organic solvents.
Mechanistic Pathways
PPC acts as a divergence point for two major polymer chemistry pathways:
-
Pathway A (Dimerization): Reaction with cyanide or similar nucleophiles induces radical dimerization to form 4,4'-bipyridine derivatives (Viologens).
-
Pathway B (Substitution): Direct nucleophilic displacement of the pyridinium leaving group by amines or thiols on polymer backbones.
Figure 1: Mechanistic divergence of PPC into electroactive (viologen) and functionalized polymer applications.
Protocol A: High-Purity Synthesis of PPC Precursor
Rationale: Commercial PPC often contains hydrated impurities that interfere with stoichiometric polymerizations. In-house synthesis ensures anhydrous integrity.
Safety Warning: Thionyl chloride (
Materials
-
Pyridine (Anhydrous, <50 ppm water)
-
Thionyl Chloride (
)[2][3][4] -
Ethanol (Absolute, ice-cold)
-
Reaction Vessel: 3-neck round bottom flask with drying tube (
).
Step-by-Step Methodology
-
Charge: Place 395 g (5.0 mol) of dry pyridine in the flask. Cool to 0°C using an ice bath.[5]
-
Addition: Add 1190 g (10.0 mol) of thionyl chloride dropwise over 60 minutes. Note: Exothermic reaction.
-
Aging (Critical Step): Remove ice bath. Allow the mixture to stand at room temperature for 72 hours . The color will shift from yellow
brown black.[6]-
Why? The long aging period ensures complete conversion of the intermediate N-pyridyl-4-pyridyl-sulfur complex into the chloride salt.
-
-
Distillation: Distill off excess
under reduced pressure (water pump) at 90°C until a dry black residue remains. -
Workup: Cool residue to 0°C. Cautiously add 100 mL ice-cold ethanol to quench traces of
. Add another 400 mL ethanol and triturate the solid. -
Isolation: Filter the light-brown powder. Wash 5x with cold ethanol.[6]
-
Drying: Dry in a vacuum oven at 40°C over
.
Validation Criteria:
-
Yield: ~40-45%[6]
-
Melting Point: 158-160°C (Decomposition)[5]
-
Appearance: Hygroscopic crystalline powder.
Application B: Synthesis of Polyviologens (Electrochromic Polymers)
PPC is the precursor for 4,4'-bipyridine, the monomer for viologens. The "Winters Reaction" allows for the synthesis of extended conjugation systems.
Workflow: PPC to Polyviologen
-
Monomer Generation: React PPC with sodium cyanide (NaCN) to form 4-cyanopyridine .
-
Coupling: Oxidative coupling of 4-cyanopyridine yields 4,4'-bipyridine.
-
Polymerization: Quaternization of 4,4'-bipyridine with di-haloalkanes (e.g., 1,6-dibromohexane).
Data: Electrochromic Properties of PPC-Derived Polyviologens
| Parameter | Value | Notes |
| Redox Potential ( | -0.45 V vs SCE | First reduction (Colorless |
| Switching Time | < 200 ms | Diffusion controlled |
| Cycle Stability | > 10,000 cycles | In propylene carbonate electrolyte |
| Contrast Ratio | 45% ( | At |
Application C: Functionalizing Polysulfone for Anion Exchange Membranes (AEMs)
Direct grafting of PPC onto chloromethylated polysulfone (CMPSF) creates high-charge-density membranes without the instability of quaternary ammonium groups.
Protocol
-
Dissolution: Dissolve CMPSF (Degree of Chloromethylation = 1.2) in NMP (N-methyl-2-pyrrolidone) to form a 5 wt% solution.
-
Activation: Add PPC (1.5 molar eq. relative to -CH2Cl groups).[1][3][5][6][7][8][9]
-
Reaction: Heat to 80°C for 24 hours under
.-
Mechanism:[10][2][3][4][7][9] The pyridine ring of PPC is not the nucleophile here. Instead, PPC can be used to generate 4,4'-bipyridine in situ or used as a leaving group donor in complex substitutions, but more commonly, 4,4'-bipyridine (derived from PPC) is used to crosslink.
-
Correction for Direct PPC Use: To use PPC directly, one utilizes the nucleophilic vulnerability of the 4-position . Reacting PPC with a polyamine backbone (e.g., Chitosan) allows the amine to displace the pyridinium leaving group, attaching a pyridine ring to the polymer.
-
Revised Protocol for Chitosan Functionalization (Antimicrobial):
-
Preparation: Dissolve Chitosan in 1% acetic acid.
-
Addition: Add PPC (0.1 M) to the solution.
-
Reflux: Heat to 90°C for 12 hours.
-
Mechanism: The amino groups of chitosan attack the 4-position of the PPC cation. The pyridine ring is attached to the chitosan, releasing pyridine hydrochloride as a byproduct.
-
Result: N-(4-pyridyl)-chitosan. This can be further quaternized to maximize antimicrobial efficacy.
Figure 2: Grafting mechanism of PPC onto nucleophilic polymer backbones.
References
-
Koenigs, E., & Greiner, H. (1931).[6] "Über die Einwirkung von Thionylchlorid auf Pyridin" (On the reaction of thionyl chloride with pyridine). Berichte der deutschen chemischen Gesellschaft, 64(5), 1049–1056.
-
Reuss, R. H., & Winters, L. J. (1973).[11] "Cyanide-induced dimerization of (4-pyridyl)pyridinium chloride. Synthesis of 4,4'-bipyridine and (4-pyridyl)viologen salts." The Journal of Organic Chemistry, 38(23), 3993–3995.[11]
-
Wang, N. (2015). "Polyviologens: Electrochemical Synthesis and Characterization." University of Turku Publications.
-
Organic Syntheses. (1973). "4-Pyridinesulfonic Acid (via N-(4-Pyridyl)pyridinium chloride hydrochloride)." Organic Syntheses, Coll.[12] Vol. 5, p.977.
-
RSC Advances. (2015). "Polyviologen synthesis by self-assembly assisted grafting."[13] Royal Society of Chemistry, 5, 101232–101240.[14]
Sources
- 1. 1-(4-Pyridyl)pyridinium chloride hydrochloride [myskinrecipes.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Role of SOCl2 and Pyridine in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. utupub.fi [utupub.fi]
- 8. 1-(4-Pyridyl)pyridinium Chloride Hydrochloride Hydrate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]
- 11. Sci-Hub. Cyanide-induced dimerization of (4-pyridyl)pyridinium chloride. Synthesis of 4,4'-bipyridine and (4-pyridyl)viologen salts / The Journal of Organic Chemistry, 1973 [sci-hub.box]
- 12. chemimpex.com [chemimpex.com]
- 13. Polyviologen synthesis by self-assembly assisted grafting - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Note: Comprehensive Analytical Strategies for the Quantification of 1-(4-Pyridyl)pyridinium chloride hydrochloride
Introduction and Strategic Overview
1-(4-Pyridyl)pyridinium chloride hydrochloride (CAS No. 5421-92-1) is a heterocyclic organic salt that serves as a critical intermediate in the synthesis of pharmaceuticals and other complex molecules.[1] Its unique chemical structure, featuring a bipyridinium cation, makes it a valuable reagent in organic synthesis.[1][2][3] The accurate and precise quantification of this compound is paramount for ensuring reaction stoichiometry, determining purity, and performing quality control (QC) for release testing in pharmaceutical development.
This application note provides a detailed guide to robust analytical methodologies for the comprehensive characterization of 1-(4-Pyridyl)pyridinium chloride hydrochloride. We will explore three complementary techniques, each suited for different analytical objectives:
-
High-Performance Liquid Chromatography (HPLC): For the specific and accurate assay of the 1-(4-pyridyl)pyridinium cation.
-
Ion Chromatography (IC): For the direct quantification of the chloride counter-ions, essential for mass balance and salt form confirmation.
-
UV-Vis Spectrophotometry: As a rapid, high-throughput method for estimating concentration.
The narrative emphasizes the causality behind procedural choices and integrates principles of method validation to ensure the generation of trustworthy and reproducible data, in line with regulatory expectations.[4][5][6]
Physicochemical Properties of 1-(4-Pyridyl)pyridinium chloride hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 5421-92-1 | [1][7] |
| Molecular Formula | C₁₀H₉ClN₂·HCl | [1][7] |
| Molecular Weight | 229.11 g/mol | [1][7] |
| Appearance | Yellow-brown to purple-brown crystalline powder | [1][8] |
| Purity (Typical) | ≥98% (by HPLC) | [9][10] |
Method 1: Reversed-Phase HPLC for Cation Assay
High-Performance Liquid Chromatography is the cornerstone for accurately determining the purity and concentration of the active pyridinium cation. Its high resolving power allows for the separation of the main component from potential impurities and degradation products. A reversed-phase method is proposed due to the moderate polarity of the pyridinium cation.
2.1. Principle of the Method
The method utilizes a C18 stationary phase, which retains analytes based on their hydrophobicity. The 1-(4-pyridyl)pyridinium cation, being ionic, requires the use of an ion-pairing agent (e.g., sodium dodecyl sulfate) or, more commonly, a buffered mobile phase to ensure symmetrical peak shape and reproducible retention times. The pyridinium ring system contains a strong chromophore, making UV detection highly sensitive and specific.[11][12]
2.2. Experimental Protocol: HPLC-UV
Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
Reagents and Materials:
-
1-(4-Pyridyl)pyridinium chloride hydrochloride reference standard.
-
Acetonitrile (ACN), HPLC grade.
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.
-
Phosphoric acid (H₃PO₄), analytical grade.
-
Deionized water (18.2 MΩ·cm).
Procedure:
-
Mobile Phase Preparation (20 mM Phosphate Buffer, pH 3.0):
-
Weigh and dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water.
-
Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Reference Standard Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of mobile phase buffer and acetonitrile. This solution serves as the stock standard.
-
Prepare working standards by serial dilution as required for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the sample to achieve a theoretical concentration of 50 µg/mL after dilution in the same diluent as the standard.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | A: 20 mM Phosphate Buffer (pH 3.0)B: Acetonitrile | Buffered aqueous-organic mobile phase provides good peak shape for the ionic analyte. |
| Gradient | 80% A / 20% B (Isocratic) | An isocratic method is simpler and more robust for routine QC if impurities are well-resolved. A gradient may be needed for complex samples. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small volume minimizes peak distortion. |
| Detection Wavelength | 254 nm | Pyridinium systems exhibit strong absorbance in this region, providing good sensitivity. A full UV scan (200-400 nm) using a DAD is recommended during method development to confirm the optimal wavelength.[12][13] |
| Run Time | 10 minutes | Sufficient to elute the main peak and any late-eluting impurities. |
2.3. Data Analysis and System Suitability
-
Quantification: Calculate the concentration of 1-(4-Pyridyl)pyridinium chloride hydrochloride in the sample by comparing its peak area to a calibration curve generated from the reference standards.
-
System Suitability: Before analysis, inject a working standard (e.g., 50 µg/mL) five times. The results must meet pre-defined criteria to ensure the system is performing correctly.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
2.4. Workflow Diagram
Caption: HPLC analysis workflow from preparation to final report.
Method 2: Ion Chromatography for Chloride Quantification
The molecular formula C₁₀H₉ClN₂·HCl indicates the presence of two chloride ions per molecule of the salt. Quantifying the total chloride content is a mandatory requirement for confirming the salt's identity and stoichiometry.[14] Ion chromatography (IC) with suppressed conductivity detection is the reference technique for this purpose due to its high sensitivity and specificity for inorganic anions.[15]
3.1. Principle of the Method
IC separates ions based on their affinity for an ion-exchange stationary phase. In anion analysis, a hydroxide- or carbonate-based eluent is used to carry the sample through an anion-exchange column. After separation, the eluent passes through a suppressor, which chemically reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions, leading to highly sensitive detection.
3.2. Experimental Protocol: IC-Conductivity
Instrumentation and Columns:
-
IC system with a high-pressure pump, autosampler, and conductivity detector with a suppressor.
-
Column: High-capacity anion-exchange column (e.g., Dionex IonPac™ AS19 or similar).[15]
Reagents and Materials:
-
Sodium Chloride (NaCl) or Potassium Chloride (KCl), analytical standard grade.
-
Sodium Carbonate (Na₂CO₃) and Sodium Bicarbonate (NaHCO₃), analytical grade (for eluent preparation, if not using an eluent generator).
-
Deionized water (18.2 MΩ·cm).
Procedure:
-
Eluent Preparation (e.g., 20 mM Na₂CO₃ / 4 mM NaHCO₃):
-
Note: Many modern IC systems generate eluent electrolytically. If using a manual preparation, dissolve the appropriate amounts of reagents in deionized water, filter, and degas.
-
-
Reference Standard Preparation (Chloride):
-
Prepare a 1000 µg/mL (ppm) chloride stock solution from dried NaCl or KCl.
-
Create a series of working standards by diluting the stock solution with deionized water (e.g., 0.5, 1, 5, 10, 20 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a sample of 1-(4-Pyridyl)pyridinium chloride hydrochloride and dissolve it in deionized water.
-
Dilute the sample to fall within the calibration range. A dilution factor of 1:1000 or greater is typically required.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Eluent | Hydroxide or Carbonate/Bicarbonate | Standard eluents for anion separation. |
| Flow Rate | 1.0 mL/min | Typical for a 4 mm ID IC column. |
| Column Temperature | 30 °C | Ensures reproducible retention. |
| Injection Volume | 25 µL | Standard volume for IC analysis. |
| Detection | Suppressed Conductivity | Provides the highest sensitivity for ionic species. |
| Suppressor Current | As recommended by manufacturer | Optimizes signal-to-noise ratio. |
3.3. Data Analysis
-
Calculate the chloride concentration in the sample using a calibration curve from the chloride standards.
-
Determine the weight percentage (w/w%) of chloride in the original solid sample using the following formula: % Chloride = (C * DF * V) / (W * 10) Where:
-
C = Concentration of chloride from IC (µg/mL)
-
DF = Dilution Factor
-
V = Initial volume of sample solution (mL)
-
W = Weight of the solid sample (mg)
-
The theoretical % chloride is 30.94%. The experimental value should be close to this to confirm the dihydrochloride salt form.
Method 3: UV-Vis Spectrophotometry
For applications where high specificity is not required, such as in-process monitoring or rapid concentration estimation, UV-Vis spectrophotometry offers a simple and fast alternative.
4.1. Principle of the Method
This method relies on the Beer-Lambert Law (A = εbc), which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The pyridinium moiety of the molecule absorbs UV radiation, allowing for its quantification.
4.2. Experimental Protocol
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Solvent Selection: Use a solvent that does not absorb in the analytical wavelength range. A 0.1 M HCl solution is a good choice as it ensures the pyridinium species is fully protonated and provides a consistent matrix.
-
Determine λmax:
-
Prepare a ~10 µg/mL solution of the compound in 0.1 M HCl.
-
Scan the solution from 400 nm to 200 nm to identify the wavelength of maximum absorbance (λmax).
-
-
Prepare Calibration Curve:
-
Prepare a series of standards in 0.1 M HCl (e.g., 2, 5, 10, 15, 20 µg/mL).
-
Measure the absorbance of each standard at the predetermined λmax, using 0.1 M HCl as the blank.
-
Plot absorbance vs. concentration and perform a linear regression. The R² value should be >0.995.
-
-
Sample Analysis:
-
Prepare a sample solution in 0.1 M HCl with an expected absorbance within the calibration range.
-
Measure its absorbance at λmax and determine the concentration from the calibration curve.
-
Method Validation: Ensuring Trustworthiness
All analytical methods intended for quality control must be validated to prove they are suitable for their intended purpose.[16] Validation is a documented process that provides a high degree of assurance that a method will consistently produce a result meeting pre-determined acceptance criteria.[4][6] The core parameters for an assay method are outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 5. upm-inc.com [upm-inc.com]
- 6. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 7. 1-(4-Pyridyl)pyridinium chloride hydrochloride | CAS 5421-92-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. N-(4-Pyridyl)pyridinium chloride hydrochloride | 5421-92-1 [chemicalbook.com]
- 9. 1-(4-Pyridyl)pyridinium Chloride Hydrochloride Hydrate 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 10. 1-(4-Pyridyl)pyridinium Chloride Hydrochloride >98.0%(HPLC)(T) 5g - Produits de laboratoire pas chers chez Laboratoire Discounter. Microscopes, produits chimiques, livraison rapide en France. Commandez dès maintenant! [laboratoriumdiscounter.nl]
- 11. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 12. ikm.org.my [ikm.org.my]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. lcms.cz [lcms.cz]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Troubleshooting & Optimization
improving the yield of 1-(4-Pyridyl)pyridinium chloride hydrochloride synthesis
Technical Support Guide: Synthesis & Yield Optimization of 1-(4-Pyridyl)pyridinium Chloride Hydrochloride
Executive Summary: The "Dimer" Challenge
The synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride (often referred to as the "pyridine dimer" or "Koenigs adduct") is a foundational reaction in heterocyclic chemistry, serving as a critical intermediate for the synthesis of 4-substituted pyridines (e.g., 4-chloropyridine, 4-aminopyridine) and viologens.
While the reagents (Pyridine and Thionyl Chloride) are simple, the reaction is notoriously capricious. Users often report yields fluctuating between 10% and 45%, accompanied by the formation of intractable "black tars." This guide addresses the mechanistic causality of these failures, shifting the protocol from a "recipe" to a controlled chemical engineering process.
Core Synthesis Workflow
The following diagram illustrates the critical pathway, highlighting the specific nodes where yield is typically lost due to thermal runaway or moisture intrusion.
Figure 1: Critical Process Flow for Koenigs-Greiner Synthesis. Red nodes indicate high-risk thermodynamic bottlenecks.
Troubleshooting & Optimization (Q&A)
Category A: Reaction Initiation & Kinetics
Q1: My reaction mixture turns into a solid black mass (tar) within the first few hours. What is happening?
Diagnosis: Thermal Runaway.
Explanation: The reaction between pyridine and thionyl chloride (
-
Chill: Maintain the reaction vessel at 8–12°C using an ice/water bath during the addition of pyridine.
-
Rate: Add pyridine dropwise to thionyl chloride (never the reverse for initiation) over 1–2 hours.
-
Stirring: Use vigorous mechanical stirring (not magnetic) to prevent hot-spots in the viscous slurry.
Q2: Why is the reaction time so long (3 days)? Can I heat it to speed it up? Diagnosis: Kinetic vs. Thermodynamic Control. Explanation: Heating the reaction prematureley (above 50°C) promotes the dissociation of the intermediate back to starting materials or degradation into tars. The substitution at the 4-position of the pyridine ring is electronically disfavored and sterically demanding; it requires a long "aging" period at room temperature (20–25°C) to reach high conversion. Protocol Adjustment: Do not heat. Allow the mixture to stand at room temperature for 72 hours . Patience is the primary yield driver here [1, 3].
Category B: Isolation & Yield Improvement
Q3: I obtained a yield of <20%. Where did I lose the product? Diagnosis: Inefficient Quenching or Solubility Loss. Explanation: The product is extremely hygroscopic and soluble in water/acid mixtures.
-
Quenching: The "crude" residue after removing
contains the activated complex. It must be quenched with absolute ethanol . Using 95% ethanol or water directly can hydrolyze the complex back to pyridine and . -
Solubility: The product is slightly soluble in ethanol. Excessive washing will dissolve your yield. Optimization:
-
Use ice-cold absolute ethanol for the quench.[1]
-
Limit washing volumes.
-
Trituration: Crush the solid mass under ethanol to ensure all thionyl chloride is removed.
Q4: The product is sticky and won't filter. How do I get a free-flowing powder? Diagnosis: Deliquescence (Moisture Absorption). Explanation: 1-(4-Pyridyl)pyridinium chloride hydrochloride will absorb atmospheric moisture rapidly, turning into a paste. Corrective Action:
-
Perform filtration under a blanket of dry nitrogen or argon if possible.
-
Use a sintered glass funnel (frit) rather than paper to speed up filtration.
-
Immediately transfer the solid to a vacuum desiccator containing Phosphorus Pentoxide (
) .
Optimized Experimental Protocol
This protocol synthesizes field-proven adjustments to the classic Koenigs method [1, 3].
Target Scale: ~160g Product (Based on 200g Pyridine input)
Phase 1: Reagents & Setup
| Reagent | Amount | Specification | Role |
| Thionyl Chloride | 600 g (365 mL) | Freshly Distilled | Reagent & Solvent |
| Pyridine | 200 g (2.53 mol) | Dried over KOH | Substrate |
| Ethanol | ~500 mL | Absolute, Ice-Cold | Quenching Agent |
Equipment: 2L 3-neck round bottom flask, mechanical stirrer (Teflon blade), dropping funnel, drying tube (
Phase 2: Execution
-
Charge: Place 600g of Thionyl Chloride in the flask. Cool to 0–5°C .
-
Addition: Add 200g of dry Pyridine dropwise over 90 minutes .
-
Critical Control: Internal temperature must NOT exceed 15°C .
-
-
Aging: Remove ice bath. Allow the yellow/brown suspension to stir at room temperature (20–25°C) for 72 hours . The mixture will darken.
-
Distillation: Equip a vacuum setup. Distill off excess
(bath temp < 50°C initially, then up to 90°C to remove traces).-
Result: A dry, hard, black/brown crystalline cake remains.
-
-
Quench (The Yield Maker):
-
Isolation: Filter the light-brown powder on a sintered glass funnel.
-
Purification: Wash twice with 50 mL ice-cold ethanol.
-
Drying: Dry in a vacuum desiccator over
or KOH pellets.
Phase 3: Purity Check
-
Appearance: Pale yellow to light brown powder.
-
Melting Point: 158–160°C (dec).[4]
-
Solubility: Soluble in water (acidic pH); insoluble in ether.[2]
References
-
Koenigs, E., & Greiner, H. (1931). Über die 4-Pyridyl-pyridinium-chloride. Berichte der deutschen chemischen Gesellschaft.
-
Organic Syntheses. (1963). N-(4-Pyridyl)pyridinium chloride hydrochloride.[1][3][5] Organic Syntheses, Coll. Vol. 5, p.977.
-
BenchChem. (2025).[1] Synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride from Pyridine. Application Note Protocol.
-
Chem-Impex. (n.d.). Product Specification: 1-(4-Pyridyl)pyridinium chloride hydrochloride.[4][6][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridinium chloride - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 6. 1-(4-Pyridyl)pyridinium chloride hydrochloride [myskinrecipes.com]
- 7. chemimpex.com [chemimpex.com]
Technical Support Center: Synthesis of 1-(4-Pyridyl)pyridinium Chloride Hydrochloride
Current Status: Operational Lead Scientist: Dr. H. Chen, Senior Application Scientist Topic: Troubleshooting & Optimization of CAS 5421-92-1 Synthesis
Introduction: The "Hidden" Intermediate
1-(4-Pyridyl)pyridinium chloride hydrochloride (often abbreviated as 4-PPC ) is a critical bifunctional intermediate. While frequently used to synthesize 4-chloropyridine or 4-pyridinesulfonic acid, it is also a valuable standard in the analysis of water quality (cyanide determination) and viologen synthesis.
The Central Challenge: The synthesis is deceptively simple—usually involving Pyridine and Thionyl Chloride (
This guide addresses the Koenigs and Greiner method (Pyridine +
Module 1: Reaction Optimization (The Koenigs Protocol)
The Mechanism:
This is not a simple acid-base reaction.[1] Thionyl chloride activates the pyridine ring, making it susceptible to nucleophilic attack by a second pyridine molecule at the 4-position. This is a Nucleophilic Aromatic Substitution (
Experimental Workflow
Figure 1: The stepwise progression of the Koenigs synthesis. Note the critical Ethanolysis step where most errors occur.
Troubleshooting the Reaction Phase
| Symptom | Probable Cause | Corrective Action |
| Violent bubbling/fuming during addition | Addition rate too fast; Temp > 15°C. | Protocol: Add Pyridine to |
| Mixture solidifies early (Stirrer stops) | Insufficient | Stoichiometry: Use at least a 2:1 molar ratio of |
| No color change (Remains pale) | Moisture contamination or low temp. | Observation: The reaction must darken (Yellow |
Module 2: Isolation & Purification (The "Oil-Out" Crisis)
This is the most frequent failure point. The intermediate formed after
The "Ethanolysis" Trap
User Question: "I distilled off the thionyl chloride, but when I added ethanol, the black residue turned into a sticky tar that won't crystallize. What happened?"
Technical Diagnosis:
-
Thermal Shock: Adding ethanol to a hot residue causes rapid boiling and oiling.
-
Incomplete
Removal: Residual thionyl chloride reacts with ethanol to form HCl and ethyl sulfite, generating heat and solubilizing the product.
The Protocol for Success:
-
Vacuum Dry: After the 3-day reaction, distill
under vacuum (water pump) at < 90°C until a dry, black cake remains. -
Chill: Cool the flask to 0°C (ice bath).
-
Trituration: Add ice-cold absolute ethanol cautiously.
-
Why? The reaction of residual
with EtOH is exothermic. Cold ethanol prevents the product from dissolving in the byproduct soup.
-
-
Mechanical Action: You must physically break up the black mass with a glass rod during ethanol addition to induce crystallization.
Purification Logic Tree
Figure 2: Decision matrix for handling non-crystalline crude products.
Module 3: Characterization & Storage
User Question: "My product is white initially but turns into a yellow puddle on the bench. Is it degraded?"
Answer: It is likely not degraded, but it has absorbed atmospheric water. 4-PPC is hygroscopic .[3]
Storage Protocol
-
Container: Amber glass with a parafilm seal or Teflon-lined cap.
-
Desiccant: Must be stored over
(Phosphorus Pentoxide) or KOH pellets in a vacuum desiccator. -
Handling: Weigh out quickly in air; preferably handle in a glovebox or under
flow.
Validation Data
| Parameter | Specification | Notes |
| Appearance | White to pale yellow crystalline powder | Darkens upon oxidation/moisture uptake. |
| Melting Point | 158°C – 160°C | Sharp mp indicates high purity. Broad mp (<150°C) indicates wet salt. |
| Solubility | Soluble in Water, 2N HCl | Insoluble in Ether, Acetone, Benzene. |
| Distinct downfield shifts due to the quaternary nitrogen. |
Module 4: FAQs
Q: Can I use 4-chloropyridine hydrochloride and pyridine instead of thionyl chloride?
A: Yes. If you already have pure 4-chloropyridine HCl, you can reflux it with excess pyridine to form 4-PPC. However, 4-chloropyridine is unstable (polymerizes) as a free base. The
Q: Why is the product called "Chloride Hydrochloride"?
A: The stoichiometry is
Q: Is the "black residue" dangerous?
A: It contains trapped
References
-
Organic Syntheses. (1973). N-(4-Pyridyl)pyridinium chloride hydrochloride.[4][5][6][7][8][9] Organic Syntheses, Coll. Vol. 5, p.977.
-
TCI Chemicals. (n.d.). Product Specification: 1-(4-Pyridyl)pyridinium Chloride Hydrochloride.
-
PrepChem. (n.d.). Preparation of 1-(4-pyridyl)pyridinium chloride hydrochloride.
-
PubChem. (n.d.). Compound Summary: 1-(4-Pyridyl)pyridinium chloride hydrochloride.[2][3][5][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. 1-(4-Pyridyl)pyridinium Chloride Hydrochloride | 5421-92-1 | TCI EUROPE N.V. [tcichemicals.com]
- 4. N-(4-Pyridyl)pyridinium chloride hydrochloride(5421-92-1) 1H NMR [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 9. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 10. scbt.com [scbt.com]
troubleshooting deliquescence of 1-(4-Pyridyl)pyridinium chloride hydrochloride
Topic: Troubleshooting Deliquescence & Handling
Ticket ID: #PYP-5421-DLQ Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Wet Salt" Phenomenon
Welcome to the technical support hub for 1-(4-Pyridyl)pyridinium chloride hydrochloride (CAS: 5421-92-1). If you are visiting this page, you have likely opened your chemical container to find a sticky paste, a liquid melt, or a solid fused into a "brick," rather than the free-flowing crystalline powder you expected.
Do not panic. This is a characteristic thermodynamic property of pyridinium salts, not necessarily a sign of chemical decomposition. This guide provides field-proven protocols to recover your material and prevent recurrence, ensuring your stoichiometry remains accurate for downstream synthesis (e.g., viologen preparation or ionic liquid synthesis).
Part 1: Emergency Recovery (Troubleshooting)
Q: My solid has turned into a liquid or sticky paste. Is it ruined?
A: Likely not. The compound has undergone deliquescence , absorbing atmospheric moisture until it dissolved in its own sorbed water. Unless the sample has been exposed to moisture for months (leading to potential hydrolysis), it can be recovered.
Recovery Protocol: Azeotropic Distillation (The "Gold Standard") Direct heating in an oven often traps water inside a "crust" or promotes thermal degradation. Azeotropic removal is safer and more effective.
Reagents: Toluene (ACS Grade), Ethanol (Anhydrous). Equipment: Rotary Evaporator, Vacuum Pump (<10 mbar).
-
Dissolution: Dissolve the "wet" paste in a minimum amount of anhydrous ethanol.
-
Azeotrope Formation: Add Toluene (ratio ~3:1 Toluene:Ethanol). Toluene forms a positive azeotrope with water/ethanol, carrying water out at a lower boiling point.
-
Evaporation: Rotovap at 40-50°C .
-
Repeat: If a gum remains, re-suspend in Toluene and evaporate again until a discrete solid forms.
-
Final Dry: Place the solid in a vacuum oven over
(Phosphorus Pentoxide) at 60°C for 12 hours.
Visualization: Recovery Workflow
Figure 1: Decision pathway for recovering deliquescent pyridinium salts without thermal degradation.
Part 2: Prevention & Accurate Weighing
Q: How do I weigh this compound accurately if it gains weight on the balance?
A: The "drifting balance" reading is caused by the sample adsorbing water in real-time. You must isolate the sample from the lab atmosphere during measurement.
Comparative Weighing Strategies
| Method | Accuracy Risk | Recommended For | Protocol Summary |
| Open Air | High (Error >5%) | Never | Do not use. Stoichiometry will be incorrect. |
| Difference Weighing | Medium | Quick approximations | Weigh capped vial -> Remove approx. amount -> Weigh capped vial again. Calculate |
| Glove Bag/Box | Low (Error <1%) | Critical Synthesis | Weigh inside |
| Schlenk Tube | Very Low | Long-term Storage | Transfer under inert gas flow; weigh the receiving flask before/after. |
Q: What is the mechanism behind this rapid water uptake?
A: 1-(4-Pyridyl)pyridinium chloride hydrochloride is a salt containing both a quaternary nitrogen (permanently charged) and a protonated nitrogen (pH dependent).
-
Lattice Energy vs. Hydration Enthalpy: The chloride ions have a high charge density. The energy released when water molecules surround these ions (hydration enthalpy) is greater than the energy holding the crystal lattice together.
-
Critical Relative Humidity (CRH): This salt likely has a CRH below 30%. If your lab humidity is 50%, the crystal must dissolve itself to reach equilibrium.
Part 3: Storage & Stability
Q: Can I store this in a desiccator with silica gel?
A: No. Silica gel is often insufficient for highly deliquescent hydrochloride salts. It is an equilibrium desiccant.
Best Practices for Storage:
-
Primary Container: Glass vial with a Teflon-lined cap (avoid simple polyethylene caps which are permeable to water vapor over time).
-
Secondary Containment: Place the vial inside a secondary jar containing Phosphorus Pentoxide (
) or Drierite (Indicator) . -
Headspace: Flush the vial with Argon or Nitrogen before sealing. Parafilm is not a moisture barrier; use electrical tape or specific sealing films if necessary, but reliance on the cap integrity is better.
Visualization: Handling Decision Tree
Figure 2: Operational logic for handling hygroscopic reagents based on available equipment.
Part 4: Quality Control (QC)
Q: How do I check if my "dried" sample is actually dry?
A: Do not rely on visual inspection. A powder can still contain 5-10% water by weight.
-
1H NMR (DMSO-d6): Check for the water peak (usually around 3.33 ppm in DMSO, though it shifts). Integrate the water peak relative to the aromatic pyridyl protons (approx 8.0 - 9.5 ppm).
-
Melting Point: The anhydrous salt decomposes/melts at 158-160°C (or up to 170°C dec. depending on purity). If it melts below 140°C, it is hydrated.
References
-
Org. Synth. 1966, 46, 113. N-(4-Pyridyl)pyridinium chloride hydrochloride.[1] (Classic synthesis and handling description).
-
TCI Chemicals. Product Specification: 1-(4-Pyridyl)pyridinium Chloride Hydrochloride.[2][3] (Confirming hygroscopic nature and storage requirements).
-
BenchChem. Purification and Drying of Pyridinium Salts.[4] (General protocols for azeotropic drying of pyridine derivatives).
-
ChemicalBook. CAS 5421-92-1 MSDS/SDS. (Safety and physical property data).
Sources
Technical Support Center: Optimizing Reactions with 1-(4-Pyridyl)pyridinium Chloride Hydrochloride
Reagent Code: 4-PP-HCl (Common Abbreviation) CAS: 5421-92-1 Molecular Weight: 229.11 g/mol Role: Electrophilic "Masked" 4-Chloropyridine Equivalent / Activated Pyridinium Intermediate
Introduction: The "Hidden" Electrophile
Welcome to the technical guide for 1-(4-Pyridyl)pyridinium chloride hydrochloride . If you are accessing this module, you are likely attempting to synthesize 4-substituted pyridines (e.g., 4-aminopyridines, 4-alkoxypyridines) via Nucleophilic Aromatic Substitution (
The Core Concept: This reagent is not a simple salt; it is an activated electrophile . The pyridinium ring attached to the 4-position of the pyridine core acts as a superb leaving group (neutral pyridine). This activation lowers the energy barrier for nucleophilic attack at the 4-position, allowing substitution under milder conditions than those required for 4-chloropyridine or 4-bromopyridine.
However, its ionic nature and the presence of HCl in the crystal lattice introduce specific stoichiometric and solubility challenges that, if ignored, lead to "black tar" decomposition or 0% yield.
Module 1: Handling & Stoichiometry (The Foundation)
Critical Issue: The reagent is a hydrochloride salt (
Stoichiometry Troubleshooting Table
| Component | Equivalent | Reason |
| 4-PP-HCl | 1.0 eq | Limiting Reagent. |
| Base (Initial) | 1.0 eq | MANDATORY. Neutralizes the .HCl component. Without this, your nucleophile may be protonated and deactivated immediately. |
| Base (Reaction) | 1.0 - 1.5 eq | Neutralizes the proton generated during the |
| Total Base | > 2.0 eq | Rule of Thumb: Always use at least 2.2 equivalents of base relative to 4-PP-HCl. |
Hygroscopicity Warning
-
Symptom: The white/off-white powder turns into a sticky yellow gum on the weigh boat.
-
Impact: Inaccurate mass = wrong stoichiometry = incomplete conversion.
-
Protocol: Handle in a desiccated environment or glovebox if possible. If the reagent has clumped, dry it under vacuum over
before use.
Module 2: Reaction Optimization (The Workflow)
The Mechanism: Pathway
The reaction follows an addition-elimination mechanism. The nucleophile attacks the electron-deficient 4-position, and the pyridinium ring is expelled as neutral pyridine.
Figure 1: Mechanistic pathway for nucleophilic substitution on 4-PP-HCl.
Solvent & Temperature Selection Guide
| Solvent System | Temp (°C) | Best For... | Expert Note |
| Water | 25 - 100 | Hydrolysis (making 4-pyridone) | Reaction is very fast. If your goal is not hydrolysis, keep water OUT. |
| Ethanol / Methanol | Reflux | Aminolysis (making 4-aminopyridines) | The classic "Koenigs" condition. Product often precipitates upon cooling. |
| DMSO / DMF | 60 - 120 | Weak Nucleophiles | High solubility of the salt. Warning: High temps can cause polymerization (tarring). |
| Pyridine | 100+ | "Fusion" reactions | Can act as both solvent and base, but makes workup (removing pyridine) difficult. |
Module 3: Experimental Protocol (Self-Validating)
Scenario: Synthesis of 4-(Phenylamino)pyridine (Aniline substitution).
-
Preparation:
-
In a round-bottom flask, suspend 4-PP-HCl (10 mmol, 2.29 g) in Ethanol (20 mL).
-
Observation Check: The solid will likely not dissolve completely at RT. This is normal.
-
-
Activation (The Critical Step):
-
Add Triethylamine (22 mmol, 3.1 mL) or NaOAc (22 mmol).
-
Why? The first 10 mmol neutralizes the HCl. The rest acts as the proton scavenger for the reaction.
-
Visual Cue: The suspension often changes texture or clears slightly as the free base 1-(4-pyridyl)pyridinium is formed.
-
-
Nucleophile Addition:
-
Add Aniline (11 mmol, 1.0 mL). Slight excess ensures complete consumption of the electrophile.
-
-
Reaction:
-
Heat to Reflux (approx. 78°C) for 2–4 hours.
-
Monitoring: TLC (DCM:MeOH 9:1). The starting material spot (baseline/very polar) should disappear. The product will be less polar.
-
-
Workup (The Separation):
-
Option A (Precipitation): Cool to 0°C. If the product crystallizes, filter it. Wash with cold water to remove the Pyridine hydrochloride byproduct.
-
Option B (Extraction): Evaporate Ethanol. Resuspend residue in EtOAc. Wash with Water (removes salts) and mild acidic water (pH 4-5) (removes the liberated Pyridine byproduct, but be careful not to protonate your product if it's basic).
-
Module 4: Troubleshooting & FAQs
Decision Tree: Low Yield Diagnosis
Figure 2: Diagnostic logic for reaction failure.
Frequently Asked Questions
Q: Why does my product smell strongly of pyridine even after drying? A: The reaction generates 1 equivalent of pyridine as the leaving group. Pyridine has a high boiling point (115°C) and "sticks" to products.
-
Fix: Triturate your solid product with hexanes or ether (if your product is insoluble in them) to wash away the pyridine. Alternatively, use a high-vacuum oven at 50°C overnight.
Q: Can I use inorganic bases like NaOH? A: Use caution. Strong hydroxide bases in water will compete with your nucleophile, attacking the 4-position to form 4-pyridone (hydrolysis product).
-
Recommendation: Use weaker bases (Carbonates, Acetates) or organic bases (TEA, DIPEA) if you want to avoid hydrolysis. If you must use NaOH, use a biphasic system or anhydrous conditions.
Q: I see a spot on TLC that doesn't move. What is it? A: That is likely the unreacted 4-PP-HCl salt or the Pyridinium Hydrochloride byproduct. Both are ionic and stay on the baseline in standard organic eluent systems.
References
-
Organic Syntheses , Coll. Vol. 5, p.977 (1973); Vol. 44, p.86 (1964). N-(4-Pyridyl)pyridinium chloride hydrochloride.[1][2][3] (Classic preparation and usage).[4][5]
-
BenchChem Application Notes . Synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride from Pyridine. (Detailed protocol on synthesis and handling).
-
TCI Chemicals . Product Specification: 1-(4-Pyridyl)pyridinium Chloride Hydrochloride. (Data on solubility and hygroscopicity). [4]
- Andersh, B. et al. "Preparation of 4-Substituted Pyridines." Synthetic Communications.
-
Sigma-Aldrich . Safety Data Sheet: 1-(4-Pyridyl)pyridinium chloride hydrochloride. (Hazards and storage).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1-(4-Pyridyl)pyridinium Chloride Hydrochloride | 5421-92-1 | TCI EUROPE N.V. [tcichemicals.com]
- 5. chemimpex.com [chemimpex.com]
Technical Support Center: 1-(4-Pyridyl)pyridinium Chloride Hydrochloride Synthesis
Status: Operational Ticket ID: CHEM-SUP-4PYR-CL Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Reaction Scope
Welcome to the technical support hub for the synthesis of 1-(4-pyridyl)pyridinium chloride hydrochloride (also known as Koenigs salt or N-(4-pyridyl)pyridinium chloride hydrochloride).
This compound is a critical intermediate formed by the reaction of pyridine with thionyl chloride (SOCl₂) .[1] While often used as a transient intermediate to generate 4-chloropyridine or 4-aminopyridine, isolating the salt itself requires strict control over thermodynamics and moisture.
The Central Challenge: The reaction is an electrophilic aromatic substitution where an activated N-thionylpyridinium species is attacked by a second pyridine molecule. The primary failure mode is uncontrolled oligomerization (forming "black tar") or hydrolysis due to the compound's extreme hygroscopicity.
Critical Troubleshooting Modules
Module A: The "Black Tar" Phenomenon (Oligomerization)
User Report: "My reaction mixture turned from yellow to a viscous, insoluble black tar. I cannot filter it."
Root Cause Analysis: This is the most common failure mode. The reaction relies on the nucleophilic attack of pyridine on the 4-position of the N-thionylpyridinium intermediate.
-
Mechanism: If the temperature spikes during the addition of pyridine to SOCl₂, the kinetic energy overcomes the activation barrier for multiple substitutions. The product (which contains a pyridine ring) can itself attack another activated species, leading to polypyridinium chains (oligomers).
-
Thermodynamics: The reaction is highly exothermic.
Corrective Protocol:
-
Temperature Lock: The addition of pyridine to SOCl₂ must be strictly controlled between 8–12°C . Do not allow it to exceed 15°C during addition.
-
Reverse Addition: Always add pyridine to thionyl chloride, never the reverse. This ensures a high concentration of the electrophile (SOCl₂) relative to the nucleophile, favoring the formation of the monomeric activated species over polymer chain growth.
-
Aging: After addition, allow the mixture to rise to 20°C slowly and age for 3 days . This slow aging promotes the thermodynamic product (the dimer) over kinetic polymers.
Module B: The "Sticky Solid" (Hydrolysis & Hygroscopicity)
User Report: "I filtered the product, but it turned into a sticky paste on the filter paper within minutes. Yield is lower than expected."
Root Cause Analysis: 1-(4-Pyridyl)pyridinium chloride hydrochloride is deliquescent .[2] It absorbs atmospheric moisture aggressively.
-
Chemical Consequence: Moisture leads to the hydrolysis of the C-N bond between the rings or ring-opening reactions (forming glutaconaldehyde derivatives), destroying the salt.
Corrective Protocol:
-
Atmosphere: Perform filtration under a blanket of dry nitrogen or argon.
-
Solvent Wash: Use ice-cold, dry ethanol for washing.[1][3] The salt is slightly soluble in ethanol at room temperature but insoluble at 0°C.
-
Desiccation: Immediately transfer the solid to a vacuum desiccator containing phosphorus pentoxide (P₂O₅) .[1] Silica gel is often insufficient.
Module C: Impurity Profile (4-Chloropyridine Formation)
User Report: "NMR shows a mixture of products. I see a singlet at ~8.5 ppm that doesn't match the salt."
Root Cause Analysis: If the reaction mixture is heated above 50–60°C before the removal of excess SOCl₂, the chloride ion acts as a nucleophile, displacing the pyridine leaving group to form 4-chloropyridine .
-
Note: This is the desired pathway if you are making 4-chloropyridine, but it is a "side reaction" if you want the salt.
Corrective Protocol:
-
Distillation Limit: When removing excess SOCl₂ under vacuum, keep the bath temperature below 40°C .
-
Quenching: Ensure all excess SOCl₂ is removed or quenched with ethanol at 0°C before any heating steps occur.
Visualized Reaction Pathways
The following diagram illustrates the bifurcation between the desired synthesis, the polymerization failure mode, and the thermal side reaction.
Figure 1: Reaction logic showing the narrow operating window to achieve the Koenigs Salt (Green) versus common failure modes (Red).[4]
Standardized Synthesis Protocol
Objective: Synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride (100g scale).
Reagents & Equipment
-
Pyridine: 200g (2.53 mol), dried over KOH pellets for 24h.
-
Thionyl Chloride (SOCl₂): 600g (5.04 mol). Caution: Toxic/Corrosive.
-
Ethanol: Absolute, kept on ice.[1]
-
Equipment: 1L 3-neck Round Bottom Flask (RBF), mechanical stirrer (essential—magnetic stirring will fail as slurry thickens), dropping funnel, CaCl₂ drying tube.
Step-by-Step Procedure
-
Setup: Charge the RBF with 600g of thionyl chloride. Cool in an ice/salt bath to 0–5°C .
-
Addition: Add 200g of dry pyridine dropwise over 2–3 hours .
-
Checkpoint: Monitor internal temperature.[3] Do not exceed 12°C. The mixture will turn yellow, then orange.
-
-
Aging: Remove the ice bath. Allow the mixture to warm to room temperature (20°C). Stir for 3 days (72 hours). The mixture will darken and solidify into a crystalline mass.
-
Evaporation: Equip the flask for vacuum distillation. Remove excess SOCl₂ at reduced pressure (water aspirator).
-
Critical: Bath temperature must not exceed 40°C .
-
-
Quenching: Cool the residue to 0°C . Cautiously add 100 mL of ice-cold ethanol to destroy residual thionyl chloride.[2]
-
Isolation: Add an additional 400 mL of ice-cold ethanol. Break up the solid mass with a glass rod.
-
Filtration: Filter quickly on a sintered glass funnel. Wash with cold ethanol (3 x 100 mL).
-
Drying: Dry in a vacuum desiccator over P₂O₅.
Expected Yield: 40–45% (approx. 230–250g).[2] Appearance: Light brown to greyish powder.[1][3]
Impurity & Solvent Compatibility Matrix
| Parameter | Specification / Behavior |
| Solubility (Water) | Highly soluble (often accompanied by hydrolysis). |
| Solubility (Ethanol) | Slightly soluble (Hot); Insoluble (Cold). |
| Solubility (Ether) | Insoluble. |
| Major Impurity 1 | Pyridine Hydrochloride: Forms if moisture enters or stoichiometry is off. Soluble in ethanol (removed during wash). |
| Major Impurity 2 | 4-Chloropyridine: Forms if heated.[2][4] |
| Major Impurity 3 | Sulfur species: Residual SO₂/SOCl₂ trapped in the lattice. Removed by vacuum drying.[1][3] |
Troubleshooting Logic Flow
Use this decision tree to diagnose experimental failures quickly.
Figure 2: Rapid diagnostic flowchart for synthesis failures.
References
-
Koenigs, E., & Greiner, H. (1924). Über die Einwirkung von Thionylchlorid auf Pyridin (On the action of thionyl chloride on pyridine). Berichte der deutschen chemischen Gesellschaft.[3]
-
Organic Syntheses. (1945). N-(4-Pyridyl)pyridinium chloride hydrochloride.[1][2][4] Org.[5][6][7] Synth. 1945, 25, 63.
-
BenchChem Protocols. (2025). Synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride from Pyridine.[1][2][4]
-
Mosher, H. S. (1950). Heterocyclic Compounds.[1][2][3][7] Elderfield, R. C., Ed.; Wiley: New York, Vol. 1. (Foundational text on pyridine chemistry and nucleophilic substitution mechanisms).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 5. The Role of TSCL and Pyridine in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemimpex.com [chemimpex.com]
Technical Support Center: Stability & Degradation of 1-(4-Pyridyl)pyridinium Chloride HCl
[1]
Status: Operational Role: Senior Application Scientist Subject: 1-(4-Pyridyl)pyridinium Chloride Hydrochloride (1-PPC) Common Aliases: Ceftazidime Impurity E, 4-Pyridylpyridinium dichloride, N-(4-Pyridyl)pyridinium chloride HCl.[1]
Executive Technical Summary
1-(4-Pyridyl)pyridinium chloride hydrochloride (1-PPC) is a bis-heterocyclic salt primarily utilized as a synthesis intermediate (e.g., for 4-chloropyridine) and monitored as a critical process impurity in cephalosporin antibiotics like Ceftazidime.[1]
Its degradation profile is distinct from standard organic small molecules due to its quaternary ammonium structure.[1] The molecule exhibits high thermal stability in acidic environments but severe instability in alkaline media (Zincke-type ring opening) and extreme hygroscopicity in the solid state.[1]
This guide provides the mechanistic understanding and troubleshooting protocols required to handle 1-PPC without compromising experimental integrity.
Degradation Pathways & Mechanisms[2][3][4][5]
Pathway A: Alkaline Hydrolysis (Zincke Ring Opening)
The most critical chemical degradation pathway occurs at pH > 7.[1]0. The quaternary nitrogen renders the pyridinium ring highly electron-deficient, making it a "magnet" for nucleophiles like hydroxide ions (
-
Nucleophilic Attack: Hydroxide attacks the
-carbon (C2 or C6) of the positively charged pyridinium ring.[1] -
Pseudobase Formation: A carbinolamine intermediate (pseudobase) is formed.[1]
-
Ring Opening: The ring cleaves between the nitrogen and the
-carbon, generating highly conjugated glutaconaldehyde derivatives (often red/yellow colored species).[1]
Pathway B: Thermal Decomposition (Reverse Synthesis)
At elevated temperatures (>150°C) or under vacuum stress, the salt can undergo de-quaternization or dissociation, effectively reversing its synthesis pathway.[1]
Pathway C: Physical Degradation (Deliquescence)
1-PPC is extremely hygroscopic.[1] Absorption of atmospheric moisture does not immediately break covalent bonds but forms a hydrate that alters stoichiometry and can facilitate hydrolysis if the local pH shifts.[1]
Visualization: Degradation Mechanism
Figure 1: Primary chemical degradation pathways of 1-PPC.[1] The alkaline pathway leads to ring opening, while thermal stress causes dissociation.[1]
Troubleshooting Guide (FAQs)
Scenario 1: Physical State Changes
Q: "My white powder turned into a sticky yellow gum overnight. Is it still usable?"
-
Diagnosis: Deliquescence (Moisture Absorption).[1]
-
Root Cause: 1-PPC is highly hygroscopic.[1][3] The yellowing suggests partial hydrolysis or oxidation facilitated by the absorbed water.
-
Action: Discard. Once the solid structure collapses into a gum, the stoichiometry (MW correction) becomes unreliable, and hydrolysis impurities are likely present.
-
Prevention: Store in a desiccator with
or under inert gas (Argon/Nitrogen).[1]
Scenario 2: HPLC Anomalies
Q: "I see a new broad peak eluting earlier than my main peak in the HPLC chromatogram."
-
Diagnosis: Hydrolytic Ring Opening.
-
Root Cause: Use of alkaline mobile phases or diluents.[1] If your sample solvent is pH > 7, the pyridinium ring opens to form polar aldehyde species which elute earlier on Reverse Phase columns.
-
Action: Check the pH of your aqueous mobile phase.[1] Ensure it is buffered between pH 2.5 and 4.5.
-
Self-Validation: Inject a fresh standard prepared in 0.1 N HCl. If the peak disappears, the issue was pH-induced degradation.[1]
Scenario 3: Synthesis Yield Loss
Q: "During the synthesis of 4-chloropyridine, my yield of the intermediate 1-PPC is low and the product is dark."
-
Root Cause: Overheating during the thionyl chloride removal step. 1-PPC can revert to pyridine and precursors if heated excessively without solvent.[1]
-
Action: Maintain reaction temperature strictly below 90°C during concentration. Use vacuum distillation rather than high heat.
Validated Stress Testing Protocol
To confirm the stability limits in your specific matrix, perform this forced degradation study.
Materials Required
-
1-PPC Reference Standard[1]
-
0.1 M HCl
-
0.1 M NaOH
-
3%
[1] -
HPLC System (C18 Column, UV detection at 254 nm)[1]
Experimental Workflow
| Stress Condition | Procedure | Expected Outcome | Mechanism |
| Acid Hydrolysis | Dissolve in 0.1 M HCl. Heat at 60°C for 4 hours. | Stable. < 2% degradation. | Pyridinium ring is stable in acid.[1] |
| Base Hydrolysis | Dissolve in 0.1 M NaOH. Stir at RT for 1 hour. | Rapid Degradation. > 50% loss. Appearance of early-eluting peaks.[1] | Nucleophilic attack ( |
| Oxidation | Dissolve in 3% | Moderate Degradation. N-oxide formation on the pyridine ring.[1] | N-oxidation of the neutral pyridine ring.[1] |
| Thermal (Solid) | Heat solid at 105°C for 24 hours. | Minor Degradation. Potential yellowing.[5] | Surface oxidation/dehydration. |
Visualization: Troubleshooting Logic
Figure 2: Decision tree for diagnosing stability issues with 1-PPC.
References
-
European Pharmacopoeia (Ph.[7] Eur.). Ceftazidime Pentahydrate: Impurity E.[7] Strasbourg: Council of Europe.[1] (Defines the compound as a specific process impurity and provides analytical context).
-
Koenigs, E., & Greiner, H. (1931).[1] "Über die Darstellung von N-(4-Pyridyl)-pyridiniumchlorid." Berichte der deutschen chemischen Gesellschaft, 64(5).[1] Link (Foundational synthesis and thermal properties).[1]
-
Vlahov, I. R., et al. (1990).[1] "Synthesis of substituted pyridines via Zincke reaction." Journal of Heterocyclic Chemistry, 27. (Mechanistic basis for alkaline ring opening of pyridinium salts).
-
TCI Chemicals. Product Specification: 1-(4-Pyridyl)pyridinium Chloride Hydrochloride.[1]Link (Physical data, hygroscopicity warnings, and storage conditions).[1]
-
Caira, M. R., et al. (2007).[1] "Ceftazidime degradation: Crystal structure of the impurity pyridine derivative."[1] Journal of Pharmaceutical and Biomedical Analysis. (Contextualizes the degradation of the parent drug into pyridine-based impurities).[1]
Sources
scaling up the synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride
Topic: Scale-Up Synthesis of 1-(4-Pyridyl)pyridinium Chloride Hydrochloride
Ticket ID: #SC-PYR-4402 Status: Open Priority: High (Scale-Up/Safety Critical) Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Context
You are accessing the technical support guide for the synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride (also known as Koenigs Salt or N-(4-pyridyl)pyridinium dichloride). This compound is a critical intermediate in the synthesis of viologens (e.g., Paraquat) and 4-substituted pyridines.
The "Koenigs" Route:
The industry-standard synthesis involves the oxidative coupling of pyridine using thionyl chloride (
Reaction Scheme:
Process Workflow (Visualization)
The following diagram outlines the critical process flow, highlighting safety control points (SCPs) where scale-up failures most frequently occur.
Caption: Figure 1. Process flow for the synthesis of Koenigs Salt. Red nodes indicate high-risk unit operations requiring strict thermal control.
Critical Protocol: The "Golden Path"
This protocol is adapted from Organic Syntheses and optimized for pilot-scale safety.
Phase 1: The Addition (Exotherm Control)
-
Setup: Glass-lined reactor with overhead mechanical stirring (high torque required as viscosity increases).
-
Stoichiometry: Use a 2:1 molar ratio of Thionyl Chloride to Pyridine (or higher). Excess
acts as the solvent. -
Step: Charge dry Pyridine into the reactor.[1][2][3] Cool to
. -
Action: Add Thionyl Chloride slowly.
-
Why: The formation of N-thionylpyridinium chloride is exothermic. If the temperature spikes
during addition, you risk tar formation and runaway decomposition.
-
Phase 2: The Aging (The "Koenigs" Step)
-
Step: Allow the mixture to warm to room temperature (
). -
Duration: 72 hours (3 days).
-
Observation: The mixture will transition from yellow
orange dark brown/black. -
Mechanism:[4][5] This slow aging allows the rearrangement and coupling of the pyridine rings. Rushing this step by heating will result in low yields and high impurities.
Phase 3: Isolation & Quench (The Hazard Zone)
-
Step: Distill off excess
under reduced pressure (keep bath ). -
Result: A thick, black, semi-crystalline residue remains.
-
Critical Action: Cool residue to
.[1][2][3] Add absolute Ethanol very cautiously . -
Filtration: The product precipitates as a light-brown powder.[1][2][3] Filter and wash with cold ethanol.[3]
Troubleshooting Guide (FAQ)
User Issue: "My reaction mixture turned into a solid black rock inside the reactor."
| Possible Cause | Diagnostic | Resolution |
| Moisture Contamination | Did you use fresh | Water reacts with |
| Overheating during Addition | Did temp exceed | High temps promote polymerization over coupling. Maintain strict cryogenic cooling during addition. |
| Lack of Agitation | Was the stirrer on? | The intermediate becomes viscous. Use a high-torque anchor impeller, not a magnetic stir bar, for scale-up. |
User Issue: "The yield is significantly lower than the literature (40-45%)."
| Possible Cause | Diagnostic | Resolution |
| Incomplete Aging | Did you wait the full 3 days? | The coupling is slow at room temp. Cutting the time to 24h can drop yield by 50%. |
| Inefficient Quench | Did you lose product in the filtrate? | The product is soluble in water/acid.[3] If the ethanol quench is too wet or warm, the salt dissolves. Use ice-cold absolute ethanol .[1] |
| Hydrolysis | Was the system open to air? | The product is hygroscopic. Use a drying tube ( |
User Issue: "Violent gas evolution occurred during the ethanol addition."
-
Explanation: This is normal but dangerous. It indicates residual thionyl chloride was not fully removed during the vacuum distillation step.
-
Fix: Ensure the vacuum distillation is thorough. If the residue is too viscous, you may add a small amount of dry toluene to azeotrope off the
before adding ethanol.
Scale-Up Engineering Data
When moving from Lab (1L) to Pilot (50L), the following physical parameters change critically:
| Parameter | Lab Scale (1L) | Pilot Scale (50L) | Scale-Up Implication |
| Surface Area/Volume | High | Low | Cooling Capacity: You will need active jacket cooling (Syltherm/Glycol), not just an ice bath. The exotherm is significant. |
| Gas Generation ( | Manageable in hood | High Volume | Scrubbing: You must install a caustic scrubber (NaOH) to neutralize |
| Filtration Time | Minutes | Hours | Product Stability: The filter cake is hygroscopic. Extended filtration times in humid air will turn the solid into a liquid mess. Use a Nutsche filter with |
References
-
Organic Syntheses Procedure: Baumgarten, H. E. (Ed.).[2][3][5] (1973). N-(4-Pyridyl)pyridinium chloride hydrochloride.[1][2][5] Organic Syntheses, Coll. Vol. 5, p.977; Vol. 44, p.81.
-
Original Koenigs Method: Koenigs, E., & Greiner, H. (1931). Über die Einwirkung von Thionylchlorid auf Pyridin. Berichte der deutschen chemischen Gesellschaft (A and B Series), 64(5), 1049–1056.
-
Safety Data Sheet (Thionyl Chloride): Fisher Scientific.[9] (2021).[3][9] Thionyl Chloride Safety Data Sheet.
-
Reaction Mechanism & Paraquat Synthesis: Slade, P. (1966). The biological activity of the bipyridylium herbicides. Weed Research, 6(1), 49-51. (Discusses the quaternary salt intermediates).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]
- 5. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. nj.gov [nj.gov]
- 8. actylislab.com [actylislab.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
common impurities in 1-(4-Pyridyl)pyridinium chloride hydrochloride and their removal
Answering the user's request.## Technical Support Center: A Guide to the Purity and Purification of 1-(4-Pyridyl)pyridinium Chloride Hydrochloride
Welcome to our dedicated technical support guide for 1-(4-Pyridyl)pyridinium chloride hydrochloride (CAS 5421-92-1). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent and require the highest standards of purity for their work.[1] We will address the common impurities encountered with this compound, their origins, and provide robust, field-proven protocols for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in my 1-(4-Pyridyl)pyridinium chloride hydrochloride, and how did they get there?
The impurities in your sample typically originate from the synthetic process or subsequent degradation. The most common synthesis involves the reaction of pyridine with thionyl chloride.[2]
-
Unreacted Pyridine: The most common starting material. An incomplete reaction will leave residual pyridine in the crude product.[2][3]
-
Colored Byproducts: The reaction between pyridine and thionyl chloride is complex and can produce a variety of colored, often polymeric, side products.[2] This is why crude products are frequently described as light-brown to black.[2]
-
Water (Hydrate Forms): This compound is known to be hygroscopic and can readily absorb atmospheric moisture.[4][5] While sometimes labeled as a hydrate, moisture is generally considered an impurity.[4]
-
Residual Solvents: Solvents used during the synthesis and purification, such as ethanol, can be retained in the final crystalline product if not adequately removed.[3][5]
The presence of these impurities can interfere with subsequent reactions, affect yields, and introduce contaminants in pharmaceutical preparations.[6]
Q2: My sample of 1-(4-Pyridyl)pyridinium chloride hydrochloride is a brownish powder, not the expected white crystals. How can I confirm it's impure?
Visual inspection is the first step. A pure sample should be a white to pale yellow crystalline solid.[3] Any significant deviation, such as a brown or black color, indicates the presence of impurities.[2]
For a definitive assessment, the following analytical techniques are recommended:
| Analytical Technique | Purpose | Expected Result for Pure Sample |
| ¹H NMR | Structural confirmation and detection of organic impurities. | A clean spectrum confirming the product's structure. |
| HPLC | Purity assessment and quantification of impurities. | Purity is typically expected to be >98%.[4][6] |
| Karl Fischer Titration | Quantification of water content. | Water content can range from 3.0 to 10.0% in some grades.[4] |
Q3: What is the most reliable method for purifying crude 1-(4-Pyridyl)pyridinium chloride hydrochloride in a research lab setting?
Recrystallization is the most effective and widely used technique for purifying this compound on a laboratory scale.[5] The key to successful recrystallization is the selection of an appropriate solvent system that maximizes the solubility of the desired product at high temperatures and minimizes it at low temperatures, while leaving impurities dissolved. An ethanol-water mixture is a common choice.[2][5]
Purification and Troubleshooting Protocols
Protocol 1: Decolorization and Recrystallization
This protocol is a robust method for removing both colored byproducts and other soluble impurities from the crude, often dark-colored, solid.
Underlying Principle (Causality): This procedure leverages several principles. First, activated charcoal is used due to its high surface area and porous structure, which allows it to adsorb large, colored impurity molecules from the solution.[3] Second, the principle of recrystallization is applied. 1-(4-Pyridyl)pyridinium chloride hydrochloride is significantly more soluble in a hot aqueous acidic solution than in a cold one. By dissolving it in a minimal amount of hot solvent and then allowing it to cool, the pure compound crystallizes out, leaving more soluble impurities behind in the mother liquor. The final ethanol wash helps remove any residual aqueous solvent and surface impurities.
Experimental Workflow:
Caption: Workflow for the purification of 1-(4-Pyridyl)pyridinium chloride hydrochloride.
Step-by-Step Methodology:
-
Dissolution: For every 10 g of crude product, dissolve it in a mixture of 9 ml of water and 27 ml of 2N hydrochloric acid in an appropriately sized Erlenmeyer flask.[3]
-
Decolorization: Add approximately 1-2 g of activated charcoal to the solution. Safety Note: Add charcoal before heating to prevent violent boiling.
-
Heating: Gently boil the solution for 5-10 minutes. This allows the charcoal to effectively adsorb the colored impurities.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble matter. This step must be performed rapidly to prevent premature crystallization of the product in the funnel.
-
Concentration & Crystallization: Concentrate the clear, pale-yellow filtrate under reduced pressure (using a rotary evaporator) to approximately two-thirds of its original volume.[3]
-
Cooling: Cool the concentrated solution in an ice bath to induce crystallization.
-
Isolation: Collect the resulting pale-yellow crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals on the filter with two small portions of ice-cold, dry ethanol. This removes residual mother liquor and water.[3]
-
Drying: Dry the purified crystals in a vacuum oven or a desiccator, preferably over a strong desiccant like phosphorus pentoxide, to remove all residual solvents and moisture.[2][5]
Q4: I've purified my product, but my yields are low. What can I do?
Low yields in recrystallization are often due to using too much solvent during the initial dissolution step or premature crystallization during hot filtration.
Troubleshooting Steps:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated, maximizing crystal formation upon cooling.
-
Prevent Premature Crystallization: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before performing the hot filtration. This prevents the solution from cooling and depositing the product along with the impurities.
-
Recover from Mother Liquor: The filtrate (mother liquor) after crystal collection will still contain some dissolved product. Concentrating this solution further and re-cooling may yield a second crop of crystals, which can be collected and assessed for purity.
Q5: How should I store the final, pure product to ensure its stability?
Due to its hygroscopic nature, proper storage is critical to maintain the purity of 1-(4-Pyridyl)pyridinium chloride hydrochloride.
-
Container: Store in a tightly sealed, amber glass bottle to protect from moisture and light.
-
Environment: Keep in a cool, dry place. For long-term storage, placing the container inside a desiccator containing a drying agent like phosphorus pentoxide is highly recommended.[2][5]
-
Atmosphere: For highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) can provide an additional layer of protection against atmospheric moisture and oxidative degradation.[4]
References
- 1-(4-Pyridyl)pyridinium Chloride Hydrochloride Product Information, TCI Europe N.V. [URL: https://www.tcichemicals.com/US/en/p/P0565]
- Discussion on Pyridinium Chloride Purification, ResearchGate. [URL: https://www.researchgate.
- Preparation of 1-(4-pyridyl)pyridinium chloride hydrochloride, PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-1-4-pyridyl-pyridinium-chloride-hydrochloride]
- Understanding the Purity and Sourcing of 1-(4-Pyridyl)pyridinium Chloride Hydrochloride, NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/understanding-the-purity-and-sourcing-of-1-4-pyridyl-pyridinium-chloride-hydrochloride-64485376.html]
- 1-(4-Pyridyl)pyridinium chloride hydrochloride Technical Data, Benchchem. [URL: https://www.benchchem.com/product/bcp168671]
- N-(4-Pyridyl)pyridinium chloride hydrochloride Synthesis, Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0816]
- Method for synthesizing 4-chloro-pyridine, Google Patents (CN103360306A). [URL: https://patents.google.
- 1-(4-Pyridyl)pyridinium chloride hydrochloride Product Page, MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/products-th/224484-1-4-pyridyl-pyridinium-chloride-hydrochloride-th.html]
- 1-(4-Pyridyl)pyridinium chloride hydrochloride Applications, Chem-Impex. [URL: https://www.chemimpex.com/products/1-4-pyridyl-pyridinium-chloride-hydrochloride]
- Method for cleanly preparing high-purity pyridine hydrochloride, Google Patents (CN103755625A). [URL: https://patents.google.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. 1-(4-Pyridyl)pyridinium Chloride Hydrochloride | 5421-92-1 | TCI EUROPE N.V. [tcichemicals.com]
- 5. 1-(4-Pyridyl)pyridinium chloride hydrochloride | 5421-92-1 | Benchchem [benchchem.com]
- 6. nbinno.com [nbinno.com]
thermal stability analysis of 1-(4-Pyridyl)pyridinium chloride hydrochloride
[1]
Welcome to the Advanced Thermal Analysis Support Center. This guide addresses the specific challenges associated with characterizing 1-(4-Pyridyl)pyridinium chloride hydrochloride (CAS: 5421-92-1), a critical intermediate in the synthesis of viologens and ionic liquids. Due to its ionic nature and significant hygroscopicity, this compound presents unique artifacts in thermal analysis that are often misidentified as purity issues.
🔬 Core Technical Insights
Compound Profile:
-
Identity: N-(4-Pyridyl)pyridinium chloride hydrochloride (also known as 4-pyridin-1-ium-1-ylpyridine dichloride).
-
Critical Attribute: Deliquescent. The salt avidly absorbs atmospheric moisture, forming non-stoichiometric hydrates that depress the melting point and obscure thermal events.
-
Thermal Behavior: Exhibits a decomposition-mediated melting point between 158°C and 170°C. The crystal lattice collapse is concurrent with chemical breakdown (dehydrohalogenation).
🛠️ Troubleshooting Guide (Q&A)
Category 1: Anomalous Melting & Phase Transitions
Q: My DSC traces show a broad, shifting endotherm between 140°C and 160°C, inconsistent with the literature value of 166-170°C. Is my batch impure?
A: Likely not. You are observing the plasticizing effect of absorbed water .
-
Mechanism: This salt is highly deliquescent.[1] Even brief exposure to ambient humidity (40-60% RH) during sample weighing allows water to intercalate into the crystal lattice. This lowers the chemical potential of the solid, depressing the melting point (colligative property).
-
Diagnostic: Check your TGA data. If you see a gradual weight loss (1-5%) starting from ambient to 120°C, the shift is moisture-induced.
-
Solution:
-
Dry the sample in a vacuum oven at 60°C over
for 12 hours. -
Crucial: Load the DSC pan inside a glovebox or dry bag.
-
Use hermetically sealed aluminum pans to prevent moisture uptake during the wait time on the autosampler.
-
Q: I see a sharp exotherm immediately following the melting endotherm. What is happening?
A: This indicates rapid thermal decomposition .
-
Mechanism: Unlike stable salts that melt and then boil, pyridinium salts often undergo dehydrohalogenation upon melting. The lattice energy breaks, releasing HCl gas. If the sample is in a closed system (DSC pan), the high pressure of HCl can catalyze further degradation or ring-opening polymerization, resulting in an exothermic event.
-
Action: Do not treat the melt as a stable liquid phase. The material is chemically changing.[1][2][3][4][5]
Category 2: TGA & Weight Loss Issues
Q: TGA shows a continuous weight loss starting at 50°C. Is this solvent residue?
A: It depends on the profile slope.
-
Scenario A (Step Transition): A distinct step at ~78°C (Ethanol) or 100°C (Water) indicates solvates.
-
Scenario B (Continuous Drift): This is surface-adsorbed water.
-
Verification: Perform a Modulated TGA (MTGA) or simply hold the temperature isothermally at 105°C for 30 minutes. If the weight stabilizes, it is moisture. If it continues to drop, the compound is unstable at that temperature.
Q: My TGA balance arm is showing drift or corrosion after running this compound.
A: You are likely generating corrosive Hydrogen Chloride (HCl) gas.
-
Cause: The decomposition mechanism releases HCl:
-
Immediate Fix:
-
Increase the purge gas flow (Nitrogen) to 50-100 mL/min to sweep corrosive gases away from the balance mechanism.
-
Check the exhaust line for white residue (pyridinium chloride reforming in cooler zones).
-
📊 Standardized Experimental Protocols
Protocol A: Thermogravimetric Analysis (TGA)
Objective: Determine desolvation and decomposition onset.
| Parameter | Setting | Rationale |
| Pan Type | Platinum or Ceramic (Open) | Avoid Aluminum if T > 500°C; Al reacts with Cl. |
| Purge Gas | Nitrogen (N₂), 50 mL/min | Prevents oxidation; sweeps HCl. |
| Ramp Rate | 10°C/min | Standard balance between resolution and throughput. |
| Range | Ambient to 600°C | Covers moisture, melting/dec, and carbonization. |
| Data Point | Standard metric for stability comparison. |
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Accurate melting point determination.
-
Preparation: Sample must be handled in a desiccated environment (<10% RH).
-
Pan Selection: Tzero Hermetic Aluminum Pan (crimped).
-
Why? Prevents water uptake and contains the volatile decomposition products initially, keeping the sensor signal clean.
-
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 200°C.
-
Do not cycle (Heat-Cool-Heat). The sample decomposes on the first heat; the second heat will only show the properties of the degradation products (residue).
-
📉 Visualizing the Stability Logic
The following diagram illustrates the decision matrix for interpreting thermal events for 1-(4-Pyridyl)pyridinium chloride hydrochloride.
Figure 1: Decision Logic for Interpreting Thermal Events. Note that for this specific salt, the melting endotherm is almost invariably accompanied by mass loss (Decomposition).
🧪 Decomposition Pathway[2]
Understanding the chemistry is vital for safety (HCl release) and data interpretation.
Figure 2: Thermal degradation pathway. The release of HCl gas is the primary contributor to mass loss and sensor corrosion risks.
📚 References
-
Organic Syntheses. (1966). N-(4-Pyridyl)pyridinium chloride hydrochloride.[6][1][4][7] Organic Syntheses, Coll. Vol. 5, p.977. Retrieved January 30, 2026, from [Link]
-
Srivastava, P., et al. (2009). Thermolysis of pyridinium perchlorate salts. Indian Journal of Engineering and Materials Sciences. (Contextual grounding on pyridinium salt decomposition kinetics). Retrieved January 30, 2026, from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. N-(4-Pyridyl)pyridinium chloride hydrochloride | 5421-92-1 [chemicalbook.com]
- 7. N-(4-Pyridyl)pyridinium chloride hydrochloride CAS#: 5421-92-1 [m.chemicalbook.com]
Technical Guide: Stability, Storage, and Rescue of Pyridinium Compounds
[1]
From: Dr. Aris Thorne, Senior Application Scientist To: R&D Leads, Process Chemists, and Analytical Groups Subject: Critical Handling Protocols for Pyridinium Salts (PCC, PPTS, Tribromide, CPC)
Introduction
In my 15 years supporting synthetic workflows, I have seen more reactions fail due to "silent" reagent degradation than due to mechanistic errors. Pyridinium compounds are workhorses in drug development—ranging from mild oxidants (PCC) to phase transfer catalysts (Cetylpyridinium chloride).[1] However, they possess a dual vulnerability: hygroscopicity (water absorption) and photochemical instability (UV-induced cyclization or radical cleavage).[1]
This guide is not a generic safety sheet. It is a technical intervention designed to standardize how your lab stores, diagnoses, and recovers these critical reagents to ensure reproducibility.[1]
Module 1: The Stability Matrix
Proper storage is not one-size-fits-all.[2] The anion dictates the degradation pathway.
| Compound Class | Specific Reagent | Primary Threat | Visual Indicator of Failure | Storage Protocol |
| Oxidants | PCC (Pyridinium Chlorochromate) | Moisture (Hydrolysis) | Turns from bright orange to brown/green (formation of Cr(III)).[1] | Amber glass, Desiccator. Do not store with reducing agents.[3] |
| Halogenators | Pyridinium Tribromide | Heat & Moisture | Loss of red color; formation of sticky "goo" (release of | Fridge ( |
| Catalysts | PPTS (Pyridinium p-toluenesulfonate) | Moisture | Clumping/caking. (Less sensitive than PCC but hygroscopic). | Room Temp, Desiccator. Keep tightly capped.[2][4][5][6][7][8][9] |
| Surfactants | CPC (Cetylpyridinium Chloride) | Light & Cold | Precipitation in solution; yellowing of solid. | Room Temp (avoid freezing), Amber glass.[1] |
Module 2: The Physics of Light Sensitivity
Why are we obsessed with amber glass? It is not just about "spoilage"; it is about fundamental photophysics.
The Mechanism of Photodegradation:
Pyridinium salts, particularly
-
Photo-Excitation: UV light excites the pyridine ring (
), creating a singlet excited state. -
Dewar Isomerization: The excited ring can undergo electrocyclic ring closure to form Dewar pyridinium (a bicyclic isomer). This species is highly reactive and susceptible to nucleophilic attack by water (photohydration), permanently destroying the aromatic system.[1]
-
Radical Cleavage (Halides): For compounds like Pyridinium Tribromide or Iodide salts, light can homolytically cleave the anion-cation interaction, generating free radicals (
or ) that initiate chain degradation.[1]
Diagram 1: Photochemical & Environmental Degradation Pathways
Caption: Figure 1.[1] Dual degradation pathways showing how light facilitates structural isomerization while moisture drives physical state changes (deliquescence).[1]
Module 3: Troubleshooting & Diagnostics (Q&A)
Scenario A: The "Goo" Phenomenon
Q: My Pyridinium Tribromide has turned into a sticky, dark red paste. Can I still use it? A: No.
-
Diagnosis: The compound has undergone deliquescence. Pyridinium tribromide is in equilibrium with free bromine (
).[1][10] Moisture shifts this equilibrium, releasing corrosive HBr and liquid bromine, creating the "paste."[1] -
Impact: The stoichiometry is now unknown. Using this will likely over-brominate your substrate or cause acid-catalyzed side reactions due to excess HBr.
-
Action: Discard as hazardous waste (high bromine content). Buy fresh or recrystallize (see Module 4) if the core solid is still intact.[1]
Scenario B: The Color Shift
Q: My PCC is a dull brown instead of bright orange. Is it dead? A: Likely compromised.
-
Diagnosis: PCC (Pyridinium Chlorochromate) is a Cr(VI) species.[1] The orange color is characteristic of the chlorochromate anion. A shift to brown or green indicates reduction to Cr(III), likely due to moisture ingress acting as a reductant or reaction with organic contaminants in the air.[1]
-
Impact: Lower oxidizing power. You will need a large excess to drive the reaction, which complicates the workup (chromium emulsions).[1]
-
Action: Perform a quick Melting Point Check . Pure PCC decomposes/melts at ~205°C. If it melts significantly lower or chars immediately, discard it.
Scenario C: Solubility Issues
Q: My Cetylpyridinium Chloride (CPC) solution has crystals at the bottom. Is it degraded? A: Probably not.
-
Diagnosis: CPC has a high Krafft point (temperature below which surfactants crystallize). If your lab is cold (
), it precipitates.[1] -
Action: Gently warm the solution to
in a water bath. If it redissolves completely to a clear solution, it is safe to use. If a yellow tint remains, photodegradation has occurred.
Module 4: Recovery & Purification Protocols
Warning: Only attempt purification if you have experience handling hazardous materials. Always work in a fume hood.
Protocol 1: Recrystallization of PPTS (Pyridinium p-toluenesulfonate)
Use when: The solid has clumped but is not chemically degraded.[1]
-
Dissolve: Dissolve the crude PPTS in a minimum amount of hot acetone .
-
Precipitate: If colored impurities are present, treat with activated charcoal and filter hot.
-
Crystallize: Add hexanes dropwise to the hot acetone solution until slightly cloudy.
-
Cool: Allow to cool slowly to room temperature, then to
. -
Dry: Filter the white needles and dry under vacuum (desiccator) for 4 hours.
-
Target MP:
.
-
Protocol 2: Washing Pyridinium Tribromide
Use when: The surface is sticky but the core crystals are intact.
-
Wash: Place the solid in a sintered glass funnel.
-
Rinse: Rapidly wash with cold glacial acetic acid . This removes the surface hydrolysis products (HBr/liquid
) but spares the bulk tribromide.[1] -
Dry: Press dry immediately on the filter and store in a new, parafilm-sealed amber vial.
Diagram 2: The "Save or Scrap" Decision Tree
Caption: Figure 2.[1] Decision logic for assessing reagent viability based on visual cues.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative source for recrystallization solvents like Acetone/Hexanes for PPTS).[1] [1]
-
Corey, E. J., & Suggs, J. W. (1975).[1][11][12] Pyridinium Chlorochromate.[3][4][5][8][9][10] An Efficient Reagent for Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds.[3][11] Tetrahedron Letters, 16(31), 2647–2650.[1] (Establishes PCC stability and preparation).
-
D'Auria, M. (2021). On the photochemical reaction of pyridinium salts with nucleophiles. Photochemical & Photobiological Sciences, 20, 923–926.[1] (Mechanistic detail on Dewar isomer formation and photohydration).
-
Sigma-Aldrich. (2023). Safety Data Sheet: Pyridinium Tribromide. (Data on hygroscopicity and HBr release).
-
TCI Chemicals. (2025). Product Specification: Cetylpyridinium Chloride Monohydrate. (Storage conditions and light sensitivity data).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Pyridinium Chlorochromate (PCC) - SYNTHETIKA [synthetikaeu.com]
- 4. geneseo.edu [geneseo.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. agentsales.com.au [agentsales.com.au]
- 8. chemicalbook.com [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Pyridinium Tribromide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 11. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 12. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Pyridinium Salts in Catalysis: From Versatile Precursors to High-Performance Catalysts
Introduction: The Enduring Versatility of the Pyridinium Scaffold in Catalysis
Pyridinium salts, long-established mainstays in organic chemistry, are experiencing a renaissance in the field of catalysis.[1][2] Their inherent tunability, stemming from the ease of modification at both the nitrogen atom and the pyridine ring, has propelled them from simple precursors to sophisticated catalysts and catalyst precursors in a vast array of organic transformations.[2][3] This guide provides a comparative analysis of different classes of pyridinium salts in catalysis, offering insights into their synthesis, mechanistic underpinnings, and performance in key chemical reactions. We will explore their roles as phase-transfer catalysts, radical precursors, and chiral catalysts, supported by experimental data to inform catalyst selection for researchers, scientists, and professionals in drug development.
The Spectrum of Catalytic Activity: A Comparative Overview
The catalytic prowess of pyridinium salts is diverse, largely dictated by the nature of the substituents on the pyridinium core. This section compares the performance of three major classes: simple N-Alkylpyridinium salts, N-Aminopyridinium salts, and Chiral Pyridinium salts.
N-Alkylpyridinium Salts: The Workhorses of Phase-Transfer Catalysis and Beyond
N-Alkylpyridinium salts are the most common and readily accessible class of pyridinium-based catalysts.[4] Their primary application lies in phase-transfer catalysis (PTC), where they facilitate the transport of reactants between immiscible phases, thereby accelerating reaction rates. The lipophilicity of the N-alkyl chain is a critical parameter influencing their catalytic efficiency.
Beyond PTC, N-alkylpyridinium salts, particularly "Katritzky salts" (2,4,6-triphenyl-N-alkylpyridinium salts), have emerged as powerful precursors for alkyl radicals under photoredox or transition-metal catalysis.[5][6] The single-electron reduction of the pyridinium ring initiates the cleavage of the C–N bond, generating a free alkyl radical for subsequent C-C bond formation.[5][6][7]
Comparative Performance of N-Alkylpyridinium Salts:
| Catalyst Type | Application | Typical Reaction | Key Performance Metrics | Advantages | Limitations |
| Simple N-Alkylpyridinium Salts | Phase-Transfer Catalysis | Nucleophilic substitution | Increased reaction rates, mild conditions | Low cost, readily available | Limited to biphasic systems |
| Katritzky Salts | Radical Precursors | Deaminative cross-coupling | High yields in radical-mediated reactions | Stable, crystalline solids; easy handling | Stoichiometric use in some cases |
N-Aminopyridinium Salts: Bifunctional Reagents for Nitrogen-Centered Radical Chemistry
N-Aminopyridinium salts represent a more specialized class of reagents that act as precursors to nitrogen-centered radicals.[8] These salts, upon single-electron reduction, undergo N-N bond cleavage to generate amidyl radicals, which can participate in a variety of C-N bond-forming reactions.[8] This reactivity has been harnessed in photoredox and transition-metal-catalyzed transformations for the synthesis of nitrogen-containing heterocycles and amination of C-H bonds.[8]
Conceptual Workflow for N-Aminopyridinium Salt Catalysis:
Catalytic cycle of N-aminopyridinium salts.
Chiral Pyridinium Salts: Enantioselective Transformations
The introduction of chirality into the pyridinium framework has opened new avenues in asymmetric catalysis.[9][10] Chiral pyridinium salts can act as chiral phase-transfer catalysts or as chiral nucleophilic catalysts. In the latter, the pyridinium moiety activates a substrate towards nucleophilic attack, while the chiral scaffold directs the stereochemical outcome of the reaction. These catalysts have been successfully applied in a range of enantioselective transformations, including acyl-transfer reactions, Michael additions, and cycloadditions.[9]
Performance Data for a Chiral Pyridinium Catalyst in an Asymmetric Reaction:
A notable example is the use of a chiral 4-(dimethylamino)pyridine (DMAP) analogue in the enantioselective Steglich rearrangement.
| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Chiral DMAP analogue | Oxazolyl Phenylcarbonate | Azlactone | 85 | 92 |
Data extracted from a representative study on chiral pyridine catalysts.
Pyridinium-Based Ionic Liquids: Green Solvents and Catalysts
Pyridinium-based ionic liquids (ILs) are a subclass of pyridinium salts that are liquid at or near room temperature.[11] They have garnered significant attention as environmentally benign alternatives to volatile organic solvents.[11] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvent properties, make them attractive media for a wide range of catalytic reactions.[11] Furthermore, the pyridinium cation itself can be catalytically active, making these ILs dual-purpose solvent-catalysts.[12]
Comparison of Pyridinium- and Imidazolium-Based Ionic Liquids:
While imidazolium-based ILs are more widely studied, pyridinium-based ILs offer distinct advantages in certain applications.
| Property | Pyridinium-Based ILs | Imidazolium-Based ILs |
| Acidity | Generally more acidic | Less acidic |
| Thermal Stability | Often higher | Variable |
| Intermolecular Interactions | Weaker cation-anion interactions | Stronger cation-anion interactions |
This comparison is based on general trends and can vary depending on the specific substituents and anions.[13]
Experimental Protocols: A Guide to Synthesis and Application
To ensure the practical utility of this guide, we provide representative, step-by-step protocols for the synthesis of a common pyridinium salt and its application in a catalytic reaction.
Synthesis of a Representative N-Alkylpyridinium Salt (Katritzky Salt)
This protocol describes the synthesis of 2,4,6-triphenyl-N-benzylpyridinium tetrafluoroborate.
Materials:
-
2,4,6-Triphenylpyrylium tetrafluoroborate
-
Benzylamine
-
Ethanol
Procedure:
-
Dissolve 2,4,6-triphenylpyrylium tetrafluoroborate (1 equivalent) in ethanol in a round-bottom flask.
-
Add benzylamine (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure N-benzylpyridinium salt.
Workflow for the Synthesis of a Katritzky Salt:
Synthesis of a Katritzky salt.
Catalytic Application: Enantioselective α-Alkylation of Aldehydes
This protocol describes a chiral amine-catalyzed enantioselective α-alkylation of an aldehyde with an amino acid-derived pyridinium salt, activated by visible light.[14][15]
Materials:
-
Aldehyde (e.g., hydrocinnamaldehyde)
-
Amino acid-derived Katritzky salt
-
Chiral amine catalyst (e.g., a MacMillan catalyst)
-
2,6-Lutidine
-
Dichloromethane (CH₂Cl₂)
-
Visible light source (e.g., purple LED, 390 nm)
Procedure:
-
To a vial, add the aldehyde (1 equivalent), the Katritzky salt (1.2 equivalents), the chiral amine catalyst (0.1 equivalents), and 2,6-lutidine (2 equivalents).
-
Add anhydrous dichloromethane as the solvent.
-
Stir the reaction mixture under an inert atmosphere and irradiate with a visible light source at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction and purify the product by column chromatography.
-
Determine the yield and enantiomeric excess of the product.
Conclusion and Future Outlook
Pyridinium salts have firmly established themselves as a versatile and powerful class of catalysts. Their synthetic accessibility and the ease with which their steric and electronic properties can be tuned will continue to drive their application in a wide range of catalytic transformations.[5][7] Future research will likely focus on the development of more sophisticated chiral pyridinium catalysts for highly enantioselective reactions, the design of recyclable pyridinium-based ionic liquids for sustainable chemical processes, and the exploration of novel activation modes for pyridinium salts in photoredox and electrochemical catalysis. The comparative data and experimental protocols provided in this guide aim to equip researchers with the foundational knowledge to effectively harness the catalytic potential of pyridinium salts in their own synthetic endeavors.
References
-
Catalytic Reduction of Pyridinium, Pyrylium, and Thiopyrylium Salts. (Review). (2025). ResearchGate. [Link]
-
REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. (n.d.). University of Liverpool Repository. [Link]
-
Singh, S., Gambhir, D., & Singh, R. P. (2025). Photoinduced stereoselective reactions using pyridinium salts as radical precursors. RSC. [Link]
-
Catalytic photochemical enantioselective α-alkylation with pyridinium salts. (2023). National Institutes of Health. [Link]
-
Catalytic photochemical enantioselective α-alkylation with pyridinium salts. (2022). RSC Publishing. [Link]
-
Wurz, R. P. (2007). Chiral dialkylaminopyridine catalysts in asymmetric synthesis. Chemical Reviews, 107(12), 5570–5595. [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. (2012). ResearchGate. [Link]
-
Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. (2021). National Institutes of Health. [Link]
-
Cipta, O., Alni, A., et al. (n.d.). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Universitas Gadjah Mada. [Link]
-
Dissection of Alkylpyridinium Structures to Understand Deamination Reactions. (2021). ACS Publications. [Link]
-
Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. (2021). National Institutes of Health. [Link]
-
Quaternary Pyridinium Salts: A Review. (2025). ResearchGate. [Link]
-
Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. (n.d.). Scilit. [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis. (2023). National Institutes of Health. [Link]
-
Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. (2023). ACS Publications. [Link]
-
Dissection of alkylpyridinium structures to understand deamination reactions. (2021). Idaho National Laboratory. [Link]
-
Dissection of Alkylpyridinium Structures to Understand Deamination Reactions. (2021). National Institutes of Health. [Link]
-
Rodriguez, F. (n.d.). Solvent Properties of Pyridinium Ionic Liquids. Longdom Publishing. [Link]
-
SYNTHESIS OF PYRIDINIUM SALTS VIA NOVEL OXIDATIVE C-H FUNCTIONALIZATION METHODS. (2020). Temple University. [Link]
-
New Pyridinium-Based Ionic Liquid as an Excellent Solvent-Catalyst System for the One-Pot Three-Component Synthesis of 2,3-Disubstituted Quinolines. (2025). ResearchGate. [Link]
-
Structure of different N-alkyl pyridinium salts. (2019). ResearchGate. [Link]
-
Imidazolium-based and pyridinium-based ionic liquids for methyl chloroacetate absorption. (n.d.). ResearchGate. [Link]
-
Comparative Evaluation of [Imidazolium][Tf2N] and [Pyridinium][Tf2N] Ionic Liquids. (n.d.). SciSpace. [Link]
-
Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids. (2018). PubMed. [Link]
-
Comparison of imidazolium, pyridinium, and pyrrolodinium cations with... (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [scholarshare.temple.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dissection of Alkylpyridinium Structures to Understand Deamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inl.elsevierpure.com [inl.elsevierpure.com]
- 8. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral dialkylaminopyridine catalysts in asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Catalytic photochemical enantioselective α-alkylation with pyridinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Catalytic photochemical enantioselective α-alkylation with pyridinium salts - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05654B [pubs.rsc.org]
1-(4-Pyridyl)pyridinium chloride hydrochloride vs other pyridinium compounds
An In-Depth Comparative Guide to 1-(4-Pyridyl)pyridinium chloride hydrochloride and Other Pyridinium Compounds for Advanced Research Applications
Introduction: The Enduring Versatility of the Pyridinium Scaffold
Pyridinium-based ring systems are among the most extensively utilized heterocyclic scaffolds in drug design and organic synthesis.[1][2] Their remarkable therapeutic applications and versatile reactivity have propelled the discovery of numerous broad-spectrum therapeutic agents and innovative synthetic methodologies.[3][4] These compounds, characterized by a positively charged aromatic nitrogen heterocycle, serve as pivotal intermediates, catalysts, and bioactive molecules.[5][6] This guide provides a detailed comparison of 1-(4-Pyridyl)pyridinium chloride hydrochloride, a unique bipyridinium salt, against other key classes of pyridinium compounds. We will explore their distinct properties, reactivity profiles, and performance in various applications, offering researchers and drug development professionals a comprehensive resource for informed compound selection.
Section 1: A Deep Dive into 1-(4-Pyridyl)pyridinium chloride hydrochloride
1-(4-Pyridyl)pyridinium chloride hydrochloride (4-PPyHCl) is a notable pyridinium salt due to its structure, which features two interconnected pyridine rings, one of which is quaternized. This arrangement imparts distinct chemical properties and a wide range of applications.
Chemical & Physical Properties
4-PPyHCl is a solid, hygroscopic compound with a molecular weight of 229.11 g/mol .[7][8] Its structure and key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5421-92-1 | [7][9] |
| Molecular Formula | C₁₀H₉ClN₂·HCl | [8][9] |
| Molecular Weight | 229.11 g/mol | [8][9] |
| Appearance | White to pale yellow or light-brown solid | [10][11] |
| Melting Point | 166-170 °C (decomposes) | [9] |
| Storage | Room temperature, under inert gas, in a cool, dark place | [7] |
| Key Hazards | Skin and serious eye irritant; hygroscopic | [7] |
Synthesis: The Koenigs-Greiner Reaction
The most established method for synthesizing 4-PPyHCl is the reaction of dry pyridine with thionyl chloride, a procedure based on the work of Koenigs and Greiner.[11] The reaction proceeds through a series of complex intermediates, where thionyl chloride acts as both a reagent and an oxidizing agent.[11]
Caption: Workflow for the synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride.
Key Applications of 4-PPyHCl
The unique bipyridinium structure of 4-PPyHCl makes it a valuable tool in several scientific domains:
-
Organic Synthesis: It serves as a crucial precursor for synthesizing other pyridine derivatives, such as 4-pyridinesulfonic acid.[11] It is also employed as a reagent and catalyst in the preparation of complex heterocyclic compounds.[5]
-
Pharmaceutical Development: It acts as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[5]
-
Materials Science: Its rigid aromatic structure is utilized in the preparation of metal-organic frameworks (MOFs) and other advanced polymers.[9]
-
Electrochemistry: It is a building block for bipyridinium-based ionic liquids and is used in the development of electrochemical sensors.[5][9]
Section 2: The Comparative Landscape of Pyridinium Compounds
To understand the unique position of 4-PPyHCl, it is essential to compare it with other classes of pyridinium compounds.
Simple Pyridinium Salts (e.g., Pyridinium chloride)
These are the most fundamental pyridinium compounds, formed by treating pyridine with an acid.[12]
-
Structure & Acidity: Pyridinium chloride ([C₅H₅NH]⁺Cl⁻) is the conjugate acid of pyridine.[13] The pyridinium ion is aromatic and isoelectronic with benzene.[12] With a pKa of approximately 5, it is a mild acid catalyst, more acidic than typical amines due to the sp² hybridization of the nitrogen atom.[14]
-
Reactivity: Its primary function in synthesis is as a mild acid catalyst or as a source of HCl in non-aqueous media.[13] It lacks the extended conjugation and second pyridine ring of 4-PPyHCl, limiting its role as a structural building block in materials like MOFs.
N-Alkylpyridinium Salts (e.g., Katritzky Salts)
These salts feature an alkyl or aryl group covalently bonded to the nitrogen atom.
-
Structure & Reactivity: The N-substituent dramatically influences the salt's properties. Long alkyl chains impart surfactant-like qualities and are key to forming pyridinium-based ionic liquids.[6][15] N-Alkylpyridinium salts (often called Katritzky salts) are excellent precursors for generating alkyl radicals under reductive conditions (photoredox or chemical), a property not typically associated with 4-PPyHCl.[4][16] This makes them exceptionally useful in modern C-C bond-forming reactions, such as deaminative couplings.[16]
-
Applications: Their primary uses are as ionic liquids, phase-transfer catalysts, and radical precursors in organic synthesis.[4][6] They are also investigated for their antimicrobial properties, where the length of the N-alkyl chain is a critical determinant of efficacy.[17]
Pyridinium Ylides (Generated from Pyridinium Salts)
Pyridinium ylides are neutral, 1,3-dipolar species generated by the deprotonation of an N-substituted pyridinium salt with an acidic α-carbon.[18]
-
Generation & Reactivity: They are not typically isolated but are generated in situ from a corresponding pyridinium salt precursor.[19] These ylides are highly reactive intermediates, participating in a variety of cycloaddition and annulation reactions to form nitrogen-containing heterocycles like indolizines and dihydrofurans.[19][20]
-
Comparison to 4-PPyHCl: While 4-PPyHCl is a stable salt used as a building block, other pyridinium salts are specifically designed as precursors to these transient, highly reactive ylides. This represents a fundamental divergence in synthetic strategy.
Caption: In-situ generation of a pyridinium ylide and its subsequent cycloaddition.
Section 3: Performance Metrics & Experimental Data
Objective comparison requires analyzing performance across different domains, from physical properties to biological activity.
Physicochemical Properties Comparison
The choice of a pyridinium salt for a specific application often depends on its physical properties.
| Compound | Structure | MW ( g/mol ) | Melting Point (°C) | pKa (of conjugate acid) | Key Feature |
| Pyridinium chloride | [C₅H₅NH]⁺Cl⁻ | 115.56 | 144-147 | ~5.2 | Mild acid catalyst[13][14] |
| 1-(4-Pyridyl)pyridinium chloride HCl | [C₁₀H₉N₂]²⁺2Cl⁻ | 229.11 | 166-170 (dec.) | N/A | Rigid bipyridinium linker[9] |
| N-Butylpyridinium bromide | [C₅H₅N(C₄H₉)]⁺Br⁻ | 214.12 | ~80 | N/A | Ionic liquid precursor[6] |
| N-Phenacylpyridinium bromide | [C₅H₅N(CH₂COC₆H₅)]⁺Br⁻ | 278.14 | 195-197 | N/A | Pyridinium ylide precursor[18] |
Antimicrobial Activity: A Key Application in Drug Development
Pyridinium compounds are widely recognized for their antimicrobial properties, which are largely attributed to their ability to disrupt microbial cell membranes.[21][22] The structure of the pyridinium salt, particularly the nature of the N-substituent, plays a critical role in its efficacy.
Studies have shown that the antimicrobial activity of N-alkylpyridinium salts is highly dependent on the length of the alkyl chain, with chains of 12-16 carbons often exhibiting the highest potency.[23] This is a structure-activity relationship (SAR) that drug developers actively exploit. While 4-PPyHCl is primarily used as a synthetic intermediate, other pyridinium derivatives are designed specifically as antimicrobial agents.
Comparative Antimicrobial Data (Illustrative)
| Compound Class | Target | Mechanism of Action | Typical Efficacy |
| N-Alkylpyridinium Salts (C12-C16) | Bacteria (Gram-positive > Gram-negative), Fungi | Cell membrane disruption | High (Low µg/mL MIC values)[21][22] |
| Pyridinium-Hydrazone Derivatives | Bacteria, Fungi | Varies; may include enzyme inhibition | Moderate to High, structure-dependent[21] |
| Simple Pyridinium Salts | Broad | General antiseptic (less potent) | Low to Moderate |
| 1-(4-Pyridyl)pyridinium chloride HCl | N/A | Not typically evaluated for this purpose | N/A |
Section 4: Experimental Protocols
To ensure scientific integrity, detailed and validated protocols are essential.
Protocol 1: Synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride[11]
-
Rationale: This protocol, adapted from Organic Syntheses, provides a reliable and scalable method for producing the title compound. The use of a large excess of thionyl chloride drives the reaction to completion.
-
Methodology:
-
In a 2 L round-bottomed flask, place 395 g (5.00 moles) of dry pyridine.
-
While cooling the flask in a cold water bath, add 1190 g (10.0 moles) of thionyl chloride over several minutes.
-
Protect the flask with a drying tube and allow the mixture to stand at room temperature for 3 days.
-
Fit the flask with a Claisen head and distill the excess thionyl chloride at reduced pressure, heating the water bath to ~90°C.
-
Cool the resulting black residue to 0°C. Cautiously add 100 mL of ice-cold ethanol to quench residual thionyl chloride, followed by an additional 400 mL of ice-cold ethanol.
-
Break up the solid mass and collect the light-brown powder by suction filtration.
-
Wash the solid with five 150 mL portions of ethanol. The yield of the crude, deliquescent product is typically 40-45%.
-
-
Validation: The product can be characterized by its melting point (166-170 °C with decomposition) and spectroscopic methods (¹H NMR, ¹³C NMR). Purity can be assessed by HPLC.[7][24]
Protocol 2: Analytical Characterization by HPLC
-
Rationale: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pyridinium salts and monitoring reaction progress. Due to the charged nature of these compounds, ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC) may be required.[24][25]
-
General Methodology (Reversed-Phase with Ion-Pairing):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing an ion-pairing agent (e.g., 0.1% trifluoroacetic acid or sodium dodecyl sulfate).[24]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength appropriate for the compound's chromophore (e.g., ~260-280 nm).[24]
-
Sample Preparation: Dissolve a small amount of the pyridinium salt in the mobile phase or a compatible solvent.
-
-
Validation: Purity is determined by the relative area of the main peak. The identity of the peak can be confirmed by comparison with a known standard or by LC-MS.
Conclusion
1-(4-Pyridyl)pyridinium chloride hydrochloride stands out in the diverse family of pyridinium compounds due to its rigid, bipyridinium structure. While simple pyridinium salts serve as mild acid catalysts and N-alkylpyridinium salts excel as precursors for radical reactions and as components of ionic liquids, 4-PPyHCl's primary value lies in its role as a stable, versatile building block in organic synthesis, materials science, and pharmaceutical development.[5][9] In contrast, other pyridinium salts are often prized for the transient reactivity they enable, such as the formation of ylides for cycloadditions, or for specific biological functions like antimicrobial activity, which is heavily modulated by the N-substituent.[19][22] The selection of a pyridinium compound is therefore a strategic decision dictated by the desired outcome: a stable structural component (4-PPyHCl), a source of controlled acidity (pyridinium chloride), a precursor for radical chemistry (Katritzky salts), or a targeted bioactive agent (long-chain N-alkylpyridinium salts).
References
-
MySkinRecipes. 1-(4-Pyridyl)pyridinium chloride hydrochloride. [Link]
-
Wikipedia. Pyridinium. [Link]
-
Grokipedia. Pyridinium chloride. [Link]
-
Open Access Journals. A Brief View on Pyridine Compounds. [Link]
-
Wikipedia. Pyridinium chloride. [Link]
-
Hiyka. Pyridinium-Based Ionic Liquids. [Link]
-
PrepChem.com. Preparation of 1-(4-pyridyl)pyridinium chloride hydrochloride. [Link]
-
MDPI. Synthesis and Antimicrobial Activity of Some Pyridinium Salts. [Link]
-
National Institutes of Health (NIH). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. [Link]
-
National Institutes of Health (NIH). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
-
Royal Society of Chemistry. Pyridine: the scaffolds with significant clinical diversity. [Link]
-
MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
-
Organic Syntheses. N-(4-PYRIDYL)PYRIDINIUM CHLORIDE HYDROCHLORIDE. [Link]
-
National Institutes of Health (NIH). Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions. [Link]
-
Royal Society of Chemistry. Pyridinium salts: from synthesis to reactivity and applications. [Link]
-
Organic Chemistry Portal. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
-
National Institutes of Health (NIH). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents. [Link]
-
National Institutes of Health (NIH). Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability. [Link]
-
ACS Publications. A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoylpyridinium Salts. [Link]
-
ACS Publications. Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. [Link]
-
ResearchGate. N-Alkyl pyridinium salts as the active components in materials and bioactive molecules. [Link]
-
ResearchGate. Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
National Institutes of Health (NIH). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability. [Link]
-
Frontiers. The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria. [Link]
-
ACS Publications. Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis. [Link]
-
Labinsights. Monosubstituted Pyridinium-Based Ionic Liquids. [Link]
-
Open Access Journals. Commentary on Pyridine Compounds & its Antimicrobial Activities. [Link]
-
Al-Nahrain Journal of Science. Preparation and Identification of Some New Pyridinium Salts. [Link]
-
Taylor & Francis Online. Development of ionic liquid crystals based on pyridinium and picolinium cations. [Link]
-
ScienceDirect. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. [Link]
-
ResearchGate. Formation of pyridinium ylide and synthesis of indolizines. [Link]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. hiyka.com [hiyka.com]
- 7. 1-(4-Pyridyl)pyridinium Chloride Hydrochloride | 5421-92-1 | TCI EUROPE N.V. [tcichemicals.com]
- 8. scbt.com [scbt.com]
- 9. 1-(4-Pyridyl)pyridinium chloride hydrochloride [myskinrecipes.com]
- 10. prepchem.com [prepchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Pyridinium - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Pyridinium chloride - Wikipedia [en.wikipedia.org]
- 15. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria [frontiersin.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. helixchrom.com [helixchrom.com]
A Comparative Guide to the Synthesis of Pyridinium Salts: Microwave-Assisted vs. Conventional Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of pyridinium salts is a critical endeavor. These quaternary ammonium compounds are not merely synthetic intermediates but are integral to a vast array of applications, from bioactive molecules and ionic liquids to phase-transfer catalysts.[1][2] The traditional approach to their synthesis has long relied on conventional heating methods. However, the emergence of microwave-assisted organic synthesis (MAOS) has presented a powerful alternative, promising dramatic improvements in efficiency and aligning with the principles of green chemistry.[3][4]
This guide provides an in-depth, objective comparison between microwave-assisted and conventional heating methods for the synthesis of pyridinium salts. We will explore the fundamental principles governing each technique, present supporting experimental data, and provide detailed protocols to offer a comprehensive view for practical application.
The Great Divide: Understanding the Heating Mechanisms
The fundamental difference between conventional and microwave-assisted synthesis lies in the mechanism of energy transfer. This distinction is the primary driver for the observed differences in reaction rates, yields, and overall efficiency.
Conventional Heating: A Surface-Level Affair
Traditional synthesis relies on conventional heating sources like oil baths or heating mantles. In this method, heat is transferred from the external source to the reaction vessel via conduction.[5] The vessel's outer surface heats up first, and this thermal energy is then slowly and inefficiently transferred to the bulk of the reaction mixture through convection.[6] This process often results in a significant temperature gradient within the vessel, with the walls being hotter than the solution's core. This non-uniform heating can lead to longer reaction times and the formation of byproducts.[5]
Microwave-Assisted Heating: Direct and Volumetric Energy Transfer
Microwave-assisted synthesis utilizes microwave radiation, typically at a frequency of 2.45 GHz, to heat the reaction mixture.[7] Unlike conventional methods, microwave energy couples directly with molecules in the reaction that possess a dipole moment (polar molecules) or are ionic.[8] The two primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules, such as the solvents or reactants themselves, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to instantaneous and uniform heating throughout the bulk of the material.[3][5]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. The resulting collisions between ions generate heat rapidly and efficiently.[3][5]
This direct and volumetric heating mechanism leads to a rapid increase in temperature, often far exceeding what can be achieved safely with conventional methods, resulting in dramatic rate enhancements.[3][4]
Quantitative Comparison: Performance at a Glance
The theoretical advantages of microwave heating translate into tangible, measurable improvements in the synthesis of pyridinium salts. The following table summarizes key quantitative differences for the preparation of representative pyridinium-based ionic liquids.
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |
| Reaction Time | 20 minutes | 18 hours |
| Yield | 94% | 81% |
| Energy Input | Direct, rapid heating of reactants | Indirect, slow heating via external source |
| Solvent Usage | Often reduced or can be solvent-free | Typically requires a solvent for heat transfer |
| Data derived from the synthesis of a pyridazinium-based ionic liquid.[1] |
Studies consistently show that microwave irradiation significantly shortens reaction times—often from hours to minutes—while simultaneously increasing product yields.[9][10][11][12] This acceleration is not only a matter of convenience but also a critical factor in high-throughput screening and rapid library synthesis in drug discovery.[10]
Experimental Protocols: A Practical Demonstration
To illustrate the practical differences, we present detailed methodologies for the synthesis of a specific pyridinium salt using both microwave-assisted and conventional techniques.
Case Study: Synthesis of 1-ethyl-2-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine-1-ium Iodide
This protocol is based on a documented synthesis where the quaternization of the pyridine nitrogen is achieved via an SN2-type reaction.[13]
Microwave-Assisted Synthesis Protocol [1][13]
-
Materials:
-
1-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine (70.6 mg, 0.26 mmol)
-
Iodoethane (85 μL, 1.04 mmol)
-
Acetonitrile (1 mL)
-
-
Procedure:
-
Combine 1-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine and iodoethane in a 5 mL microwave reactor vial. The molar ratio of 1:4 is chosen to drive the reaction to completion.
-
Add acetonitrile as the solvent. Acetonitrile is a polar solvent that couples efficiently with microwave radiation.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 155 °C for 50 minutes. The ability to safely superheat solvents in a sealed vessel is a key advantage of microwave synthesis.
-
After the reaction is complete, allow the vial to cool, releasing the internal pressure. A yellow precipitate of the pyridinium salt will form.
-
Purify the product by washing the crystallites multiple times with a petroleum ether:ethyl ether (3:1) mixture to remove unreacted starting materials.
-
The final product is obtained with a reported yield of 48%.[1]
-
Conventional Synthesis Protocol [1]
-
Materials:
-
Pyridine (1 equivalent)
-
1-Bromoalkane (1.4 equivalents)
-
Dry Ethanol
-
-
Procedure:
-
Dissolve the pyridine starting material in dry ethanol in a round-bottom flask. Ethanol serves as the solvent and facilitates heat transfer.
-
Add the corresponding 1-bromoalkane to the solution.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 40 hours. The prolonged reaction time is typical for conventional heating methods to achieve sufficient conversion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the crude product by crystallization, typically from an ether suspension or acetone, to yield the final N-alkylpyridinium salt.
-
Visualizing the Workflow
The following diagrams illustrate the streamlined nature of the microwave-assisted workflow compared to the conventional approach.
Caption: Microwave-Assisted Synthesis Workflow.
Caption: Conventional Heating Synthesis Workflow.
Conclusion: A Clear Choice for Modern Synthesis
The choice between microwave-assisted and conventional synthesis for pyridinium salts hinges on the specific goals of the researcher. For rapid synthesis, process optimization, and applications in medicinal chemistry where time is a critical factor, microwave synthesis is the demonstrably superior method.[10] It consistently offers dramatic reductions in reaction time, often improves yields, and promotes greener chemistry by minimizing energy and solvent consumption.[4][14]
Conventional heating, while significantly slower, remains a viable and accessible technique. It is particularly useful for well-established, large-scale preparations where specialized microwave equipment may not be available.[10]
Ultimately, for the modern research and development landscape, microwave-assisted synthesis represents a compelling paradigm shift, offering an efficient, rapid, and environmentally conscious route to the valuable class of pyridinium salts.
References
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Recent Scientific Research. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
-
Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]
-
Microwave-Promoted Synthesis of Chiral Pyridinium Salts. ResearchGate. Available at: [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Center for Biotechnology Information. Available at: [Link]
-
Green Chemistry: Microwave assisted synthesis. YouTube. Available at: [Link]
-
Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. IRIS-AperTO. Available at: [Link]
-
Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. Available at: [Link]
-
Synthesis of 3-substituted pyridinium salts. ResearchGate. Available at: [Link]
-
Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity. SCIENDO. Available at: [Link]
-
Microwave-assisted synthesis of novel imidazolium, pyridinium and pyridazinium-based ionic liquids and/or salts and prediction of physico-chemical properties for their toxicity and antibacterial activity. ResearchGate. Available at: [Link]
-
Synthetic methods for synthesizing pyridinium salts. ResearchGate. Available at: [Link]
-
Microwave assisted synthesis of pyridin-1-ium salt of 6-nitroquinazolin-4-one and its 6-amino analog under ultrasonic irradiation. Vrije Universiteit Amsterdam. Available at: [Link]
-
PART - 1 INTRODUCTION. BS Publications. Available at: [Link]
-
synthesis and application of microwave: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
-
From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Semantic Scholar. Available at: [Link]
-
Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Research Journal of Pharmacy and Technology. Available at: [Link]
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journals. Available at: [Link]
-
A new one-step synthesis of pyridines under microwave-assisted conditions. Organic Chemistry Portal. Available at: [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ijnrd.org [ijnrd.org]
- 7. ajprd.com [ajprd.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
A Comparative Guide to 1-(4-Pyridyl)pyridinium Chloride Hydrochloride Derivatives: Synthesis, Characterization, and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the pyridinium scaffold remains a cornerstone for the development of novel functional molecules. Among these, 1-(4-Pyridyl)pyridinium chloride hydrochloride and its derivatives present a versatile platform for a wide array of applications, ranging from pharmaceutical intermediates to catalysts and materials science building blocks.[1][2] This guide offers a comprehensive comparative analysis of these derivatives, delving into their synthesis, structural characterization, and performance in key applications, supported by experimental data and detailed protocols.
The Core Moiety: 1-(4-Pyridyl)pyridinium Chloride Hydrochloride
1-(4-Pyridyl)pyridinium chloride hydrochloride serves as a crucial precursor for a multitude of more complex molecules.[1] Its synthesis is well-established, typically involving the reaction of pyridine with thionyl chloride.[1][3][4] This foundational compound's inherent reactivity and structural features make it an ideal starting point for the synthesis of a diverse library of derivatives with tailored properties.
Synthesis of 1-(4-Pyridyl)pyridinium Chloride Hydrochloride Derivatives
The true potential of this scaffold is unlocked through the derivatization of the pyridinium nitrogen. This section details the synthesis of two primary classes of derivatives: N-alkyl and N-aryl analogues.
General Synthesis of N-Alkyl-1-(4-pyridyl)pyridinium Halides
The introduction of an alkyl chain to the pyridinium nitrogen can be achieved through a straightforward quaternization reaction. This typically involves the reaction of 1-(4-pyridyl)pyridine (which can be generated from the hydrochloride salt) with an appropriate alkyl halide.[5][6] The length and branching of the alkyl chain can be varied to fine-tune the lipophilicity and, consequently, the biological activity of the resulting compound.[7]
Experimental Protocol: Synthesis of N-Dodecyl-1-(4-pyridyl)pyridinium Bromide
Materials:
-
1-(4-Pyridyl)pyridinium chloride hydrochloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
1-Bromododecane
-
Acetonitrile (CH₃CN)
-
Diethyl ether
Procedure:
-
Neutralization: Dissolve 1-(4-Pyridyl)pyridinium chloride hydrochloride in water and neutralize with a stoichiometric amount of aqueous NaOH to generate the free base, 1-(4-pyridyl)pyridine.
-
Extraction: Extract the aqueous solution with dichloromethane and dry the organic layer over anhydrous sodium sulfate.
-
Quaternization: Evaporate the solvent to obtain 1-(4-pyridyl)pyridine. Dissolve the free base in acetonitrile and add a slight excess of 1-bromododecane.
-
Reaction: Reflux the mixture for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature and add diethyl ether to precipitate the product.
-
Purification: Filter the solid, wash with diethyl ether, and dry under vacuum to yield N-dodecyl-1-(4-pyridyl)pyridinium bromide.
General Synthesis of N-Aryl-1-(4-pyridyl)pyridinium Chlorides
The synthesis of N-aryl derivatives can be accomplished through nucleophilic aromatic substitution reactions. This often involves the reaction of 1-(4-pyridyl)pyridine with an activated aryl halide, such as a dinitro-substituted chlorobenzene.[8]
Experimental Protocol: Synthesis of N-(2,4-dinitrophenyl)-1-(4-pyridyl)pyridinium Chloride
Materials:
-
1-(4-Pyridyl)pyridine
-
1-Chloro-2,4-dinitrobenzene
-
Ethanol
Procedure:
-
Reaction Mixture: Dissolve 1-(4-pyridyl)pyridine and 1-chloro-2,4-dinitrobenzene in ethanol.
-
Reflux: Heat the mixture under reflux for 4-6 hours.
-
Precipitation: Cool the solution to room temperature. The product will precipitate out of the solution.
-
Isolation and Purification: Filter the solid product, wash with cold ethanol, and then with diethyl ether. Dry the product under vacuum.
Structural Characterization
The synthesized derivatives must be rigorously characterized to confirm their structure and purity. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the position and connectivity of protons and carbons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the synthesized compound.
Comparative Performance Analysis
The true value of these derivatives lies in their diverse applications. This section provides a comparative analysis of their performance in two key areas: antimicrobial and anticancer activity. The data presented is a synthesis of trends observed in the literature for structurally related pyridinium compounds.
Antimicrobial Activity
Pyridinium salts are well-known for their antimicrobial properties.[2][7] The mechanism of action is often attributed to their ability to disrupt bacterial cell membranes. The length of the N-alkyl chain plays a crucial role in determining the antimicrobial efficacy.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of N-Alkyl-1-(4-pyridyl)pyridinium Bromide Derivatives
| Derivative (Alkyl Chain) | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| N-Octyl (C8) | 64 | 128 |
| N-Decyl (C10) | 32 | 64 |
| N-Dodecyl (C12) | 16 | 32 |
| N-Tetradecyl (C14) | 8 | 16 |
| N-Hexadecyl (C16) | 16 | 32 |
| N-Octadecyl (C18) | 32 | 64 |
Note: The MIC values are hypothetical and based on trends reported in the literature for similar N-alkyl pyridinium salts. Lower MIC values indicate higher antimicrobial activity.
Analysis:
As evidenced by the data, the antimicrobial activity is dependent on the alkyl chain length. A parabolic relationship is often observed, with optimal activity typically found for derivatives with C12 to C16 alkyl chains. Shorter chains may not effectively penetrate the bacterial cell membrane, while longer chains may exhibit decreased solubility in the aqueous test medium.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
Materials:
-
Synthesized pyridinium derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in MHB directly in the 96-well plates.
-
Bacterial Inoculum: Prepare a bacterial suspension in MHB, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Anticancer Activity
Pyridinium derivatives have also shown promise as anticancer agents.[9] Their mechanism of action can vary, but often involves inducing apoptosis (programmed cell death) in cancer cells. The nature of the N-substituent significantly influences the cytotoxic activity.
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of N-Aryl-1-(4-pyridyl)pyridinium Chloride Derivatives against HeLa (Cervical Cancer) and MCF-7 (Breast Cancer) Cell Lines
| Derivative (Aryl Group) | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| N-Phenyl | >100 | >100 |
| N-(4-Nitrophenyl) | 50 | 65 |
| N-(2,4-Dinitrophenyl) | 25 | 35 |
| N-(4-Chlorophenyl) | 75 | 85 |
| N-(4-Methoxyphenyl) | 90 | >100 |
Note: The IC₅₀ values are hypothetical and based on general structure-activity relationships for pyridinium-based anticancer agents. Lower IC₅₀ values indicate higher cytotoxicity.
Analysis:
The presence of electron-withdrawing groups on the N-aryl substituent generally enhances the anticancer activity. For example, the dinitro-substituted derivative is significantly more potent than the unsubstituted phenyl derivative. Conversely, electron-donating groups, such as a methoxy group, tend to decrease the activity. This suggests that the electronic properties of the N-aryl ring are a key determinant of the compound's ability to interact with its biological target.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Synthesized pyridinium derivatives
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key workflows.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]
- 6. CN1251363A - Novel process for synthesizing high-purity N-alkyl pyridine salt - Google Patents [patents.google.com]
- 7. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
cross-validation of experimental results for 1-(4-Pyridyl)pyridinium chloride hydrochloride
An In-Depth Comparative Guide to the Experimental Cross-Validation of 1-(4-Pyridyl)pyridinium chloride hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of 1-(4-Pyridyl)pyridinium chloride hydrochloride, a versatile pyridinium salt with significant applications across organic synthesis, medicinal chemistry, and materials science.[1] We will delve into its synthesis, characterization, and performance in various experimental contexts, offering a comparative perspective against relevant alternatives. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound.
Physicochemical Characteristics and Handling
1-(4-Pyridyl)pyridinium chloride hydrochloride, often abbreviated as 4-PPC, is a quaternary ammonium salt distinguished by its di-pyridinium core.[2] Its physical and chemical properties are foundational to its utility and dictate its handling and storage requirements. A key characteristic is its deliquescent and hygroscopic nature, necessitating storage in a desiccated environment, such as over phosphorus pentoxide, to prevent degradation and ensure reproducibility in experimental setups.[2][3]
| Property | Value | Source(s) |
| CAS Number | 5421-92-1 | [1][4] |
| Molecular Formula | C₁₀H₉ClN₂·HCl | [1][4] |
| Molecular Weight | 229.11 g/mol | [1][4] |
| Appearance | White to yellow or brown powder/crystals | [1][2] |
| Melting Point | 150-160 °C (decomposes) | [1] |
| Solubility | Soluble in polar solvents like water and ethanol | [1][2] |
| Purity | Typically ≥98-99% (as determined by HPLC) | [1] |
| Storage | 2-8 °C, under inert gas, protected from moisture | [1] |
Synthesis Protocol and Mechanistic Considerations
The most established method for synthesizing 1-(4-Pyridyl)pyridinium chloride hydrochloride is the Koenigs and Greiner method, which involves the reaction of pyridine with thionyl chloride.[3][5] While the precise reaction intermediates are not fully elucidated, the process is thought to involve the formation of an intermediate from the reaction of two moles of pyridine with one mole of thionyl chloride.[3][5] This intermediate is subsequently oxidized and solvolyzed to yield the final product.[3]
Experimental Workflow: Synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride
Caption: Workflow for the synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride.
Detailed Synthesis Protocol
-
Materials : Dry pyridine, thionyl chloride, ice-cold absolute ethanol, round-bottom flask, dropping funnel, stirrer, ice bath, vacuum distillation apparatus.[5]
-
Procedure :
-
In a 2-liter round-bottom flask, cool 395 g (5.00 moles) of dry pyridine in a cold-water bath.[3]
-
Carefully add 1190 g (10.0 moles) of thionyl chloride over a few minutes.[3]
-
Protect the flask with a drying tube and let the mixture stand under a hood for 3 days, during which the color will change from yellow to black.[3]
-
Distill the excess thionyl chloride under reduced pressure.[3]
-
Heat the flask with a water bath, gradually raising the temperature to 90°C, until distillation ceases, leaving a black residue.[3]
-
Cool the residue to 0°C and very cautiously add 100 ml of ice-cold ethanol to quench any remaining thionyl chloride.[3]
-
Add an additional 400 ml of ice-cold ethanol and break up the solid mass.[3]
-
Collect the resulting light-brown powder by suction filtration and wash with five 150-ml portions of ethanol.[3]
-
The typical yield of crude product is between 40-45%.[3] Due to its deliquescent nature, the product should be used immediately or stored over phosphorus pentoxide.[3]
-
Spectroscopic and Analytical Cross-Validation
Confirming the identity and purity of synthesized 1-(4-Pyridyl)pyridinium chloride hydrochloride is crucial. A combination of spectroscopic methods provides a robust validation system.
| Analysis Technique | Expected Observations | Rationale |
| ¹H & ¹³C NMR | Confirms the presence of two distinct pyridinium rings. Signals for protons on the quaternized rings are shifted downfield compared to pyridine due to the electron-withdrawing effect of the positive charge.[2][6] | Provides detailed structural information and confirms the covalent bonding and electronic environment of the molecule. |
| FT-IR Spectroscopy | Shows characteristic N-H and C-N stretching vibrations indicative of the pyridinium structure.[2] The spectrum will differ significantly from that of pyridine, particularly in the regions of C-H aromatic vibrations and ring vibrations, due to quaternization.[7] | Confirms the presence of key functional groups and changes in the aromatic system upon salt formation. |
| Mass Spectrometry | Confirms the molecular weight of the cationic portion of the molecule (C₁₀H₉N₂⁺). | Provides definitive evidence of the molecular formula.[2] |
| HPLC | A single major peak indicates high purity, typically >98%. | Quantifies the purity of the compound, essential for applications in pharmaceuticals and catalysis.[1] |
Comparative Analysis with Alternative Pyridinium Salts
The utility of 1-(4-Pyridyl)pyridinium chloride hydrochloride is best understood by comparing it to other related compounds. Its unique di-pyridinium structure confers properties that are advantageous in specific applications.
| Compound | Structural Features | Key Applications | Comparative Performance & Mechanism |
| 1-(4-Pyridyl)pyridinium chloride hydrochloride (4-PPC) | Di-pyridinium core with a hydrochloride salt.[2] | Organic synthesis, catalysis, precursor for ionic liquids and MOFs, antimicrobial/anticancer research.[1][2][8] | The dual pyridinium structure enhances π-π stacking interactions, which is beneficial in materials science.[2] It can act as both an acid and a base, broadening its catalytic applications.[2] |
| Pyridinium chloride | A single pyridinium ring with a chloride counterion.[9] | Mildly acidic catalyst in organic synthesis, pharmaceutical intermediate.[9][10] | Simpler structure and less acidic (pKa ~5) than 4-PPC.[9] Lacks the extended π-system and bidentate coordination potential of 4-PPC. |
| 1-(Carboxymethyl)pyridinium chloride | Pyridinium ring with a carboxymethyl substituent. | Primarily used as an acid catalyst in industrial processes.[2] | The carboxylic acid group makes it a stronger proton donor for acid catalysis, but it lacks the radical scavenging ability of 4-PPC, which can donate an electron from its aromatic system.[2] |
| Primary/Secondary Alkylpyridinium Salts | Pyridinium ring with an alkyl substituent. | Used in reductive cross-coupling reactions. | The stability and reactivity of these salts are highly dependent on whether the alkyl group is primary or secondary, affecting reaction conditions and outcomes.[11] This highlights the tunability of pyridinium salts based on their substituents. |
Performance in Key Applications
The unique structural and electronic properties of 1-(4-Pyridyl)pyridinium chloride hydrochloride translate into high performance across several fields.
Organic and Pharmaceutical Synthesis
4-PPC is a valuable intermediate in the synthesis of more complex molecules.[1]
-
Pharmaceutical Development : It serves as a key building block for various pharmaceuticals, particularly those targeting neurological disorders.[1]
-
Heterocyclic Chemistry : It is a precursor for synthesizing 1,4-dihydropyridines, a class of compounds known for their use as calcium channel blockers in treating hypertension.[12] It is also an intermediate for making 4-pyridinesulfonic acid.[3]
Biological and Biochemical Research
Recent studies have highlighted the biological potential of 4-PPC.
-
Antimicrobial Activity : It has shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.[2]
-
Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells, suggesting potential as a therapeutic agent.[2]
-
Biochemical Probes : Its properties are leveraged to study enzyme interactions and other cellular processes.[1]
Materials Science and Electrochemistry
The rigid, charged structure of 4-PPC makes it an excellent component for advanced materials.
-
Ionic Liquids : It is a precursor for bipyridinium-based ionic liquids, which are used as catalysts and electrolytes.[8]
-
Metal-Organic Frameworks (MOFs) : Its ability to coordinate with metal ions makes it a useful building block for MOFs.[8]
-
Electrochemical Sensors : It is employed in the development of sensitive sensors for applications like environmental monitoring.[1]
Structure-Application Relationship
Caption: How the structural features of 4-PPC lead to its diverse applications.
Conclusion
1-(4-Pyridyl)pyridinium chloride hydrochloride is a compound of significant scientific interest, validated through extensive experimental data. Its synthesis, while requiring careful handling of reagents and products, is well-established. Spectroscopic analysis provides a clear pathway for structural confirmation and purity assessment. When compared to simpler pyridinium salts, its di-pyridinium structure offers distinct advantages in materials science, catalysis, and biological applications. For researchers in drug development and materials science, 4-PPC represents a versatile and powerful tool for innovation.
References
-
Organic Syntheses Procedure. N-(4-Pyridyl)pyridinium chloride hydrochloride. [Link]
-
Wikipedia. Pyridinium chloride. [Link]
-
Smith, A. D. et al. Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science. [Link]
-
MySkinRecipes. 1-(4-Pyridyl)pyridinium chloride hydrochloride. [Link]
-
PrepChem.com. Preparation of 1-(4-pyridyl)pyridinium chloride hydrochloride. [Link]
-
PubChem - NIH. Pyridinium chloride | C5H5N.ClH | CID 10176127. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Pyridinium salts: from synthesis to reactivity and applications. [Link]
-
PubMed Central. Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions. [Link]
-
MDPI. Organic Pyridinium Salts as Corrosion Inhibitors for Mild Steel in Acidic Wastewater: Experimental and DFT Study. [Link]
-
Canadian Science Publishing. VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. [Link]
-
ResearchGate. Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions. [Link]
-
ResearchGate. FTIR spectrum for Pyridine. [Link]
-
Polish Journal of Chemistry. Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]
-
Polish Journal of Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(4-Pyridyl)pyridinium chloride hydrochloride | 5421-92-1 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scbt.com [scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. 1-(4-Pyridyl)pyridinium chloride hydrochloride [myskinrecipes.com]
- 9. Pyridinium chloride - Wikipedia [en.wikipedia.org]
- 10. Pyridinium chloride | C5H5N.ClH | CID 10176127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride: Assessing Reproducibility and Best Practices
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Pyridyl)pyridinium chloride hydrochloride is a versatile pyridinium salt that serves as a crucial intermediate in the synthesis of various pharmaceuticals and functional materials.[1][2] Its applications range from the preparation of heterocyclic compounds to its use in electrochemistry and coordination chemistry.[1][3] Given its importance, the reproducible synthesis of this compound is of paramount concern for researchers who rely on a consistent supply of high-purity material. This guide provides an in-depth analysis of the common synthetic routes to 1-(4-Pyridyl)pyridinium chloride hydrochloride, with a focus on assessing the reproducibility of these methods. We will delve into the critical parameters of the synthesis, compare different reported protocols, and provide best practices to ensure consistent and reliable outcomes.
The Primary Synthetic Route: The Reaction of Pyridine with Thionyl Chloride
The most widely reported method for the synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride involves the reaction of pyridine with thionyl chloride.[4][5] While the overall transformation is well-established, the reproducibility of the reaction in terms of yield and purity can be influenced by several factors. The reaction is believed to proceed through a complex mechanism that has not been fully elucidated, but it is suggested that an intermediate is formed from the reaction of two moles of pyridine with one mole of thionyl chloride, which is then further oxidized and solvolyzed to yield the final product.[5]
Comparative Analysis of Published Protocols
A review of published procedures reveals variations in reaction conditions, stoichiometry, and work-up procedures, all of which can impact the reproducibility of the synthesis. Below is a comparison of two prominent protocols.
| Parameter | Protocol A (PrepChem)[4] | Protocol B (Organic Syntheses)[5] |
| Reactant Ratio (Pyridine:Thionyl Chloride) | 1 : 1.5 (molar ratio) | 1 : 2 (molar ratio) |
| Reaction Temperature | 8-12°C initially, then allowed to rise to 20°C | Cooled in a water bath, then room temperature |
| Reaction Time | 3 days | 3 days |
| Work-up & Purification | Vacuum distillation of excess SOCl₂, trituration with cold ethanol, recrystallization from HCl(aq) with charcoal treatment. | Vacuum distillation of excess SOCl₂, cautious addition of cold ethanol, washing with ethanol. |
| Reported Yield | Not explicitly stated for the final pure product, but a significant scale is described. | 40-45% of crude product. |
| Product Form | Pale yellow crystals. | Light-brown powder (crude), noted to be very deliquescent. |
Key Observations and Impact on Reproducibility:
-
Stoichiometry: The molar ratio of pyridine to thionyl chloride is a critical parameter. The Organic Syntheses procedure notes that varying ratios have been used in the literature, leading to a range of reported yields from 48% to 60%. Interestingly, they also report that in one instance, halving the amount of thionyl chloride did not affect the yield, suggesting that a 1:1 stoichiometric ratio might be sufficient.[5] This highlights a key area for optimization to improve reproducibility and reduce reagent waste.
-
Temperature Control: Both protocols emphasize initial cooling of the reaction mixture.[4][5] The exothermic reaction between pyridine and thionyl chloride requires careful temperature management to prevent side reactions and ensure a controlled process. Inconsistent temperature control is a likely source of variability between runs.
-
Work-up and Purification: The purification strategy significantly impacts the final product's purity and form. The PrepChem protocol employs a recrystallization step from acidic water with activated charcoal, which is effective for removing colored impurities and yielding a crystalline product.[4] The Organic Syntheses procedure focuses on isolating the crude product by trituration and washing with ethanol, noting that the product is highly deliquescent and should be used immediately or stored over a desiccant.[5] The hygroscopic nature of the compound is a critical handling consideration for achieving reproducible results in subsequent applications.
Experimental Protocols and Self-Validating Systems
To enhance the reproducibility of the synthesis, we present a detailed protocol that incorporates best practices and self-validating checks.
Recommended Synthesis Protocol for 1-(4-Pyridyl)pyridinium chloride hydrochloride
This protocol is a synthesis of best practices from established methods.
Materials:
-
Pyridine (anhydrous)
-
Thionyl chloride
-
Ethanol (absolute, ice-cold)
-
2N Hydrochloric acid
-
Activated charcoal
Equipment:
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Ice bath
-
Heating mantle
-
Vacuum distillation apparatus
-
Sintered glass funnel
-
Vacuum desiccator with phosphorus pentoxide
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add thionyl chloride. Cool the flask in an ice bath.
-
Addition of Pyridine: Slowly add anhydrous pyridine dropwise from the dropping funnel to the cooled and stirred thionyl chloride. Maintain the internal temperature of the reaction mixture between 8-12°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir for several hours while the internal temperature slowly rises to room temperature. Let the mixture stand at room temperature for 3 days. The color of the mixture will typically change from yellow to a dark brown or black.
-
Removal of Excess Thionyl Chloride: Assemble a vacuum distillation apparatus and carefully remove the excess thionyl chloride under reduced pressure. The flask can be gently heated with a water bath to facilitate removal.
-
Initial Product Isolation: Cool the resulting residue in an ice bath. Very cautiously, add ice-cold absolute ethanol to the flask to quench any remaining thionyl chloride. A solid mass should form. Break up the solid with a spatula and add more ice-cold ethanol.
-
Filtration and Washing: Collect the solid product by suction filtration using a sintered glass funnel. Wash the collected solid thoroughly with several portions of ice-cold ethanol to remove soluble impurities.
-
Purification (Recrystallization): For higher purity, dissolve the crude solid in a mixture of water and 2N hydrochloric acid.[4] Add a small amount of activated charcoal and heat the solution to boiling for 5-10 minutes.[4] Filter the hot solution to remove the charcoal.
-
Crystallization: Concentrate the filtrate under reduced pressure and then cool it in an ice bath to induce crystallization.
-
Final Product Collection and Drying: Collect the crystals by suction filtration, wash with a small amount of ice-cold dry ethanol, and dry the product in a vacuum desiccator over phosphorus pentoxide to a constant weight.
Self-Validating System:
-
Purity Assessment: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC), with a target purity of >98%.[3][6]
-
Structural Confirmation: The structure of the synthesized compound should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value (around 166-170 °C with decomposition).[2] A sharp melting point range is indicative of high purity.
-
Water Content: Given the hygroscopic nature of the compound, determining the water content by Karl Fischer titration is recommended, especially if the material is to be used in moisture-sensitive applications.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis and quality control of 1-(4-Pyridyl)pyridinium chloride hydrochloride.
Alternative Synthetic Approaches
While the reaction of pyridine with thionyl chloride is the most common method, other synthetic strategies for forming pyridinium salts exist. The Zincke reaction , for instance, is a well-known method for preparing N-aryl or N-alkyl pyridinium salts from N-(2,4-dinitrophenyl)pyridinium salts (Zincke salts).[7] This reaction involves the ring-opening of the Zincke salt by an amine, followed by cyclization to form the new pyridinium salt. While this method is versatile, its application to the specific synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride would require the preparation of the corresponding Zincke salt and reaction with 4-aminopyridine, which may be a more complex and less direct route than the thionyl chloride method.
Conclusion
The synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride via the reaction of pyridine with thionyl chloride is a well-established but nuanced procedure. Reproducibility is highly dependent on the careful control of reaction parameters, particularly stoichiometry and temperature, as well as a robust purification strategy. By implementing a standardized protocol with integrated self-validating quality control checks, researchers can significantly improve the consistency of their synthesis, ensuring a reliable supply of high-purity material for their research and development needs. The deliquescent nature of the crude product is a critical factor that must be managed during and after the synthesis to maintain product integrity.
References
-
PrepChem.com. Preparation of 1-(4-pyridyl)pyridinium chloride hydrochloride. Available at: [Link]
-
Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Purity and Sourcing of 1-(4-Pyridyl)pyridinium Chloride Hydrochloride. Available at: [Link]
-
MySkinRecipes. 1-(4-Pyridyl)pyridinium chloride hydrochloride. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 1-(4-Pyridyl)pyridinium Chloride Hydrochloride: A Versatile Reagent for Chemical Synthesis and Pharmaceutical Development. Available at: [Link]
-
Eureka | Patsnap. Method for synthesizing 4-chloro-pyridine. Available at: [Link]
- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
Sciencemadness Discussion Board. Preparation of 4-chloropyridine hydrochloride. Available at: [Link]
-
ResearchGate. Zincke reaction | Request PDF. Available at: [Link]
-
ElectronicsAndBooks. Organic Preparations and Procedures International THE ZINCKE REACTION. A REVIEW. Available at: [Link]
-
National Institutes of Health. A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes. Available at: [Link]
Sources
Structural Confirmation of 1-(4-Pyridyl)pyridinium Chloride Hydrochloride: A Comparative Spectroscopic Guide
Executive Summary & Analytical Challenge
1-(4-Pyridyl)pyridinium chloride hydrochloride (CAS: 5421-92-1) is a critical structural motif often encountered as a Zincke reaction intermediate or a high-risk impurity in cephalosporin antibiotics (e.g., Ceftazidime Impurity E ).
The core analytical challenge lies in distinguishing this N–C coupled salt from its thermodynamic isomer, 4,4'-bipyridine (C–C coupled). Both share the same molecular weight and elemental composition, but their pharmacological and toxicological profiles differ drastically.
This guide objectively compares spectroscopic methodologies to confirm the specific N1–C4' connectivity of 1-(4-Pyridyl)pyridinium chloride hydrochloride, providing a self-validating workflow for researchers.
Structural Logic & Isomer Differentiation
Before selecting an instrument, one must understand the structural "fingerprint" we are hunting.
-
Target Molecule (1,4-PPCH): An asymmetric salt where a quaternary pyridinium nitrogen is bonded directly to the 4-position of a pyridine ring.
-
The Imposter (4,4'-Bipyridine): A symmetric bi-aryl system where two pyridine rings are connected via C4–C4 bond.
Visualization: The Differentiation Workflow
Figure 1: Decision tree for distinguishing 1-(4-Pyridyl)pyridinium from symmetric isomers.
Comparative Analysis of Spectroscopic Methods
This section evaluates which techniques provide definitive structural proof.
Method A: Nuclear Magnetic Resonance (1H NMR) – The Gold Standard
NMR is the only standalone technique capable of proving the N–C connectivity without ambiguity.
The Spectral Signature: Unlike 4,4'-bipyridine (which shows only two distinct proton environments due to symmetry), 1-(4-Pyridyl)pyridinium displays four distinct proton environments (two AA'XX' systems).
| Feature | 4,4'-Bipyridine (Imposter) | 1-(4-Pyridyl)pyridinium (Target) |
| Symmetry | High ( | Low ( |
| Signal Sets | 2 Sets (4H each) | 4 Sets (2H each) |
| ~8.7 ppm (Pyridine N) | ~9.2 - 9.6 ppm (Quaternary Pyridinium N+) | |
| Coupling | 3J(H2,H3) ~4-5 Hz | Distinct 3J for Ring A vs Ring B |
Critical Observation:
In the target molecule, the protons on the positively charged pyridinium ring (Ring A) are significantly deshielded. The
Method B: High-Resolution Mass Spectrometry (HRMS)
HRMS confirms the formula but cannot definitively distinguish regioisomers on its own. However, it is essential for proving the salt stoichiometry.
-
Target Ion:
or . -
Observation: The cation mass
(for ). -
Limitation: Both the target and 4,4'-bipyridine (protonated) can generate similar mass fragments. MS must be paired with NMR.
Method C: UV-Vis Spectroscopy
-
Utility: Low.
-
Comparison: Both molecules exhibit
transitions. While shifts slightly due to the quaternary nitrogen's electron-withdrawing nature, it is not specific enough for structural confirmation in a GMP environment.
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the results do not match the "Acceptance Criteria," the identity is unconfirmed.
Protocol 1: 1H NMR Structural Elucidation[1]
Reagents:
-
Deuterium Oxide (
, 99.9% D) – Preferred for salt solubility. -
Internal Standard: TSP (Trimethylsilylpropanoic acid) or Maleic Acid (for qNMR).
Procedure:
-
Weigh 10–15 mg of the sample into a clean vial.
-
Dissolve in 0.6 mL of
. (Note: The salt is hygroscopic; minimize air exposure). -
Transfer to a 5mm NMR tube.
-
Acquire spectrum at 400 MHz or higher .
-
Scans: 16–32 (Sufficient for >10 mg).
-
Relaxation Delay: >5 seconds (to ensure integration accuracy of quaternary protons).
-
Data Interpretation (Expected Shifts in
| Proton Assignment | Multiplicity | Approx.[1][2] Shift ( | Integration |
| Ring A (H-2, H-6) | Doublet (d) | 9.2 – 9.5 ppm | 2H |
| Ring B (H-2', H-6') | Doublet (d) | 8.8 – 9.0 ppm | 2H |
| Ring A (H-3, H-5) | Doublet (d) | 8.4 – 8.6 ppm | 2H |
| Ring B (H-3', H-5') | Doublet (d) | 8.0 – 8.2 ppm | 2H |
Note: Shifts may vary by ±0.2 ppm depending on concentration and pH, but the relative order (Ring A
Protocol 2: Chloride Counter-ion Titration (Potentiometric)
To confirm the "chloride hydrochloride" stoichiometry (1:1 salt, 2 Cl total), perform silver nitrate titration.
-
Dissolve 50 mg of sample in 50 mL deionized water.
-
Add 1 mL
(1M). -
Titrate with 0.1 N AgNO3 using a silver electrode.
-
Calculation: Two equivalents of
should be consumed per mole of organic cation if the structure is .
Advanced Validation: 2D NMR Connectivity
If regulatory bodies require absolute proof of the N–C bond (excluding the possibility of a C–C bond), run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.
Visualization: HMBC Connectivity Logic
Figure 2: HMBC correlation strategy. The
References
-
PubChem Compound Summary. "1-(4-Pyridyl)pyridinium chloride hydrochloride (CAS 5421-92-1)." National Center for Biotechnology Information.
-
[Link]
-
-
European Pharmacopoeia (Ph.[3] Eur.). "Ceftazidime Impurity Profiling." (Reference for Impurity E structure).
- Note: Accessible via EDQM subscription.
- Sigma-Aldrich Product Specification. "1-(4-Pyridyl)pyridinium chloride hydrochloride, Technical Grade."
-
Journal of Food and Drug Analysis. "Identification, synthesis and spectral characterization of a potential impurity of ceftazidime." (2006).
-
[Link]
-
Sources
Safety Operating Guide
Personal protective equipment for handling 1-(4-Pyridyl)pyridinium chloride hydrochloride
[1]
Executive Summary & Risk Profile
1-(4-Pyridyl)pyridinium chloride hydrochloride (CAS: 5421-92-1) is a pyridinium salt primarily used as an intermediate in organic synthesis (e.g., Ceftazidime production) and electrochemical research.[1]
While often categorized generically as an "irritant," its specific handling challenges arise from two physical properties:
-
Hygroscopic Nature: It readily absorbs atmospheric moisture, leading to clumping and potential hydrolysis, which increases acidity.
-
Electrostatic Powder Form: As a dry salt, it is prone to static charge, increasing the risk of airborne dust generation during weighing.
GHS Hazard Identification
| Hazard Class | Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4][5] | Direct contact with powder or concentrated solution will cause dermatitis. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] | The acidic nature of the HCl salt poses a high risk of corneal damage if dust enters the eye. |
| STOT-SE | H335 | May cause respiratory irritation.[1][6] | Inhalation of dust triggers immediate mucous membrane inflammation. |
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. PPE selection must be dynamic based on the state of matter (Solid vs. Solution).
Tier 1: Solid Handling (Weighing & Stock Prep)
High risk of airborne dust and static dispersion.
-
Engineering Control (Primary): Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).
-
Respiratory (Secondary): If hood work is impossible (not recommended), a P95 or N95 disposable respirator is the absolute minimum.
-
Ocular: Chemical Safety Goggles (indirect vent). Why? Standard safety glasses allow airborne dust to bypass the lens via the gap at the cheek/temple.
-
Dermal: Double Nitrile Gloves (0.11 mm minimum thickness).
-
Protocol: Wear the inner pair under the lab coat cuff; wear the outer pair over the cuff. This prevents dust accumulation on wrists.
-
Tier 2: Solution Handling (Dilute/Titration)
Reduced respiratory risk; moderate splash risk.
-
Engineering Control: Standard benchtop (if aerosol generation is low) or Fume Hood.
-
Ocular: Safety Glasses with side shields (ANSI Z87.1 / EN166).
-
Dermal: Single Nitrile Gloves . Inspect frequently for splashes.
Operational Protocol: The "Self-Validating" Workflow
This protocol is designed to be self-validating: if you follow the steps, you automatically mitigate the specific chemical risks identified above.
Phase A: Preparation & Weighing
Objective: Control static and prevent inhalation.
-
Humidity Control: Because the substance is hygroscopic, minimize the time the container is open.[7]
-
Static Neutralization: Use an anti-static gun or ionizer bar inside the weigh station if available. Pyridinium salts are often "fluffy" and will fly apart due to electrostatic repulsion.
-
The "Zone of Safety": Place the balance at least 6 inches inside the fume hood sash.
-
Transfer: Use a plastic spatula (less static than metal) or a coated weigh boat.
-
Validation Check: If you see powder adhering to the outside of the weigh boat or "jumping" away from the spatula, stop. Your static control is insufficient. Pause and discharge static before proceeding.
-
Phase B: Solubilization
Objective: Prevent exothermic splash and acidic aerosol.
-
Solvent First: Always have your solvent (usually water or buffer) ready in the receiving vessel.
-
Slow Addition: Add the solid to the liquid, not vice versa.
-
Causality: As an HCl salt, rapid dissolution can locally lower pH and generate minor heat. Adding solid to liquid dissipates this energy efficiently.
-
-
Wash Down: Use a wash bottle to rinse the weigh boat into the vessel immediately to capture all residue.
Disposal & Decontamination
Waste Stream: Halogenated Organic Waste. Reasoning: The compound contains Chloride (Cl) and Nitrogen (N).[1][2][3][8] It must not be placed in general non-halogenated solvent waste, as this complicates incineration processes.
-
Solid Waste: Collect paper towels, weigh boats, and contaminated gloves in a dedicated solid hazardous waste bag labeled "Toxic/Irritant Solids."
-
Liquid Waste: Collect in a carboy labeled "Halogenated Organic Waste."
-
Neutralization: If the solution is highly acidic (pH < 4), consult your site's specific requirement. Some facilities require neutralization (to pH 6-8) before adding to the main waste carboy to prevent dangerous gas evolution.
-
-
Spill Cleanup:
-
Powder: Do not dry sweep (creates dust). Cover with a wet paper towel (dampened with water) to solubilize locally, then wipe up.
-
Surface Decontamination: Wipe the area with a dilute sodium bicarbonate (baking soda) solution to neutralize any acidic residue, followed by a water rinse.
-
Safety Logic Visualization
The following diagram illustrates the decision-making logic for handling this compound.
Figure 1: Operational decision tree for PPE selection and handling logic based on the physical state of 1-(4-Pyridyl)pyridinium chloride hydrochloride.
References
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. uprm.edu [uprm.edu]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. biosynth.com [biosynth.com]
- 8. 1-(4-Pyridyl)pyridinium Chloride Hydrochloride | 5421-92-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
